Nota-noc
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C65H87N13O15S2 |
|---|---|
分子量 |
1354.6 g/mol |
IUPAC名 |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C65H87N13O15S2/c1-39(80)52(36-79)72-64(92)54-38-95-94-37-53(73-60(88)49(29-41-13-4-3-5-14-41)68-55(82)33-76-23-25-77(34-56(83)84)27-28-78(26-24-76)35-57(85)86)63(91)71-50(30-43-17-12-16-42-15-6-7-18-45(42)43)62(90)70-51(31-44-32-67-47-20-9-8-19-46(44)47)61(89)69-48(21-10-11-22-66)59(87)75-58(40(2)81)65(93)74-54/h3-9,12-20,32,39-40,48-54,58,67,79-81H,10-11,21-31,33-38,66H2,1-2H3,(H,68,82)(H,69,89)(H,70,90)(H,71,91)(H,72,92)(H,73,88)(H,74,93)(H,75,87)(H,83,84)(H,85,86)/t39-,40-,48+,49-,50+,51-,52-,53+,54+,58+/m1/s1 |
InChIキー |
FTKWKETZNGPCOI-LLBYOWAVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Structure and Applications of NOTA and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a highly versatile bifunctional chelating agent. This document is intended to be a valuable resource for professionals in the fields of radiopharmaceutical development, molecular imaging, and targeted cancer therapy.
The Core Chemical Structure of NOTA
At its heart, NOTA is a macrocyclic compound based on a 1,4,7-triazacyclononane (B1209588) ring.[1][2] This nine-membered ring containing three nitrogen atoms provides a pre-organized framework for coordinating with metal ions. Three carboxylic acid arms are attached to the nitrogen atoms, which act as additional donor groups to form a stable, cage-like complex with a variety of metal ions.[1] This arrangement creates a high-affinity binding pocket, particularly for trivalent metals like Gallium(III) and divalent metals such as Copper(II).[1] The exceptional stability of these metal complexes is crucial for their use in biological systems, as it prevents the premature release of the radiometal, which could lead to off-target toxicity and poor imaging quality.[3][4][5]
The foundational structure of NOTA is what allows for its versatility. By modifying one of the carboxylic acid arms or by introducing a functional group to the macrocyclic backbone, NOTA can be transformed into a bifunctional chelator. This allows it to be covalently linked to a variety of targeting molecules, such as peptides, antibodies, or small molecules, while still retaining its ability to chelate a radiometal.[3][6] This dual functionality is the key to the widespread use of NOTA in the development of targeted radiopharmaceuticals.[7][8]
Quantitative Data: Stability and Metal Affinity
The efficacy of a chelator in radiopharmaceutical applications is heavily dependent on the stability of the metal complex it forms. The following tables summarize key quantitative data regarding the stability and metal affinity of NOTA and its complexes.
| Metal Ion | Chelator | log K value | Notes |
| Ln³⁺ | NOTA | 0.2 - 3.1 | Stability constants for a range of lanthanide ions under specific chromatographic conditions.[9] |
| Cu²⁺ | NOTA | 21.6 | High stability constant, indicating a very stable complex.[10] |
| Cu²⁺ | NOTAM | 22.4 | Increased stability due to more basic donor atoms in the pendant arms compared to NOTA.[10] |
Relative Chelation Affinity of NOTA for Various Divalent Metals
The following table presents the relative affinity of NOTA for several common divalent metal ions, which is crucial for understanding potential competition for the chelator in biological systems.
| Metal Ion | Relative Affinity Rank |
| Cu | 1 |
| Zn | 2 |
| Fe | 3 |
| Co | 4 |
| Cr | 5 |
| Y | 6 |
| Ni | 7 |
| Mn | 8 |
Data compiled from studies measuring the displacement of ⁶⁴Cu from NOTA by other metal ions.[11][12]
Experimental Protocols
Synthesis of 1,4,7-Triazacyclononane (TACN), the Precursor to NOTA
The synthesis of the core 1,4,7-triazacyclononane (TACN) ring is a critical first step. A common method involves the cyclization of diethylenetriamine (B155796) with ethylene (B1197577) glycol ditosylate.[2][13] An improved, higher-yield synthesis has also been developed.[14]
A general procedure for the deprotection of a protected TACN derivative is as follows:
-
Dissolve 1,4,7-tribenzyl-1,4,7-triazacyclononane (100 mg, 0.25 mmol) in 15 mL of methanol.[13]
-
Add 10% Pd/C catalyst (100 mg).[13]
-
Stir the reaction mixture at 50°C for 3 hours.[13]
-
Remove the Pd/C catalyst by filtration.[13]
-
Evaporate the solvent under reduced pressure to yield 1,4,7-triazacyclononane.[13]
Conjugation of NOTA to a Peptide via NOTA-NHS Ester
This protocol outlines the general steps for conjugating a peptide with a primary amine to an activated N-hydroxysuccinimide (NHS) ester of NOTA.
Materials and Reagents:
-
Peptide containing at least one primary amino group.
-
NOTA-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base.
-
HPLC for purification.
-
Mass spectrometer for characterization.
Procedure:
-
Dissolve the peptide in DMF or DMSO.
-
Add the NOTA-NHS ester to the peptide solution. The molar ratio of NOTA-NHS ester to peptide may need to be optimized, but a starting point is often a slight excess of the NOTA-NHS ester.[15]
-
Add DIPEA to the reaction mixture to raise the pH and facilitate the reaction between the NHS ester and the primary amine of the peptide.
-
Allow the reaction to proceed at room temperature for a specified time, typically ranging from 1 to 4 hours.
-
Monitor the reaction progress using HPLC.
-
Once the reaction is complete, purify the NOTA-peptide conjugate using preparative HPLC.
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
-
Lyophilize the purified NOTA-peptide conjugate and store at -20°C or -80°C for long-term stability.[15]
Radiolabeling of NOTA-Octreotide with ¹⁸F-Aluminum Fluoride (Al¹⁸F)
This is a two-step, one-pot method for the radiolabeling of a NOTA-conjugated peptide.[16]
Procedure:
-
Elute aqueous [¹⁸F]fluoride from an anion exchange cartridge.
-
Add a solution of aluminum chloride in a suitable buffer.
-
Heat the mixture to form the [¹⁸F]AlF complex.
-
Add the NOTA-octreotide conjugate to the reaction mixture.
-
Adjust the pH and continue heating to facilitate the chelation of the [¹⁸F]AlF complex by the NOTA-peptide.
-
Purify the final radiolabeled peptide using HPLC to remove any unreacted components.[16]
Mechanism of Action and Signaling Pathways
NOTA itself does not have a signaling pathway in the traditional sense. Its function is to act as a stable chelator for a radionuclide. The biological activity and "signaling" of a NOTA-based radiopharmaceutical are determined by the targeting molecule to which it is conjugated.
For example, in the case of NOTA-octreotide, the octreotide (B344500) peptide is an analog of somatostatin (B550006) and has a high affinity for somatostatin receptors (SSTRs), which are often overexpressed on the surface of neuroendocrine tumor cells.[17][18] When radiolabeled, for instance with Gallium-68 or Fluorine-18, and administered to a patient, the NOTA-octreotide circulates in the body until it binds to these SSTRs.[17][19] This binding event allows for the visualization of the tumors via Positron Emission Tomography (PET) imaging.[17] If a therapeutic radionuclide is used, the targeted delivery of radiation can induce cell death in the tumor cells.[7]
The following diagrams illustrate the general workflow for creating and using a NOTA-based radiopharmaceutical and the targeted delivery mechanism.
Caption: Experimental workflow for NOTA-based radiopharmaceuticals.
Caption: Targeted delivery and signal generation of NOTA-peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 3. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics of nuclear medicine: What are radiopharmaceuticals? [tracercro.com]
- 9. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hzdr.qucosa.de [hzdr.qucosa.de]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]
- 14. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Diagnostic performance and clinical impact of 18F-AlF-NOTA-octreotide in a large cohort of patients with neuroendocrine neoplasms: A prospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enets.org [enets.org]
An In-Depth Technical Guide to the Somatostatin Receptor Subtypes Targeted by NOTA-NOC
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOTA-NOC (1,4,7-triazacyclononane-1,4,7-triacetic acid-1-Nal³-octreotide) is a synthetic somatostatin (B550006) analogue that has garnered significant attention in the field of nuclear medicine and oncology. Its utility primarily lies in its ability to be radiolabeled, for instance with Gallium-68 ([⁶⁸Ga]Ga-NOTA-NOC) or Fluorine-18 ([¹⁸F]AlF-NOTA-NOC), for high-resolution Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs). The diagnostic and therapeutic efficacy of this compound is contingent upon its specific interaction with somatostatin receptors (SSTRs), which are often overexpressed on the surface of NET cells. This guide provides a detailed technical overview of the SSTR subtypes targeted by this compound, presenting quantitative binding affinity data, comprehensive experimental protocols, and visualizations of the associated signaling pathways.
Somatostatin Receptor Subtype Specificity of this compound
Available data indicates that DOTA-NOC, and by extension this compound, is a high-affinity ligand for somatostatin receptor subtypes 2, 3, and 5. The affinity for SSTR1 and SSTR4 is reported to be very low or absent. This binding profile makes it a valuable tool for the detection of tumors expressing these specific receptor subtypes.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (IC₅₀ values) of metal-chelated DOTA-NOC for human somatostatin receptor subtypes. These values were determined through competitive binding assays using [¹²⁵I][Leu⁸, D-Trp²², Tyr²⁵]somatostatin-28 as the radioligand.
| Receptor Subtype | Metal-Chelate | IC₅₀ (nM) |
| SSTR1 | In(III)-DOTA-NOC | Very low to no affinity |
| Y(III)-DOTA-NOC | Very low to no affinity | |
| SSTR2 | In(III)-DOTA-NOC | 2.9 ± 0.1 |
| Y(III)-DOTA-NOC | 3.3 ± 0.2 | |
| SSTR3 | In(III)-DOTA-NOC | 8.0 ± 2.0 |
| Y(III)-DOTA-NOC | 26.0 ± 1.9 | |
| SSTR4 | In(III)-DOTA-NOC | Very low to no affinity |
| Y(III)-DOTA-NOC | Very low to no affinity | |
| SSTR5 | In(III)-DOTA-NOC | 11.2 ± 3.5 |
| Y(III)-DOTA-NOC | 10.4 ± 1.6 |
Data sourced from a study on DOTA-NOC, a close structural analogue of this compound.
Experimental Protocols
The determination of the binding affinity of ligands like this compound to their receptors is predominantly carried out using in vitro radioligand binding assays.
Competitive Radioligand Binding Assay
This method is used to determine the binding affinity of a non-radiolabeled ligand (the "competitor," in this case, metal-chelated this compound) by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single subtype of the human somatostatin receptor (e.g., Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I][Leu⁸, D-Trp²², Tyr²⁵]somatostatin-28.
-
Competitor Ligand: Metal-chelated this compound at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors (e.g., bacitracin) and bovine serum albumin (BSA) to prevent non-specific binding and degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
2. Method:
-
Incubation: A fixed concentration of the radioligand and a fixed amount of cell membrane preparation are incubated in the assay buffer in the presence of increasing concentrations of the competitor ligand (this compound). Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-radiolabeled universal somatostatin ligand (e.g., unlabeled somatostatin-28).
-
Equilibrium: The incubation is carried out for a specific time and at a specific temperature (e.g., 60 minutes at 22°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a gamma or beta counter.
3. Data Analysis:
The Principle of NOTA-NOC in PET Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) has revolutionized diagnostic imaging, particularly in oncology, by providing functional information about physiological processes at the molecular level. The continuous evolution of PET imaging agents is crucial for enhancing diagnostic accuracy and guiding therapeutic strategies. Within this landscape, the development of radiolabeled peptides targeting specific cellular markers has been a significant advancement. This technical guide delves into the core principles of NOTA-NOC, a key player in the imaging of neuroendocrine tumors (NETs). This compound is a radiopharmaceutical component comprising the macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) conjugated to a somatostatin (B550006) analogue, [Nal3]-Octreotide (NOC). This guide will provide a comprehensive overview of its chemical properties, synthesis, radiolabeling, and application in PET imaging, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Core Principle: Targeting Somatostatin Receptors
The fundamental principle behind this compound in PET imaging lies in its ability to target somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumor cells.[1] The NOC component of the conjugate is a synthetic analogue of somatostatin, a natural hormone that regulates various physiological functions. By mimicking the action of somatostatin, NOC binds with high affinity to SSTRs, particularly subtypes 2 and 5. When NOTA is chelated with a positron-emitting radionuclide, such as Gallium-68 (B1239309) (⁶⁸Ga) or Fluorine-18 (¹⁸F) via an aluminum fluoride (B91410) complex ([¹⁸F]AlF), the resulting radiotracer, [⁶⁸Ga]Ga-NOTA-NOC or [¹⁸F]AlF-NOTA-NOC, can be administered to a patient. The radiotracer then accumulates at the site of NETs, allowing for their visualization and characterization through PET imaging.[2][3]
Signaling Pathway of Somatostatin Receptors
The binding of this compound to somatostatin receptors initiates a cascade of intracellular signaling events that ultimately lead to anti-proliferative and apoptotic effects. Understanding this pathway is crucial for appreciating the theranostic potential of such compounds.
Caption: Somatostatin Receptor Signaling Cascade.
The NOTA Chelator: A Superior Framework for Radiometal Complexation
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a macrocyclic bifunctional chelator that provides a stable coordination cage for various radiometals. Its structure, featuring a nine-membered ring with three nitrogen atoms and three carboxylate arms, allows for the formation of highly stable complexes with trivalent metal ions like Gallium-68.[4] This high stability is critical for in vivo applications, as it prevents the release of the radiometal, which could lead to non-specific radiation exposure and reduced image quality.
Compared to the more traditional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA offers several advantages for ⁶⁸Ga chelation. The smaller cavity size of NOTA is a better fit for the ionic radius of Ga³⁺, leading to faster and more efficient radiolabeling under milder conditions (e.g., lower temperatures).[5]
Caption: Gallium-68 Chelation by NOTA.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound radiopharmaceuticals from preclinical studies, providing a basis for comparison with other imaging agents.
Table 1: Radiolabeling Efficiency and Molar Activity
| Radiotracer | Radiolabeling Yield (%) | Radiochemical Purity (%) | Apparent Molar Activity (MBq/nmol) | Reference |
| [⁶⁸Ga]Ga-NOTA-NOC | > 96.5 | 96.5 ± 0.5 | 12.1 ± 1.9 | [2][6] |
| [¹⁸F]AlF-NOTA-NOC | 38 ± 8 | > 99 | 32 ± 10 | [2][7] |
| [⁶⁸Ga]Ga-DOTA-NOC | > 97.4 | 98.5 ± 0.2 | 11.6 ± 0.9 | [2][6] |
Table 2: In Vivo Tumor Uptake in AR42J Xenograft Mouse Model (%ID/g)
| Radiotracer | 1 hour post-injection | 3 hours post-injection | Reference |
| [⁶⁸Ga]Ga-NOTA-NOC | 25.7 ± 5.8 | - | [2][7] |
| [¹⁸F]AlF-NOTA-NOC | 37.3 ± 10.5 | 42.1 ± 5.3 | [2][3][7] |
| [⁶⁸Ga]Ga-DOTA-NOC | 26.4 ± 10.8 | - | [2][3][7] |
Table 3: Tumor-to-Organ Ratios (1 hour post-injection)
| Radiotracer | Tumor-to-Blood | Tumor-to-Liver | Reference |
| [⁶⁸Ga]Ga-NOTA-NOC | 31 | 5.2 | [2][5] |
| [¹⁸F]AlF-NOTA-NOC | 52 | 9.0 | [2][5] |
| [⁶⁸Ga]Ga-DOTA-NOC | 35 | 3.7 | [2][5] |
Experimental Protocols
Synthesis of this compound Conjugate
The synthesis of the this compound conjugate is typically performed using solid-phase peptide synthesis (SPPS). A common approach involves the synthesis of the octreotide (B344500) analogue on a resin, followed by the conjugation of a bifunctional NOTA derivative.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
p-SCN-Bn-NOTA (or other activated NOTA derivative)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Peptide Synthesis: The [Nal3]-Octreotide peptide is synthesized on the Rink amide resin using a standard Fmoc/tBu solid-phase synthesis strategy.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin-bound peptide with a solution of 20% piperidine in DMF.
-
NOTA Conjugation: The deprotected peptide on the resin is then reacted with an activated NOTA derivative (e.g., p-SCN-Bn-NOTA) in the presence of a base such as DIPEA in DMF. The reaction is typically allowed to proceed for several hours at room temperature to ensure complete conjugation.
-
Cleavage and Deprotection: The this compound conjugate is cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).
-
Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The final product is purified by preparative reverse-phase HPLC.
-
Characterization: The purity and identity of the this compound conjugate are confirmed by analytical HPLC and mass spectrometry.
Radiolabeling of this compound with Gallium-68
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound conjugate solution
-
Sterile, metal-free 0.1 M HCl
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)
-
Sterile reaction vial
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Protocol:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, metal-free 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.0-4.5.
-
Reaction: Add the this compound conjugate solution to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (often room temperature or slightly elevated, e.g., 95°C for a short duration) for a specified time (typically 5-15 minutes).
-
Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-NOTA-NOC using radio-TLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), the product can be purified using a C18 Sep-Pak cartridge.
Caption: Workflow for ⁶⁸Ga Radiolabeling.
Conclusion
This compound represents a significant advancement in the field of molecular imaging for neuroendocrine tumors. The superior chelating properties of NOTA for Gallium-68, combined with the high affinity of the NOC peptide for somatostatin receptors, result in a radiopharmaceutical with excellent imaging characteristics. The ability to label this compound with both ⁶⁸Ga and ¹⁸F provides flexibility in clinical settings. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and clinicians working to further refine and apply this powerful diagnostic tool. As research continues, the principles underlying this compound will undoubtedly contribute to the development of next-generation radiopharmaceuticals for a variety of cancer types, paving the way for more personalized and effective patient management.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DOTA/NOTA functionalization - SB PEPTIDE [sb-peptide.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Efficient bifunctional gallium-68 chelators for positron emission tomography: tris(hydroxypyridinone) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
The Chemistry of NOTA-Based Chelators: An In-depth Technical Guide to Radiometal Complexation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nuclear medicine, the development of stable and effective radiopharmaceuticals is paramount for both diagnostic imaging and targeted radionuclide therapy. The choice of a bifunctional chelator—a molecule capable of securely binding a radiometal while also being attached to a targeting biomolecule—is a critical determinant of a radiopharmaceutical's success. Among the array of chelators, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives have emerged as a versatile and highly effective platform. This technical guide provides a comprehensive overview of the core principles of NOTA and the related NOPO chelator chemistry, detailing their complexation with various radiometals, experimental protocols, and comparative data to inform the development of next-generation radiopharmaceuticals.
Core Principles of NOTA and NOPO Chelators
NOTA is a macrocyclic chelator with a nine-membered triazacyclononane ring and three pendant acetate (B1210297) arms. This structure forms a pre-organized cavity that is exceptionally well-suited for coordinating trivalent metal ions, most notably Gallium-68 (B1239309) (⁶⁸Ga). The coordination involves the three nitrogen atoms of the macrocycle and the three carboxylate oxygen atoms, resulting in a highly stable hexadentate complex. This high thermodynamic stability and kinetic inertness are crucial for in vivo applications, minimizing the release of the radiometal and subsequent off-target radiation exposure.[1][2]
Beyond ⁶⁸Ga, NOTA has demonstrated its utility in chelating other medically relevant radiometals, including Copper-64 (⁶⁴Cu) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy, although its smaller cavity size compared to DOTA makes it less ideal for larger ions like ¹⁷⁷Lu. A key advantage of NOTA is its ability to form stable complexes under mild conditions, often at room temperature, which is beneficial when working with sensitive biomolecules.[3][4]
A promising related chelator is NOPO (1,4,7-triazacyclononane-1,4-bis[methylene(hydroxymethyl)phosphinic acid]-7-[methylene(2-carboxyethyl)phosphinic acid]). NOPO also features the triazacyclononane backbone but incorporates phosphinic acid groups, which have shown remarkably high efficiency for Ga(III) complexation.[5][6] Similar to NOTA, NOPO can be radiolabeled with ⁶⁸Ga under mild conditions and at room temperature.[5] NOPO-functionalized biomolecules tend to be more hydrophilic, which can promote faster renal clearance and potentially improve in vivo pharmacokinetics.[5][7]
Quantitative Data on Radiometal Complexation
The selection of a chelator is often guided by quantitative measures of its performance, including the stability of the radiometal complex and the efficiency of the radiolabeling process.
Table 1: Thermodynamic Stability Constants (log K) of Chelators with Various Metal Ions
| Chelator | Metal Ion | log K | Reference(s) |
| NOTA | Ga³⁺ | 31.0 | [2] |
| Cu²⁺ | 23.33 | [8] | |
| Zn²⁺ | 22.32 | [8] | |
| Ni²⁺ | 19.24 | [8] | |
| NOPO | Ga³⁺ | 25.0 | [5][6] |
| DOTA | Ga³⁺ | 21.3 - 26.0 | [2] |
Note: Stability constants can vary depending on experimental conditions (e.g., pH, temperature, ionic strength).
Table 2: Comparison of Radiolabeling Efficiency for ⁶⁸Ga
| Chelator Conjugate | Precursor Amount | Temperature (°C) | pH | Time (min) | Radiochemical Yield (%) | Reference(s) |
| NOTA-peptide | 5-10 nM | 80 | 2.5 - 3.5 | 10-15 | >95 | [9] |
| NOTA-RGD | Not specified | Room Temp | Not specified | 5 | >95 | [10] |
| NOTA-TATE | 20 µg | Room Temp | 5.5 | <10 | >99 | [4] |
| NOPO-c(RGDfK) | 0.5 nmol | Room Temp | 3-4 | 5 | Near-quantitative | [5][7] |
| DOTA-peptide | Not specified | Heating Required | 3.5 | >5 | Optimal | [3] |
| DOTA-TATE | 20 µg | 95 | 5.5 | 10 | >99 | [4] |
Table 3: Radiolabeling with [¹⁸F]AlF
| Chelator Conjugate | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference(s) |
| NOTA-octreotide | 100 | 15 | ~50 (purified) | [11] |
| NOTA-AE105 | 90 | 12 | Not specified | [12] |
| NOTA derivatives | 100 | 5 | 5.8 - 87 (isolated) | [13] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis, conjugation, and radiolabeling of NOTA-based radiopharmaceuticals.
Synthesis of Bifunctional Chelators (e.g., p-SCN-Bn-NOTA)
The synthesis of bifunctional NOTA derivatives allows for their covalent attachment to biomolecules. A common derivative is p-SCN-Bn-NOTA, which reacts with primary amines. The general synthetic strategy involves:
-
Alkylation: Reaction of a di-protected 1,4,7-triazacyclononane (B1209588) (TACN) derivative with p-nitrobenzyl bromide.
-
Deprotection: Removal of the protecting groups from the nitrogen atoms.
-
Carboxymethylation: Addition of the three acetate arms, often using a protected form like tert-butyl bromoacetate.
-
Nitro Group Reduction: The nitro group on the benzyl (B1604629) moiety is reduced to an amine.
-
Isothiocyanate Formation: The resulting aniline (B41778) derivative is converted to the isothiocyanate using thiophosgene (B130339) or a similar reagent.
Purification is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Conjugation to Peptides and Antibodies
The most common methods for conjugating NOTA to biomolecules involve the reaction of an activated NOTA derivative with primary amines on the biomolecule.
Caption: Workflow for the conjugation of NOTA chelators to biomolecules.
Protocol for NOTA-NHS Ester Conjugation:
-
Dissolve the Peptide: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.5-9.0.
-
Prepare NOTA-NHS Solution: Dissolve the NOTA-NHS ester in a small amount of an organic solvent like DMSO.
-
React: Add the NOTA-NHS ester solution to the peptide solution. The molar ratio of chelator to peptide may need to be optimized but is often in the range of 5:1 to 10:1.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.
-
Purify: Purify the NOTA-peptide conjugate using RP-HPLC.
-
Characterize: Confirm the identity and purity of the conjugate by mass spectrometry.[14]
Radiolabeling with ⁶⁸Ga
The radiolabeling of NOTA- and NOPO-conjugates with ⁶⁸Ga is typically a straightforward process.
Caption: General workflow for the radiolabeling of NOTA/NOPO conjugates with ⁶⁸Ga.
General Protocol for ⁶⁸Ga Labeling:
-
Elute ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Buffer: Add a suitable buffer, such as sodium acetate, to the ⁶⁸Ga eluate to adjust the pH to the optimal range for the specific conjugate (typically pH 3.5-5.5).
-
Add Precursor: Add the NOTA- or NOPO-conjugated biomolecule to the buffered ⁶⁸Ga solution.
-
Incubate: Incubate the reaction mixture. For many NOTA and NOPO conjugates, this can be done at room temperature for 5-10 minutes.[5][10] Some conjugates may require gentle heating.[9]
-
Purification (if necessary): The reaction mixture can be purified using a C18 solid-phase extraction cartridge to remove unreacted ⁶⁸Ga.
-
Quality Control: Assess the radiochemical purity using radio-TLC or radio-HPLC.[3][15]
Radiolabeling with [¹⁸F]AlF
Labeling with Fluorine-18 can be achieved using the aluminum fluoride (B91410) method.
Caption: Workflow for the [¹⁸F]AlF labeling of NOTA-conjugated biomolecules.
General Protocol for [¹⁸F]AlF Labeling:
-
Prepare [¹⁸F]AlF: Mix aqueous [¹⁸F]fluoride with an aluminum chloride (AlCl₃) solution and incubate briefly at room temperature.[12]
-
Labeling Reaction: Add the NOTA-conjugated peptide, dissolved in a suitable buffer (e.g., acetate buffer, pH 4-5), to the [¹⁸F]AlF solution.
-
Incubate: Heat the reaction mixture, typically at 90-100°C, for 10-15 minutes.[12][16]
-
Purify: Purify the [¹⁸F]AlF-NOTA-conjugate using RP-HPLC.[11]
Quality Control
Rigorous quality control is essential to ensure the purity and identity of the final radiopharmaceutical product.
-
Radiochemical Purity: This is typically determined by radio-TLC or radio-HPLC.
-
Radio-TLC: A simple and rapid method to separate the radiolabeled conjugate from free radiometal and colloidal impurities.[3]
-
Radio-HPLC: Provides higher resolution and is used to accurately quantify the radiochemical purity and identify potential radiolabeled impurities. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is commonly used.[15][17]
-
-
Identity and Purity: The identity of the non-radioactive conjugate is confirmed using mass spectrometry. The purity of the final product can be assessed by analytical HPLC with a UV detector.
Conclusion
NOTA and its derivatives, along with the emerging NOPO chelator, represent a powerful and versatile platform for the development of radiopharmaceuticals. Their ability to form highly stable complexes with a range of radiometals, particularly ⁶⁸Ga, under mild conditions makes them highly attractive for clinical translation. The choice between NOTA, NOPO, and other chelators like DOTA will depend on the specific radiometal, the nature of the targeting biomolecule, and the desired in vivo pharmacokinetic profile. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge required to leverage the advantages of NOTA-based chemistry in their pursuit of novel and effective radiopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KoreaMed [koreamed.org]
- 4. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Gallium(III) chelator NOPO: synthesis, characterization, bioconjugation, and application in preclinical Ga-68-PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benefits of NOPO as chelator in gallium-68 peptides, exemplified by preclinical characterization of (68)Ga-NOPO-c(RGDfK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. (68)Ga small peptide imaging: comparison of NOTA and PCTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimization and Evaluation of Al18F Labeling Using a NOTA—or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR [frontiersin.org]
- 13. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiofluorination using aluminum-fluoride (Al18F) | springermedizin.de [springermedizin.de]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
Theoretical Basis for NOTA-Conjugated Somatostatin Analogues in Oncology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical foundation, experimental validation, and clinical application of radiolabeled somatostatin (B550006) analogues utilizing the NOTA chelator in the field of oncology. The focus is on the mechanism of action, relevant signaling pathways, and the methodologies employed in preclinical and clinical research to validate these theranostic agents, particularly for neuroendocrine tumors (NETs).
Core Concept: Targeted Radionuclide Theranostics
The fundamental principle behind the use of NOTA-conjugated somatostatin analogues, such as NOTA-NOC (Nal-Octreotide), is the targeted delivery of radioactive isotopes to cancer cells for both diagnostic imaging and therapeutic purposes. This "theranostic" approach combines diagnosis and therapy in a single agent. The system consists of three key components:
-
Targeting Molecule: A somatostatin analogue (e.g., octreotide (B344500), NOC) that has a high affinity for somatostatin receptors (SSTRs), which are frequently overexpressed on the surface of neuroendocrine tumor cells.[1][2][3]
-
Bifunctional Chelator: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a highly stable cage-like molecule that securely binds to a variety of radiometals.[4][5][6] Its function is to hold the radioactive isotope firmly, preventing its premature release and subsequent uptake in non-target tissues.[5]
-
Radioisotope: A radioactive element that can be either a positron emitter for Positron Emission Tomography (PET) imaging (e.g., Gallium-68, Fluorine-18) or a particle emitter (e.g., Lutetium-177, Actinium-225) for therapeutic applications.[1][6]
The targeting molecule guides the radioisotope-chelator complex specifically to the tumor cells, allowing for precise imaging of the tumor and targeted radiation therapy that minimizes damage to healthy tissues.
Signaling Pathways in Neuroendocrine Tumors
The primary molecular target for this compound radiopharmaceuticals is the somatostatin receptor, particularly subtype 2 (SSTR2), which is highly expressed in the majority of NETs.[3][5] The binding of the somatostatin analogue to SSTR2 initiates a cascade of intracellular events.
-
SSTR2 Signaling: Somatostatin receptors are G-protein coupled receptors.[3] Their activation by somatostatin or its analogues leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This, in turn, affects calcium channels and can inhibit cell secretion and, to some extent, proliferation.[7]
-
Other Relevant Pathways: Neuroendocrine tumors are also driven by other signaling pathways that can be indirectly relevant to the action of and resistance to targeted therapies. These include pathways activated by growth factors like EGF, FGF, IGF, PDGF, and VEGF, which typically signal through Ras/Raf/MAPK and PI3K/AKT/mTOR pathways to promote cell proliferation and survival.[7][8][9] The Hedgehog and Notch signaling pathways have also been implicated in NET progression.[7][8]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies evaluating this compound radiopharmaceuticals.
Table 1: Preclinical Performance of this compound Radiopharmaceuticals
| Radiopharmaceutical | Radiolabeling Yield (%) | Radiochemical Purity (%) | Apparent Molar Activity (MBq/nmol) | Tumor Uptake (%ID/g) | Animal Model | Reference |
| [68Ga]Ga-NOTA-NOC | >97.4 | 96.5 ± 0.5 | 12.1 ± 1.9 | 25.7 ± 5.8 (1h p.i.) | AR42J Xenograft Mice | [1][2] |
| [18F]AlF-NOTA-NOC | 38 ± 8 | >99 | 32 ± 10 | 37.3 ± 10.5 (1h p.i.) | AR42J Xenograft Mice | [1][2] |
| [18F]AlF-NOTA-NOC | - | - | - | 42.1 ± 5.3 (3h p.i.) | AR42J Xenograft Mice | [1][2] |
p.i. = post-injection
Table 2: Clinical Performance of 18F-AlF-NOTA-Octreotide (18F-AlF-OC) vs. 68Ga-DOTA-SST Analogues
| Metric | 18F-AlF-OC | 68Ga-DOTATATE/NOC | P-value | Patient Cohort | Reference |
| Mean Lesion Detection Ratio | 91.1% | 75.3% | <10-5 | 75 NET Patients | [10][11] |
| Mean Tumor-to-Background Ratio | 31.7 ± 36.5 | 25.1 ± 32.7 | 0.001 | 75 NET Patients | [11] |
| Total Lesions Detected | 4278 | 3454 | - | 75 NET Patients | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols.
4.1. Radiolabeling of this compound with Gallium-68
-
Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add a sodium acetate (B1210297) buffer to the 68GaCl3 solution to adjust the pH to approximately 4.0-4.5.
-
Incubation: Add the this compound peptide conjugate to the buffered 68Ga solution. Heat the reaction mixture at 95-105°C for 5-15 minutes.[1]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A typical system involves a C18 column with a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA).
-
Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), purify the product using a C18 Sep-Pak cartridge.[1]
4.2. In Vitro Cell Binding and Internalization Assay
-
Cell Culture: Culture SSTR2-expressing cells (e.g., AR42J) in appropriate media and conditions (e.g., Nutrient Mixture F-12 Ham with 10% FBS at 37°C, 5% CO2).[1]
-
Assay Setup: Plate a known number of cells in multi-well plates and allow them to adhere overnight.
-
Incubation: Add the radiolabeled this compound conjugate at various concentrations to the cells and incubate for different time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Binding Determination: To determine total binding, wash the cells with cold PBS to remove unbound radioactivity. Lyse the cells and measure the radioactivity in a gamma counter.
-
Internalization Assay: To measure internalized radioactivity, add an acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5) to the cells after incubation to strip off surface-bound radioligand. Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized).
-
Non-specific Binding: In parallel wells, add a large excess of unlabeled octreotide to block specific binding to SSTR2. The radioactivity in these wells represents non-specific binding.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine binding affinity (Kd) and the number of binding sites (Bmax) using saturation binding analysis.
4.3. In Vivo Biodistribution Studies in Xenograft Models
-
Animal Model: Induce tumor xenografts by subcutaneously injecting SSTR2-expressing cancer cells (e.g., AR42J) into immunocompromised mice.[1] Allow tumors to grow to a suitable size (e.g., 100-200 mm3).
-
Radiotracer Injection: Inject a known amount of the radiolabeled this compound conjugate (e.g., 500-1000 kBq) intravenously into the tail vein of the tumor-bearing mice.[12]
-
Biodistribution: At selected time points post-injection (e.g., 1, 3, 24 hours), euthanize the mice.[1]
-
Organ Harvesting: Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for the assessment of tumor uptake and clearance from non-target organs.[1][2]
Conclusion
The theoretical basis for this compound in oncology is firmly rooted in the principles of molecularly targeted imaging and therapy. The high stability of the NOTA chelator combined with the high affinity of the NOC peptide for SSTRs on neuroendocrine tumors creates a powerful platform for theranostics. Preclinical and clinical data consistently demonstrate high tumor uptake and superior detection rates compared to other agents, validating its potential to improve the management of patients with neuroendocrine neoplasms. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further explore and develop this promising class of radiopharmaceuticals.
References
- 1. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Al[18F]F-NOTA-Octreotide Is Comparable to [68Ga]Ga-DOTA-TATE for PET/CT Imaging of Neuroendocrine Tumours in the Latin-American Population [mdpi.com]
- 4. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Signaling pathways as specific pharmacologic targets for neuroendocrine tumor therapy: RET, PI3K, MEK, growth factors, and Notch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. 18F-AlF-NOTA-Octreotide Outperforms 68Ga-DOTATATE/NOC PET in Neuroendocrine Tumor Patients: Results from a Prospective, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Beyond Neuroendocrine Tumors: A Technical Guide to the Expanding Applications of Nota-noc
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy and diagnostics is rapidly evolving, with somatostatin (B550006) receptor type 2 (SSTR2) emerging as a promising target in a variety of malignancies beyond its established role in neuroendocrine tumors (NETs). This technical guide explores the burgeoning applications of Nota-noc, a versatile chelator for radiolabeling with both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides, in non-neuroendocrine cancers. This document provides an in-depth overview of the preclinical and clinical evidence, detailed experimental protocols, and the underlying molecular pathways governing the action of this compound-based radiopharmaceuticals.
SSTR2 Expression: The Rationale for Expanding Indications
The efficacy of this compound-based radiopharmaceuticals is contingent upon the expression of SSTR2 on the surface of cancer cells. While highly characteristic of well-differentiated NETs, SSTR2 expression has been identified in a range of other solid tumors, opening new avenues for targeted diagnosis and therapy.
Table 1: SSTR2 Expression in Non-Neuroendocrine Tumors
| Tumor Type | SSTR2 Expression Frequency | Notes |
| Meningioma | 80-100% of all grades[1][2] | High and consistent expression provides a strong rationale for SSTR2-targeted approaches. |
| Small Cell Lung Cancer (SCLC) | ~64% of samples stain positive for SSTR2[3] | A significant subset of SCLC, a notoriously aggressive cancer, expresses the target. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | ~60% of p16 positive samples stain positive for SSTR2[3] | Offers a potential targeted therapy option for a subset of these cancers. |
| Hepatocellular Carcinoma (HCC) | Confirmed in cell lines and clinical samples[4] | Provides a novel target in a cancer with limited therapeutic options. |
| Glioblastoma | Reported in tumor neovasculature[5][6] | Targeting the tumor microenvironment presents a unique therapeutic strategy. |
| Neuroendocrine Prostate Cancer (NEPC) | Universally over-expressed, especially in small cell variants[7] | SSTR2 expression is a defining feature of this aggressive prostate cancer subtype.[7][8][9] |
| Breast Cancer | Variable expression, potential for targeting in certain subtypes. | Further research is needed to delineate the role of SSTR2 in different breast cancer subtypes. |
Preclinical and Clinical Evidence in Non-NET Cancers
The exploration of SSTR2-targeted agents in non-NET cancers is an active area of research. While data specifically for "this compound" is emerging, extensive research on the closely related DOTA-conjugated somatostatin analogs (like DOTATATE and DOTATOC) provides a strong foundation and compelling proof-of-concept.
Meningioma: A Promising New Frontier
Meningiomas exhibit near-universal expression of SSTR2, making them a prime candidate for SSTR2-targeted radionuclide therapy.[1][2][10]
-
Diagnostic Imaging: ⁶⁸Ga-DOTATATE PET/CT has shown superiority over conventional MRI in discerning bony or skull involvement and in distinguishing unresectable optic nerve sheath meningiomas, significantly impacting therapeutic decision-making.[10]
-
Therapeutic Efficacy: Peptide receptor radionuclide therapy (PRRT) with ¹⁷⁷Lu-DOTATATE has demonstrated effectiveness in prolonging progression-free survival (PFS) in patients with recurrent meningioma.[10][11] A phase 2 clinical trial showed a median PFS of 11.5 months and a one-year overall survival of 88.9% in patients with aggressively growing meningiomas.[1][2][11]
Table 2: Quantitative Data for SSTR2-Targeted Agents in Meningioma
| Agent | Parameter | Value | Reference |
| ¹⁷⁷Lu-DOTATATE | Median Progression-Free Survival | 11.5 months | [1][2] |
| ¹⁷⁷Lu-DOTATATE | 2-year Progression-Free Survival Rate | 26.7% | [1][2] |
| ¹⁷⁷Lu-DOTATATE | 1-year Overall Survival Rate | 88.9% | [2][11] |
| ¹⁷⁷Lu-DOTATATE | 2-year Overall Survival Rate | 63.8% | [2] |
Glioblastoma: Targeting the Tumor Vasculature
While glioblastoma cells themselves may not consistently express SSTR2, the tumor neovasculature often does, presenting a unique therapeutic target.[5][6]
-
Preclinical Imaging: Preclinical studies have explored PSMA-targeted PET imaging in glioblastoma models, demonstrating the feasibility of targeting the tumor microenvironment.[5][6]
-
Clinical Trials: A phase Ib clinical trial is currently assessing the safety and activity of ¹⁷⁷Lu-DOTA-TATE in newly diagnosed and recurrent glioblastoma.[12][13] Another study is investigating ¹⁷⁷Lu-NeoB, a gastrin-releasing peptide receptor (GRPR) antagonist, in combination with standard of care for glioblastoma.[14][15]
Other Malignancies
-
Small Cell Lung Cancer (SCLC): A subset of SCLC expresses SSTR2, suggesting a potential role for targeted radionuclide therapy.[3] Preclinical models have shown heterogeneity in neuroendocrine phenotypes, which may influence the response to SSTR2-targeted agents.[16]
-
Hepatocellular Carcinoma (HCC): Preclinical studies have confirmed SSTR2 expression in HCC cell lines and demonstrated SSTR2-mediated uptake of ⁶⁷Ga-DOTATATE. ¹⁷⁷Lu-DOTATATE has been shown to reduce cell proliferation and enhance the efficacy of sorafenib (B1663141) in preclinical models.[4]
-
Neuroendocrine Prostate Cancer (NEPC): NEPC is characterized by high SSTR2 expression, making it a compelling target for theranostics.[7][8][9] Dual-targeting agents for both PSMA and SSTR2 are being developed to address the heterogeneity of prostate cancer.[8]
Table 3: Preclinical Tumor Uptake of SSTR2-Targeted Radiopharmaceuticals in Non-NET Models
| Radiopharmaceutical | Cancer Model | Tumor Uptake (%ID/g or %ID/mL) | Time Point | Reference |
| ⁶⁸Ga-NOTA-Nb109 (PD-L1 targeted) | NSCLC PDX (LU6424) | 3.13 ± 0.35 %ID/mL | 20 min | [17] |
| ⁶⁸Ga-NOTA-Nb109 (PD-L1 targeted) | NSCLC PDX (LU6437) | 2.60 ± 0.32 %ID/mL | 20 min | [17] |
| ¹¹¹In-HEHEHE-Z08698-NOTA (HER3 targeted) | Breast Cancer (BT-474 xenograft) | 5.1 ± 0.4 %ID/g | 1 h | [18] |
| ¹¹¹In-HEHEHE-Z08698-NOTA (HER3 targeted) | Breast Cancer (BT-474 xenograft) | 3.7 ± 0.2 %ID/g | 24 h | [18] |
Note: Data for this compound in these specific non-NET models is limited. The table includes data from other NOTA-conjugated radiopharmaceuticals to illustrate the potential for tumor targeting.
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound based radiopharmaceuticals.
Radiolabeling of this compound Peptides with Gallium-68
This protocol describes a manual method for the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga.
Materials:
-
NOTA-conjugated peptide (e.g., this compound)
-
⁶⁸Ge/⁶⁸Ga generator
-
Strong cation exchange (SCX) cartridge
-
5 M NaCl / 0.1 M HCl solution
-
1 M Sodium acetate (B1210297) buffer (pH 4.5)
-
Ascorbic acid solution (1.4%)
-
Sterile water for injection
-
Heating block (95°C)
-
Syringes and sterile filters (0.22 µm)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Trapping of ⁶⁸Ga: Pass the ⁶⁸Ga eluate through the SCX cartridge to trap the ⁶⁸Ga³⁺ ions.
-
Elution from SCX Cartridge: Elute the trapped ⁶⁸Ga from the SCX cartridge with 0.5 mL of 5 M NaCl / 0.1 M HCl solution directly into the reaction vial.[19][20]
-
Preparation of Reaction Mixture: In the reaction vial, combine the eluted ⁶⁸Ga with the NOTA-conjugated peptide (typically 5-20 nmol) and 1 M sodium acetate buffer to achieve a final pH of 3.5-4.5.[19][21] Ascorbic acid can be added to prevent radiolysis.[19]
-
Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.[19][21]
-
Purification (Optional but Recommended): The reaction mixture can be purified using a C18 SPE cartridge. Condition the cartridge with ethanol (B145695) and then water. Load the reaction mixture, wash with water, and elute the radiolabeled peptide with 50% ethanol in water.[21]
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC. For radio-TLC, spot the sample on an iTLC strip and develop with a suitable mobile phase (e.g., 1 M ammonium (B1175870) acetate/methanol 1:1 v/v).[22] The radiolabeled peptide should remain at the origin, while free ⁶⁸Ga moves with the solvent front. An RCP of >95% is generally required.[21]
-
pH: Measure the pH of the final product to ensure it is suitable for injection (typically between 4.5 and 8.5).
-
In Vitro Competitive Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀ and Kᵢ) of a non-radiolabeled this compound peptide for SSTR2.
Materials:
-
Cell membranes from cells expressing SSTR2 (e.g., AR4-2J or transfected cell lines)
-
Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14)
-
Unlabeled this compound peptide (competitor)
-
Unlabeled somatostatin (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)[23]
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from SSTR2-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.[24]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:[23][24]
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled somatostatin.
-
Competition: Cell membranes, radioligand, and increasing concentrations of the unlabeled this compound peptide.
-
-
Incubation: Incubate the plate at a specified temperature and time (e.g., 60 minutes at 30°C) with gentle agitation.[24]
-
Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[24]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
In Vivo Biodistribution Studies
This protocol outlines a general procedure for assessing the biodistribution of a radiolabeled this compound peptide in tumor-bearing animal models.
Materials:
-
Tumor-bearing animals (e.g., mice with subcutaneous xenografts of a human cancer cell line)
-
Radiolabeled this compound peptide
-
Anesthetic
-
Gamma counter or other suitable radiation detection instrument
-
Dissection tools
-
Balances for weighing tissues
Procedure:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a suspension of cancer cells. Allow the tumors to grow to a suitable size.
-
Injection: Anesthetize the animals and inject a known amount of the radiolabeled this compound peptide intravenously (typically via the tail vein).
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of animals.
-
Tissue Collection: Dissect and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[25]
-
Determine tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess targeting specificity.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular consequences of this compound binding to SSTR2 and the typical workflow for its preclinical evaluation is crucial for its rational development and application.
SSTR2 Signaling Pathway
Upon binding of a somatostatin analog like this compound, SSTR2, a G-protein coupled receptor, initiates a cascade of intracellular events that ultimately lead to anti-proliferative and anti-secretory effects.[22][26]
References
- 1. Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 7. netrf.org [netrf.org]
- 8. PSMA and SSTR2 Dual-Targeting Theranostic Agents for Neuroendocrine-Differentiated Prostate Cancer (NEPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase Ib Dose Finding Study Assessing Safety and Activity of [177Lu]Lu-DOTA-TATE in Newly Diagnosed Glioblastoma in Combination with Radiotherapy with or without Temozolomide and in Recurrent Glioblastoma as Single Agent | Dana-Farber Cancer Institute [dana-farber.org]
- 13. novartis.com [novartis.com]
- 14. novartis.com [novartis.com]
- 15. Lu-DOTA-TATE + Standard Therapy for Glioblastoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Small cell lung cancer tumors and preclinical models display heterogeneity of neuroendocrine phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immuno-PET imaging of PD-L1 expression in patient-derived lung cancer xenografts with [68Ga]Ga-NOTA-Nb109 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Advances in Theranostics for the Different Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. pharmrxiv.de [pharmrxiv.de]
- 26. www-pub.iaea.org [www-pub.iaea.org]
The Cornerstone of PET Imaging: A Technical Guide to the Fundamental Coordination Chemistry of NOTA with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental coordination chemistry of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) with Gallium-68 (B1239309) (Ga-68), a cornerstone in the development of next-generation radiopharmaceuticals for Positron Emission Tomography (PET). The robust and versatile nature of the Ga-68-NOTA complex makes it an exemplary chelating system for a wide array of diagnostic imaging agents.
Core Principles of NOTA Chelation with Gallium-68
NOTA is a macrocyclic bifunctional chelator renowned for its exceptional ability to form highly stable and kinetically inert complexes with trivalent metal ions, most notably Gallium-68.[1][2] Its pre-organized structure, consisting of a nine-membered triaza ring with three pendant acetate (B1210297) arms, creates a high-affinity binding pocket perfectly suited for the Ga(III) cation.[1][2] The coordination involves the three nitrogen atoms of the macrocyclic ring and the three carboxylate oxygen atoms of the pendant arms, resulting in a hexadentate, cage-like structure that securely encapsulates the metal ion.[1][2] This high stability is paramount for in vivo applications, as it prevents the premature release of the radionuclide, which could otherwise lead to off-target radiation exposure and diminished image quality.[2]
The Ga(III) cation, classified as a hard metal ion, is ideally suited for chelation by the hard nitrogen and oxygen donor atoms of NOTA.[1] This compatibility results in a complex with remarkable thermodynamic stability and kinetic inertness, which are critical attributes for reliable and safe PET imaging agents.[1]
Quantitative Data on Ga-68-NOTA Chelation
The selection of a chelator-radionuclide pair is guided by quantitative parameters that dictate the formation and stability of the resulting complex. The following tables summarize key data for the chelation of Ga-68 with NOTA.
| Parameter | Value | Reference(s) |
| Thermodynamic Stability (log K) | ~30.98 | [1] |
| Typical Labeling pH | 3.5 - 5.5 | [1] |
| Typical Labeling Temperature | Room Temperature to 95°C | [1] |
| Typical Labeling Time | 5 - 15 minutes | [1] |
| Typical Radiochemical Yield | >95% | [1] |
Table 1: General Parameters for Ga-68 Chelation with NOTA.
| Chelator | Concentration | pH | Temperature (°C) | Radiochemical Yield (RCY) | Reference(s) |
| NOTA | 50 µM | 3.5 | 90 | 97 ± 1.7% | [3] |
| NOTA | 5 µM | 3.5 | 90 | 93 ± 2.0% | [3] |
| NOTA-NCS | Not specified | Room Temp | Room Temp | >98% | [4] |
| NOTA-RGD | Not specified | Room Temp | Room Temp | >95% | [5] |
| NOTA-UBI29-41 | 5-10 nM | 3.5 | 80 | 51-85% (reproducible) | [6][7] |
| NOTA-UBI30-41 | 5-10 nM | 2.5-3 | 80 | 46-78% (reproducible) | [6][7] |
Table 2: Radiochemical Yields of Ga-68-NOTA Conjugates under Various Conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible radiosynthesis of Ga-68-NOTA based radiopharmaceuticals. Below are generalized protocols for key experiments.
Radiolabeling of a NOTA-conjugated Peptide with Gallium-68
Materials:
-
NOTA-conjugated peptide/molecule of interest
-
68Ge/68Ga generator
-
Sterile 0.1 M HCl for elution
-
Sodium acetate buffer (e.g., 1 M or 2.5 M)
-
Sterile, metal-free water for injection
-
Heating block or water bath
-
Reaction vial (e.g., sterile, pyrogen-free glass vial)
-
Solid Phase Extraction (SPE) cartridge (e.g., C18) for purification
-
Ethanol/water mixture for elution from SPE cartridge
-
Sterile filter (0.22 µm)
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.
-
Buffering: In a sterile reaction vial, add a specific volume of sodium acetate buffer to the 68GaCl3 eluate to adjust the pH to the optimal range for NOTA labeling (typically pH 3.5-5.5).[1]
-
Addition of Precursor: Add the NOTA-conjugated peptide (dissolved in sterile water or buffer) to the buffered 68Ga solution. The amount of precursor can range from nanomolar to micromolar concentrations depending on the desired specific activity.[3][6]
-
Incubation: Incubate the reaction mixture at the desired temperature (ranging from room temperature to 95°C) for a specified time (typically 5-15 minutes).[1] Optimal conditions may vary depending on the specific NOTA-conjugate.[6]
-
Purification (Optional but Recommended): After incubation, the reaction mixture can be purified using an SPE cartridge (e.g., C18) to remove unreacted 68Ga and hydrophilic impurities.
-
Load the reaction mixture onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with sterile water to remove unchelated 68Ga.
-
Elute the 68Ga-NOTA-peptide complex with a small volume of an ethanol/water mixture.
-
-
Final Formulation: The eluted product is typically passed through a sterile 0.22 µm filter into a sterile vial and may be diluted with sterile saline for injection.
Quality Control of 68Ga-NOTA Radiopharmaceuticals
A. Instant Thin Layer Chromatography (ITLC)
Purpose: To determine the radiochemical purity by separating the radiolabeled conjugate from free 68Ga.
Materials:
-
ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber)
-
Mobile phase (e.g., 0.1 M sodium citrate (B86180) pH 5.5)
-
Developing chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small amount of the final radiopharmaceutical product onto the baseline of an ITLC strip.
-
Place the strip in a developing chamber containing the mobile phase.
-
Allow the solvent to migrate up the strip.
-
Once developed, remove the strip and determine the distribution of radioactivity using a radio-TLC scanner. The 68Ga-NOTA complex typically remains at the origin (Rf = 0.0-0.1), while free 68Ga moves with the solvent front (Rf = 0.9-1.0).
B. High-Performance Liquid Chromatography (HPLC)
Purpose: To obtain a more precise determination of radiochemical purity and identify potential radiochemical impurities.
Materials:
-
HPLC system with a radioactivity detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase: Typically a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
UV detector (for identifying the unlabeled precursor)
Procedure:
-
Inject a small volume of the radiopharmaceutical product onto the HPLC system.
-
Run the predefined gradient method to separate the components of the mixture.
-
The radioactivity detector will generate a chromatogram showing the retention times of the different radioactive species. The major peak should correspond to the 68Ga-NOTA-conjugate.
-
By comparing the retention time of the radioactive peak with that of the unlabeled precursor (identified by the UV detector), the identity of the radiolabeled product can be confirmed. It is important to note that unbound 68Ga can sometimes exhibit non-specific binding to reversed-phase columns, which can complicate analysis.[8][9]
Visualizations
Coordination of Gallium-68 by NOTA
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inis.iaea.org [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
Somatostatin Receptor Expression in Non-Oncological Diseases: A Technical Guide for NOTA-NOC Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of somatostatin (B550006) receptor (SSTR) expression in various non-oncological diseases, with a specific focus on the application of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelated radiopharmaceuticals, such as 68Ga-NOTA-NOC, for diagnostic imaging. This document summarizes quantitative data on SSTR expression, details experimental protocols, and illustrates key signaling pathways to support research and development in this emerging field.
Introduction: The Role of Somatostatin Receptors in Non-Oncological Pathologies
Somatostatin receptors, a family of five G-protein coupled receptors (SSTR1-5), are well-known for their overexpression in many neuroendocrine tumors, forming the basis of established diagnostic and therapeutic strategies. However, a growing body of evidence demonstrates significant SSTR expression, particularly SSTR subtype 2 (SSTR2), in a variety of non-oncological conditions characterized by inflammation and aberrant cellular proliferation.
Activated immune cells, including macrophages and lymphocytes, are key players in the inflammatory processes of diseases such as atherosclerosis, rheumatoid arthritis, sarcoidosis, and autoimmune myocarditis. These cells have been shown to upregulate SSTR2 expression, presenting a valuable target for molecular imaging. PET/CT imaging with radiolabeled somatostatin analogs, such as 68Ga-NOTA-NOC, offers a non-invasive method to visualize and quantify the extent of inflammation, providing insights into disease activity and potential therapeutic targets.
Quantitative SSTR Expression in Non-Oncological Diseases
The following tables summarize quantitative data on SSTR expression in various non-oncological diseases, primarily derived from PET imaging studies using SSTR2-preferring radiotracers. While data for 68Ga-NOTA-NOC is still emerging, values from studies using 68Ga-DOTATATE and 68Ga-DOTATOC provide a strong rationale for its application, given their similar affinity profiles for SSTR2.
Table 1: SSTR Expression in Atherosclerosis
| Radiotracer | Parameter | Value (Mean ± SD or Range) | Reference |
| 68Ga-DOTATATE | SUVmax in atherosclerotic plaques | 1.6 - 3.2 | [1](--INVALID-LINK--) |
| 68Ga-DOTATATE | Target-to-Background Ratio (TBR) | 1.5 - 2.5 | [1](--INVALID-LINK--) |
| 64Cu-DOTATATE | SUVmax in arterial plaques | 1.8 ± 0.5 | [1](--INVALID-LINK--) |
Table 2: SSTR Expression in Sarcoidosis
| Radiotracer | Parameter | Value (Mean ± SD or Range) | Reference |
| 68Ga-DOTATOC | SUVmax in active lesions | 5.0 - 15.0 | [2](--INVALID-LINK--) |
| 68Ga-DOTATATE | Myocardial SUVmax-to-blood pool ratio | 3.2 ± 0.6 | [3](--INVALID-LINK--) |
| 68Ga-DOTANOC | SUVmax in cardiac sarcoidosis (pre-therapy) | 2.67 ± 1.19 | [4](--INVALID-LINK--) |
| 68Ga-DOTANOC | SUVmax in cardiac sarcoidosis (post-therapy) | 1.47 ± 0.40 | [4](--INVALID-LINK--) |
Table 3: SSTR Expression in Autoimmune Myocarditis
| Radiotracer | Parameter | Value (Mean ± SD or Range) | Reference |
| 68Ga-DOTATOC | Myocardial SUVmax / Blood pool activity ratio | > 2.18 | [1](--INVALID-LINK--) |
| 68Ga-DOTATATE | Left Ventricle SUVmax (predicting mortality) | ≥ 2.405 | [5](6--INVALID-LINK-- |
| 68Ga-DOTATATE | Left Ventricle SUVmean (predicting rehospitalization) | ≥ 1.36 | [5](6--INVALID-LINK-- |
Experimental Protocols for 68Ga-NOTA-NOC Imaging in Non-Oncological Diseases
The following section outlines a generalized experimental protocol for 68Ga-NOTA-NOC PET/CT imaging in the context of inflammatory non-oncological diseases. It is crucial to adapt these protocols to the specific disease and institutional guidelines.
Patient Preparation
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize physiological gastrointestinal uptake.
-
Hydration: Adequate hydration is recommended to ensure good quality images and facilitate renal clearance of the radiotracer.
-
Medication Review: A thorough review of the patient's medications is essential.
-
Somatostatin Analogs: Long-acting somatostatin analogs should be discontinued (B1498344) for at least 3-4 weeks, and short-acting analogs for at least 24 hours prior to the scan to avoid receptor blockade.
-
Anti-inflammatory Drugs: The impact of corticosteroids and other immunosuppressive agents on SSTR expression in inflammatory cells is an area of ongoing research. It is recommended to document the patient's current anti-inflammatory regimen. For longitudinal studies assessing treatment response, consistency in the timing of the scan relative to medication administration is crucial.
-
Radiotracer Administration and Imaging Acquisition
-
Radiotracer: 68Ga-NOTA-NOC is synthesized according to established protocols.
-
Dosage: An intravenous injection of 150-200 MBq of 68Ga-NOTA-NOC is typically administered.
-
Uptake Time: Imaging is generally performed 60-90 minutes post-injection.[7]
-
PET/CT Scanner: A standard PET/CT scanner is used.
-
Acquisition Parameters:
-
CT: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET: Emission data is acquired for 2-4 minutes per bed position, covering the area of interest (e.g., whole body, or a dedicated cardiac scan).
-
Image Analysis
-
Visual Interpretation: Images are visually assessed for areas of focal radiotracer uptake that are higher than the surrounding background tissue and do not correspond to physiological uptake.
-
Semi-Quantitative Analysis:
-
Standardized Uptake Value (SUV): Regions of interest (ROIs) are drawn around areas of abnormal uptake to calculate the maximum (SUVmax) and mean (SUVmean) standardized uptake values.
-
Target-to-Background Ratio (TBR): The ratio of the SUVmax in a target lesion to the SUVmean in a reference tissue (e.g., blood pool, healthy contralateral tissue) is calculated to normalize for variations in radiotracer delivery and clearance.
-
Signaling Pathways and Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of SSTR2 in M1 macrophages and SSTR3 in T lymphocytes, which are central to the inflammatory processes in many non-oncological diseases.
SSTR2 Signaling in M1 Macrophages
Activation of SSTR2 on pro-inflammatory M1 macrophages generally leads to an immunosuppressive effect, counteracting the inflammatory cascade.
SSTR3 Signaling in T Lymphocytes
The activation of SSTR3 on T lymphocytes has been shown to modulate T-cell responses, primarily through the regulation of cellular metabolism and proliferation.[8]
Conclusion and Future Directions
The expression of somatostatin receptors in non-oncological diseases, particularly those with an inflammatory component, presents a significant opportunity for the application of SSTR-targeted imaging agents like 68Ga-NOTA-NOC. This approach holds the potential to improve diagnosis, staging, and monitoring of treatment response in a variety of challenging conditions.
Further research is warranted to:
-
Establish robust, quantitative measures of SSTR expression using 68Ga-NOTA-NOC in a wider range of non-oncological diseases.
-
Standardize imaging protocols specifically for inflammatory conditions to ensure comparability across studies and clinical sites.
-
Further elucidate the intricate details of SSTR signaling in different immune cell subtypes to identify novel therapeutic targets.
This technical guide serves as a foundational resource for researchers and clinicians working to advance the field of molecular imaging in non-oncological diseases, with the ultimate goal of improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Somatostatin-SSTR3-GSK3 modulates human T-cell responses by inhibiting OXPHOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Somatostatin-SSTR3-GSK3 modulates human T-cell responses by inhibiting OXPHOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dual tracer 68Ga-DOTANOC PET/CT and 18F-FDG PET/CT pilot study for detection of cardiac sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin-SSTR3-GSK3 modulates human T-cell responses by inhibiting OXPHOS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nota-noc Synthesis and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "Nota-noc" is ambiguous and can refer to two distinct classes of chemical compounds utilized in biomedical research. The first is This compound , a precursor for radiopharmaceuticals, where NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a chelator linked to a somatostatin (B550006) analog peptide (NOC, often [1-Nal³]-Octreotide). This conjugate is used in Positron Emission Tomography (PET) imaging of neuroendocrine tumors. The "synthesis" in this context refers to the radiolabeling process.
The second potential interpretation is a compound from the NONOate (diazeniumdiolate) class. These are potent nitric oxide (NO) donors, synthesized from the reaction of nitric oxide with amines. While no specific compound named "this compound" is prominent in the literature of this class, this section will provide a general protocol for the synthesis and purification of these important research tools.
This document provides detailed application notes and protocols for both interpretations to ensure comprehensive coverage for researchers.
Section 1: this compound Radiopharmaceutical Precursor
This compound is a vital precursor in nuclear medicine for the synthesis of radiotracers targeting somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine neoplasms.[1] By chelating a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (via an aluminum fluoride (B91410) complex, [¹⁸F]AlF), this compound enables highly sensitive and specific imaging of tumors.[2][3]
Data Presentation: Radiosynthesis and Quality Control
The following table summarizes key quantitative data for the radiosynthesis of this compound with different radionuclides.
| Radiotracer | Precursor | Radionuclide | Yield (non-decay corrected) | Radiochemical Purity (RCP) | Molar Activity |
| [⁶⁸Ga]Ga-NOTA-NOC | This compound | Gallium-68 (⁶⁸Ga) | > 97.4% | 96.5 ± 0.5% | 12.1 ± 1.9 MBq/nmol |
| [¹⁸F]AlF-NOTA-NOC | This compound | Fluorine-18 (¹⁸F) | 38 ± 8% | > 99% (after purification) | 32 ± 10 MBq/nmol |
Data compiled from studies on radiolabeling of NOTA-conjugated peptides.[2][3]
Experimental Protocol: [¹⁸F]AlF-NOTA-NOC Synthesis and Purification
This protocol details the synthesis of [¹⁸F]AlF-NOTA-NOC, a common procedure for producing this PET imaging agent.
Materials:
-
This compound precursor
-
Fluorine-18 (¹⁸F) solution
-
Aluminum chloride (AlCl₃) solution
-
Sterile water for injection
-
Empore C18 solid-phase extraction (SPE) cartridge
-
Sterile vials and filters
Methodology:
-
Preparation: In a sterile, sealed polypropylene (B1209903) vial, combine the this compound precursor, aluminum chloride solution, and ethanol.
-
Radiolabeling Reaction: Add the aqueous Fluorine-18 solution to the vial containing the precursor mixture.
-
Incubation: Securely seal the reaction vial and heat it at 105 °C for 15 minutes to facilitate the formation of the [¹⁸F]AlF-NOTA-NOC complex.[2]
-
Purification:
-
Following incubation, allow the reaction mixture to cool to room temperature.
-
Condition an Empore C18 SPE cartridge by washing it with ethanol followed by sterile water.
-
Load the crude reaction mixture onto the conditioned C18 cartridge. The [¹⁸F]AlF-NOTA-NOC will be retained on the solid phase.
-
Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.[2]
-
Elute the purified [¹⁸F]AlF-NOTA-NOC from the cartridge using a small volume of ethanol.
-
-
Final Formulation: The eluted product is typically diluted with a sterile saline solution to make it suitable for injection. The final product should be passed through a sterile filter into a sterile vial.
-
Quality Control: Perform radiochemical purity analysis using techniques like radio-TLC or radio-HPLC to confirm an RCP of >99%.[2][3]
Visualizations: Workflow and Signaling Pathway
Caption: Experimental workflow for the synthesis and purification of [¹⁸F]AlF-NOTA-NOC.
Caption: Simplified somatostatin receptor (SSTR) signaling pathway upon ligand binding.
Section 2: NONOate (Diazeniumdiolate) Synthesis and Purification
Diazeniumdiolates, commonly known as NONOates, are a class of compounds that spontaneously release nitric oxide (NO) in aqueous solutions.[4] Their decomposition rate is dependent on the structure of the parent amine, pH, and temperature, making them invaluable tools for controlled NO delivery in biological research.[4][5] The synthesis generally involves the reaction of a primary or secondary amine with high-pressure nitric oxide gas in the presence of a base.[6][7]
Data Presentation: Properties of Common NONOates
The half-life of NO release is a critical parameter for selecting the appropriate NONOate for an experiment.
| NONOate Compound | Parent Amine | Half-life (t₁/₂) at pH 7.4, 37°C | Moles of NO Released |
| PROLI NONOate | Proline | ~1.8 seconds | 2.0 |
| DEA NONOate | Diethylamine | ~2 minutes | 1.5 |
| PAPA NONOate | (Z)-1-[N-propyl-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate | ~15 minutes | 2.0 |
| SPER NONOate | Spermine | ~39 minutes | 2.0 |
| DETA NONOate | Diethylenetriamine (B155796) | ~20 hours | 2.0 |
Data compiled from published literature.[5][8]
Experimental Protocol: General Synthesis and Purification of a NONOate
This protocol provides a general method for synthesizing a NONOate, using the preparation of DETA NONOate as a representative example. Caution: This reaction involves high-pressure, flammable, and toxic gas (NO). It must be performed in a well-ventilated fume hood by trained personnel using appropriate safety equipment and a high-pressure reactor.
Materials:
-
Diethylenetriamine (DETA)
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous diethyl ether
-
Anhydrous acetonitrile
-
Nitric oxide (NO) gas, high purity
-
High-pressure reaction vessel (autoclave) with stirring capability
-
Schlenk line and inert gas (Argon or Nitrogen)
Methodology:
-
Reactor Setup: Assemble and leak-test the high-pressure reactor according to the manufacturer's instructions. Ensure all parts are clean and dry.
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), prepare a solution of diethylenetriamine in a mixture of anhydrous diethyl ether and anhydrous acetonitrile.
-
In a separate flask, prepare a solution of sodium methoxide in methanol (B129727), then evaporate the methanol to obtain the solid NaOMe. Add the solid NaOMe to the amine solution.
-
-
Reaction:
-
Transfer the amine/base solution to the high-pressure reactor.
-
Seal the reactor, then purge it several times with inert gas, followed by several purges with low-pressure nitric oxide gas.
-
Pressurize the reactor with nitric oxide gas (typically to ~5 atmospheres).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often left to proceed for several hours to overnight. A white precipitate of the NONOate salt will form.
-
-
Isolation and Purification:
-
After the reaction is complete, carefully and slowly vent the excess nitric oxide gas into a scrubbing solution (e.g., potassium permanganate (B83412) solution).
-
Purge the reactor with inert gas.
-
Collect the solid precipitate by filtration under an inert atmosphere.
-
Wash the collected solid copiously with anhydrous diethyl ether to remove any unreacted amine and other impurities.
-
Dry the purified white solid product under a high vacuum.
-
-
Storage: The final NONOate product is a solid that is relatively stable when stored desiccated at -20°C or below, protected from light.[9][10] Stock solutions are typically prepared in an alkaline buffer (e.g., 10 mM NaOH) where they exhibit greater stability.
Visualization: General Synthesis Scheme
Caption: General workflow for the synthesis and purification of NONOates (diazeniumdiolates).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. DETA-NONOate, Nitric oxide donor (CAS 146724-94-9) | Abcam [abcam.com]
- 9. ≥97% (NMR), crystalline, nitrix oxide donor | Sigma-Aldrich [sigmaaldrich.com]
- 10. NONOate - Wikipedia [en.wikipedia.org]
Gallium-68 Radiolabeling of NOTA-NOC: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has become a radionuclide of choice for Positron Emission Tomography (PET) imaging due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics. The chelation of ⁶⁸Ga with peptides via bifunctional chelators is a cornerstone of modern radiopharmaceutical development. This document provides a detailed protocol for the radiolabeling of NOTA-NOC (1,4,7-triazacyclononane-1,4,7-triacetic acid-Nal³-Octreotide), a somatostatin (B550006) analog used for imaging neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). The NOTA chelator allows for stable complexation with ⁶⁸Ga, often under milder conditions than other chelators like DOTA.
This protocol outlines the necessary materials, step-by-step procedures for radiolabeling, and essential quality control measures to ensure the production of high-quality [⁶⁸Ga]Ga-NOTA-NOC for preclinical and clinical research.
Data Presentation
The following table summarizes the key quantitative parameters for the Gallium-68 radiolabeling of this compound.
| Parameter | Value | Reference |
| Precursor Amount | 3 - 20 nmol | [1][2] |
| ⁶⁸Ga Activity | 200 - 1000 MBq | [1] |
| Reaction Buffer | Sodium Acetate (B1210297) or HEPES | [2][3] |
| Buffer Concentration | 1 M Sodium Acetate / 1M HEPES | [1][3] |
| Reaction pH | 3.5 - 4.5 | [1][4] |
| Reaction Temperature | Room Temperature to 95°C | [4][5] |
| Incubation Time | 5 - 15 minutes | [1][2] |
| Radiochemical Purity (RCP) | > 95% | [2][6] |
| Radiochemical Yield | > 96.5% | [2][6] |
| Radical Scavenger (Optional) | Ascorbic Acid or Ethanol (B145695) | [4][7] |
Experimental Protocols
Materials and Reagents
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
1 M Sodium Acetate buffer (pH 4.0-4.5) or 1 M HEPES buffer
-
Sterile water for injection (WFI)
-
C18 Sep-Pak or equivalent solid-phase extraction (SPE) cartridge
-
Ethanol (pharmaceutical grade)
-
Sterile reaction vials (e.g., 1.5 mL or 2 mL)
-
Lead shielding
-
Dose calibrator
-
Heating block or water bath
-
Instant Thin-Layer Chromatography (ITLC) strips (silica gel impregnated)
-
ITLC mobile phase (e.g., 0.1 M EDTA or 1:1 mixture of 1 M ammonium (B1175870) acetate and methanol)
-
Radio-TLC scanner or gamma counter
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector (optional, for more detailed analysis)
⁶⁸Ga Elution from the Generator
-
Following the manufacturer's instructions, elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl.
-
Collect the ⁶⁸GaCl₃ eluate, typically the fraction with the highest activity (usually the first few milliliters).
-
Measure the activity of the eluate using a dose calibrator.
Radiolabeling of this compound
The labeling of NOTA-conjugated peptides can often be performed at room temperature.[4][8] However, gentle heating can also be applied to ensure efficient labeling.
-
In a sterile reaction vial, dissolve the desired amount of this compound precursor (e.g., 10 µg, which is approximately 7 nmol) in the reaction buffer (e.g., 100 µL of 1 M sodium acetate).
-
Add the ⁶⁸GaCl₃ eluate (e.g., 200-500 MBq in approximately 0.1 mL) to the vial containing the precursor and buffer.[1][3]
-
Gently vortex the mixture to ensure homogeneity.
-
Check that the final pH of the reaction mixture is between 3.5 and 4.5 using a pH indicator strip.[1] Adjust with buffer if necessary.
-
Incubate the reaction mixture for 10-15 minutes. For NOTA chelators, this can often be done at room temperature.[3][8] Alternatively, the vial can be heated to 80-95°C for 5-10 minutes.[1][9]
-
After incubation, allow the vial to cool to room temperature if heating was applied.
Purification of [⁶⁸Ga]Ga-NOTA-NOC (Optional but Recommended)
Purification using a C18 SPE cartridge removes unreacted ⁶⁸Ga and other hydrophilic impurities.[1]
-
Condition a C18 cartridge by washing it with ethanol (e.g., 5 mL) followed by sterile water (e.g., 10 mL).
-
Load the reaction mixture onto the conditioned C18 cartridge. The [⁶⁸Ga]Ga-NOTA-NOC will be retained.
-
Wash the cartridge with sterile water (e.g., 5-10 mL) to remove any unbound ⁶⁸Ga.
-
Elute the purified [⁶⁸Ga]Ga-NOTA-NOC from the cartridge with a small volume (e.g., 0.5-1 mL) of ethanol or a 50% ethanol/water solution into a sterile collection vial.[1]
-
The final product can be diluted with sterile saline for injection to reduce the ethanol concentration to a physiologically acceptable level (typically <10% v/v).
Quality Control
ITLC is a rapid method to determine the percentage of successfully labeled peptide.
-
Spot a small amount (1-2 µL) of the final product onto an ITLC strip.
-
Develop the strip using an appropriate mobile phase. For example, a mobile phase of 0.1 M EDTA can be used, where the labeled compound remains at the origin (Rf = 0-0.1) and free ⁶⁸Ga moves with the solvent front (Rf = 0.8-1).[3][10]
-
Alternatively, a mobile phase of 1:1 1M ammonium acetate:methanol can be used where the labeled peptide moves with the solvent front and free ⁶⁸Ga remains at the origin.
-
Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and calculate the RCP. The RCP should typically be greater than 95%.
HPLC provides a more detailed analysis of the radiochemical species present.
-
Inject a small aliquot of the final product into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
-
The mobile phase and gradient conditions should be optimized to separate [⁶⁸Ga]Ga-NOTA-NOC from free ⁶⁸Ga and other potential impurities.
-
Integrate the peaks in the radio-chromatogram to determine the RCP.
-
pH: The pH of the final product should be checked to ensure it is within a physiologically acceptable range (typically 6.5-7.5) for injection.[10]
-
Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.
-
Radionuclidic Purity: The presence of the parent radionuclide, ⁶⁸Ge, should be determined and must be below the pharmacopeial limit (e.g., <0.001%).[10]
-
Sterility and Endotoxins: For clinical applications, the final product must be sterile and tested for bacterial endotoxins to ensure patient safety.[10]
Visualizations
Caption: Workflow for ⁶⁸Ga-NOTA-NOC Radiolabeling.
Caption: Quality Control Decision Logic for [⁶⁸Ga]Ga-NOTA-NOC.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Radiolabeling, and Preliminary in vivo Evaluation of [68Ga] IPCAT-NOTA as an Imaging Agent for Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control Protocols for ¹⁸F-AlF-NOTA-NOC: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive quality control of ¹⁸F-AlF-NOTA-NOC, a promising PET radiopharmaceutical for imaging neuroendocrine tumors. Adherence to these procedures is critical to ensure the safety, efficacy, and batch-to-batch consistency of the radiotracer for preclinical and clinical research.
Introduction
¹⁸F-AlF-NOTA-NOC is a fluorine-18 (B77423) labeled somatostatin (B550006) analogue that targets somatostatin receptors (SSTRs) with high affinity, making it a valuable tool for the diagnosis and staging of neuroendocrine neoplasms (NENs). The straightforward aluminum-[¹⁸F]fluoride radiolabeling method offers logistical advantages over gallium-68 (B1239309) based tracers, including the potential for centralized production and distribution. Rigorous quality control is paramount to guarantee that each batch of ¹⁸F-AlF-NOTA-NOC meets predefined specifications for identity, purity, strength, and sterility.
Quality Control Specifications
The final product, ¹⁸F-AlF-NOTA-NOC for injection, must be a clear, colorless solution, free from visible particles. The following table summarizes the key quality control tests and their acceptance criteria.
| Parameter | Test Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | [1] |
| pH | pH meter or validated pH strips | 4.5 - 8.5 | [1] |
| Radionuclide Identity | Gamma-ray Spectrometry | Principal photon energy of 511 keV | [1] |
| Half-life Determination | 105 - 115 minutes | [1] | |
| Radionuclidic Purity | Gamma-ray Spectrometry | ≥ 99.9% | [1] |
| Radiochemical Identity | Radio-HPLC | Retention time corresponds to the reference standard | [1] |
| Radiochemical Purity | Radio-HPLC and/or Radio-TLC | ≥ 95% ¹⁸F-AlF-NOTA-NOC | [2] |
| Free [¹⁸F]Fluoride / [¹⁸F]AlF ≤ 5% | [1] | ||
| Chemical Purity | HPLC (UV detection) | To be defined based on reference standards | [1] |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol ≤ 10% v/v | [1] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | ≤ 175 EU/V (where V is the maximum recommended dose in mL) | [1] |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth | [3] |
| Filter Integrity | Bubble Point Test | ≥ 3.4 bar (for a 0.22 µm filter) | [1] |
Experimental Protocols
Radiochemical Purity and Identity by Radio-HPLC
Objective: To confirm the identity of ¹⁸F-AlF-NOTA-NOC and determine its radiochemical purity by separating it from potential radiochemical impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).
-
¹⁸F-AlF-NOTA-NOC sample.
-
Reference standard of non-radioactive AlF-NOTA-NOC.
Method:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small volume (e.g., 10-20 µL) of the ¹⁸F-AlF-NOTA-NOC solution.
-
Run a gradient elution method. An example gradient is:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
-
Set the flow rate to 1 mL/min.
-
Monitor the eluate with both the UV detector (at a wavelength such as 220 nm) and the radioactivity detector.
-
Identify the peak corresponding to ¹⁸F-AlF-NOTA-NOC by comparing the retention time with the reference standard.
-
Calculate the radiochemical purity by integrating the peak areas in the radiochromatogram. The radiochemical purity is the ratio of the area of the ¹⁸F-AlF-NOTA-NOC peak to the total area of all radioactive peaks.
Radiochemical Purity by Radio-TLC
Objective: To provide a rapid assessment of radiochemical purity, specifically to quantify free [¹⁸F]fluoride.
Materials:
-
Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60).
-
Developing chamber.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 1:1 v/v).
-
TLC scanner or autoradiography system.
Method:
-
Spot a small amount (1-2 µL) of the ¹⁸F-AlF-NOTA-NOC solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber pre-saturated with the mobile phase.
-
Allow the solvent front to migrate near the top of the plate.
-
Remove the plate and allow it to dry.
-
Analyze the distribution of radioactivity on the plate using a TLC scanner.
-
¹⁸F-AlF-NOTA-NOC will remain at the origin (Rf = 0), while free [¹⁸F]fluoride will migrate with the solvent front (Rf ≈ 1).
-
Calculate the percentage of free [¹⁸F]fluoride.
Bacterial Endotoxin (B1171834) Test (LAL Test)
Objective: To detect and quantify bacterial endotoxins in the final product.
Method:
-
The Limulus Amebocyte Lysate (LAL) test is the standard method.[4]
-
The gel-clot method, turbidimetric method, or chromogenic method can be used.
-
It is crucial to perform a product-specific validation to ensure that the ¹⁸F-AlF-NOTA-NOC solution does not inhibit or enhance the reaction. This involves testing with a known amount of endotoxin standard.
Sterility Test
Objective: To ensure the absence of viable microorganisms in the final product.
Method:
-
Due to the short half-life of ¹⁸F, sterility testing is typically performed retrospectively.
-
The membrane filtration method is preferred.[5]
-
The entire batch or a representative sample is filtered through a 0.22 µm sterile filter.
-
The filter is then incubated in appropriate culture media (e.g., Soybean-Casein Digest Medium and Fluid Thioglycollate Medium) for 14 days to detect bacterial and fungal growth.
Visualizations
Caption: Quality Control Workflow for ¹⁸F-AlF-NOTA-NOC.
Caption: Logic of Radio-HPLC Analysis.
References
- 1. Automated GMP compliant production of [18F]AlF-NOTA-octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Standard Operating Procedure for NOTA-NOC Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standard operating procedures for the preparation of NOTA-NOC, a crucial precursor for the synthesis of radiolabeled somatostatin (B550006) analogues used in Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs). The protocols focus on the widely used radiolabeling with Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F).
Introduction
[1-Nal³]-Octreotide (NOC) is a somatostatin analogue with high affinity for somatostatin receptors (SSTRs), particularly subtypes 2, 3, and 5, which are often overexpressed in NETs.[1] The chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is conjugated to NOC to facilitate stable complexation with radiometals.[2] This document outlines the procedures for preparing [⁶⁸Ga]Ga-NOTA-NOC and [¹⁸F]AlF-NOTA-NOC, including materials, step-by-step protocols, quality control measures, and comparative data.
Signaling Pathway and Mechanism of Action
Radiolabeled this compound analogues are designed to target SSTRs on the surface of tumor cells. Upon intravenous administration, the radiopharmaceutical circulates in the bloodstream and binds to these receptors. The emitted positrons from the radionuclide (e.g., ⁶⁸Ga, ¹⁸F) annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by a PET scanner. This allows for the non-invasive visualization and quantification of tumor lesions expressing SSTRs.
Caption: Mechanism of SSTR-targeted PET imaging with radiolabeled this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of this compound radiolabeled with ⁶⁸Ga and ¹⁸F, as well as comparisons with the DOTA chelator.
Table 1: Radiolabeling Performance of this compound
| Radiopharmaceutical | Radionuclide | Yield | Radiochemical Purity (RCP) | Molar Activity (MBq/nmol) |
| [⁶⁸Ga]Ga-NOTA-NOC | Gallium-68 | > 97.4%[3] | 96.5 ± 0.5%[3] | 12.1 ± 1.9[3] |
| [¹⁸F]AlF-NOTA-NOC | Fluorine-18 | 38 ± 8%[3][4] | > 99% (after purification)[3][4] | 32 ± 10[3] |
| [⁶⁸Ga]Ga-DOTA-NOC | Gallium-68 | > 97.4%[3] | 98.5 ± 0.2%[3] | 11.6 ± 0.9[3] |
Table 2: Biodistribution in AR42J Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Radiopharmaceutical | Tumor Uptake |
| [⁶⁸Ga]Ga-NOTA-NOC | 25.7 ± 5.8[3][5] |
| [¹⁸F]AlF-NOTA-NOC | 37.3 ± 10.5[3][5] |
| [⁶⁸Ga]Ga-DOTA-NOC | 26.4 ± 10.8[3][5] |
Note: Tumor uptake of [¹⁸F]AlF-NOTA-NOC increased to 42.1 ± 5.3 %ID/g at 3 hours post-injection.[3][5]
Experimental Protocols
Protocol 1: Preparation of [⁶⁸Ga]Ga-NOTA-NOC
This protocol describes the radiolabeling of this compound with Gallium-68.
Materials:
-
This compound peptide precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution[6]
-
Sodium acetate (B1210297) buffer
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Radio-HPLC or radio-TLC for quality control
Workflow Diagram:
Caption: General workflow for the preparation of ⁶⁸Ga-radiopharmaceuticals.[6]
Procedure:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.[6]
-
Prepare a solution of this compound in a suitable buffer (e.g., sodium acetate).
-
Add the ⁶⁸Ga eluate to the this compound solution in a sterile reaction vial.
-
Adjust the pH of the reaction mixture to the optimal range for NOTA chelation, typically between 3.5 and 4.0.[2]
-
Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specified time (typically 5-15 minutes). Some studies suggest that NOTA allows for labeling at lower temperatures compared to DOTA.[2]
-
After incubation, perform quality control to determine the radiochemical purity.
Protocol 2: Preparation of [¹⁸F]AlF-NOTA-NOC
This protocol details the radiolabeling of this compound with Fluorine-18 using the aluminum fluoride (B91410) complexation method.
Materials:
-
This compound peptide precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Aluminum chloride (AlCl₃) solution
-
Ethanol or acetonitrile
-
Sterile, sealed polypropylene (B1209903) vials
-
Heating block
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification[3]
-
Radio-HPLC or radio-TLC for quality control
Workflow Diagram:
Caption: Workflow for the preparation of [¹⁸F]AlF-NOTA-NOC.
Procedure:
-
In a sealed polypropylene vial, combine the [¹⁸F]fluoride, a solution of AlCl₃, and the this compound precursor in a solvent such as ethanol.[3]
-
Heat the reaction mixture at approximately 105°C for 15 minutes.[3]
-
After heating, allow the mixture to cool to room temperature.
-
Purify the [¹⁸F]AlF-NOTA-NOC using a solid-phase extraction method, such as an Empore C18 extraction disc, to remove unreacted [¹⁸F]fluoride and other impurities.[3]
-
Elute the final product from the SPE cartridge.
-
Perform quality control to assess radiochemical purity and molar activity.
Quality Control
-
Radiochemical Purity (RCP): RCP should be determined using radio-HPLC or radio-TLC to separate the radiolabeled product from free radionuclide and other impurities. The RCP for clinical use should typically be >95%.
-
Stability: The stability of the final product should be assessed in saline and serum at 37°C for several hours to ensure that the radiolabel remains attached to the peptide. For instance, the serum stability of [¹⁸F]AlF-NOTA-NOC was found to be high, with the RCP decreasing from 99.2% to 98.4% after 3 hours.[3]
-
LogP (Lipophilicity): The octanol-water partition coefficient (LogP) can be determined to assess the lipophilicity of the radiopharmaceutical, which can influence its biodistribution. For example, the LogP value for [¹⁸F]AlF-NOTA-NOC is -1.20, while for [⁶⁸Ga]Ga-NOTA-NOC it is -1.29.[3]
Clinical Application and Patient Preparation
[¹⁸F]this compound PET/CT is an advanced imaging modality for the detection and evaluation of neuroendocrine tumors.[7]
Patient Preparation for [¹⁸F]this compound PET/CT Scan:
-
Fasting: Generally, no fasting is required, but specific instructions from the physician should be followed.[8] Some sources may recommend fasting for 4-6 hours.[7]
-
Hydration: Patients should drink plenty of water before and after the scan to aid in the distribution and clearance of the radiotracer.[7][8]
-
Medications: Regular medications can usually be continued. However, it is crucial to inform the physician about any ongoing somatostatin analog therapy (e.g., octreotide, lanreotide), as a temporary pause may be necessary.[7][8]
-
Physical Activity: Strenuous physical activity should be avoided for 24 hours prior to the scan.[7][8]
-
Clothing: Comfortable, metal-free clothing is recommended.[7]
These protocols and notes are intended to provide a comprehensive guide for the preparation and application of this compound based radiopharmaceuticals. It is essential to adhere to all local regulations regarding the handling of radioactive materials and to perform thorough quality control before any clinical use.
References
- 1. Somatostatin Receptor Targeted PET-CT and Its Role in the Management and Theranostics of Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. F18 - NOTA NOC PET CT - NM Pet CT Imaging [nmpetctimaging.com]
- 8. F18 - NOTA NOC PET CT With Comparision - NM Pet CT Imaging [nmpetctimaging.com]
Application Notes and Protocols for Small Animal PET Imaging with NOTA-NOC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting small animal Positron Emission Tomography (PET) imaging using NOTA-NOC, a valuable tool in neuroendocrine tumor (NET) research. This compound is an octreotide (B344500) analog that targets somatostatin (B550006) receptors (SSTRs), which are often overexpressed in NETs.
Principle and Applications
This compound can be radiolabeled with various positron-emitting radionuclides, most commonly Gallium-68 ([68Ga]) or Fluorine-18 ([18F]AlF). The resulting radiotracer, such as [68Ga]Ga-NOTA-NOC or [18F]AlF-NOTA-NOC, is administered to a small animal model, typically a mouse with xenografted human neuroendocrine tumor cells. The radiotracer distributes throughout the body and accumulates at sites of high SSTR expression. The positron emissions from the radiolabel are detected by a PET scanner, allowing for non-invasive, three-dimensional visualization and quantification of tumor lesions and metastatic deposits.
This technique is instrumental in preclinical studies for:
-
Tumor Detection and Staging: Identifying primary tumors and metastases.
-
Theranostics: Assessing SSTR expression to determine eligibility for peptide receptor radionuclide therapy (PRRT).
-
Drug Development: Evaluating the efficacy of novel therapies by monitoring changes in tumor size and SSTR expression.
-
Pharmacokinetics: Studying the in vivo distribution and clearance of SSTR-targeting compounds.
Signaling Pathway of this compound
This compound exerts its effect by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This interaction triggers a downstream signaling cascade that ultimately inhibits hormone secretion and cell proliferation. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR activation can stimulate phosphotyrosine phosphatases (PTP) and modulate the mitogen-activated protein kinase (MAPK) pathway, contributing to its anti-proliferative effects.
Experimental Protocols
A typical experimental workflow for small animal PET imaging with this compound involves several key stages, from radiotracer preparation to data analysis.
Radiolabeling of this compound
a) [18F]AlF-NOTA-NOC Radiolabeling
This method utilizes the convenient chemistry of aluminum fluoride (B91410) to label the NOTA chelator with Fluorine-18.
-
Reagents:
-
This compound peptide
-
[18F]Fluoride in water
-
Aluminum chloride (AlCl3) solution (e.g., 10 mM in 0.5 M NaOAc, pH 4.1)
-
-
Procedure:
-
In a sealed polypropylene (B1209903) vial, combine this compound, AlCl3 solution, and ethanol.[1]
-
Add the aqueous [18F]Fluoride solution. The final ethanol concentration should be between 65-70%.[1]
-
Heat the reaction mixture at 105°C for 15 minutes.[1]
-
After cooling, the crude product can be purified.
-
b) [68Ga]Ga-NOTA-NOC Radiolabeling
This is a common and straightforward method using a 68Ge/68Ga generator.
-
Reagents:
-
This compound peptide
-
68GaCl3 eluted from a 68Ge/68Ga generator
-
Buffer (e.g., Sodium Acetate)
-
-
Procedure:
Purification and Quality Control
-
Purification: For [18F]AlF-NOTA-NOC, solid-phase extraction using a C18 cartridge is often necessary to remove unreacted [18F]fluoride and AlCl3.[1]
-
Quality Control: Radiochemical purity (RCP) should be assessed using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo studies.
Animal Preparation
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are commonly used. For neuroendocrine tumor studies, mice are often subcutaneously inoculated with a human NET cell line, such as AR42J, 12-15 days prior to imaging.[3]
-
Fasting: It is advisable for the animals to fast for 4-6 hours before the scan to reduce background signal, particularly in the gastrointestinal tract. Water should be available ad libitum.
-
Anesthesia: During injection and imaging, animals must be anesthetized. Inhalable isoflurane (B1672236) (e.g., 2-3% in 100% oxygen) is a common choice.[3]
Radiotracer Injection
-
The radiolabeled this compound is typically administered via a tail vein injection.
-
The injected volume should be kept low (e.g., < 200 µL) to avoid physiological disturbances.
-
The amount of radioactivity injected will depend on the scanner sensitivity and the specific study goals, but typical doses range from 500 to 1200 kBq for mice.[3] The exact injected dose must be measured using a dose calibrator for accurate quantification.
PET/CT Imaging Acquisition
-
Uptake Period: After injection, an uptake period is allowed for the tracer to distribute and accumulate in the target tissues. For this compound, imaging is commonly performed at 1 hour post-injection (p.i.).[1][4] Scans at later time points, such as 3 hours p.i., can also be acquired to assess tracer kinetics and clearance, which may improve tumor-to-background ratios.[1][4]
-
Scanner Setup: The anesthetized animal is positioned in the PET/CT scanner. A CT scan is first acquired for anatomical co-registration and attenuation correction. This is followed by the PET scan.
-
PET Scan Duration: Static PET scans typically last for 10-30 minutes. Dynamic scanning can also be performed, starting immediately after injection, to obtain kinetic information.[5]
Ex Vivo Biodistribution (Optional)
-
Following the final imaging session, animals can be euthanized.
-
Organs of interest (e.g., tumor, blood, liver, kidneys, muscle, etc.) are collected, weighed, and their radioactivity is measured in a gamma counter.
-
This provides a highly accurate quantification of tracer uptake in different tissues and serves as a gold standard to validate the PET imaging data.
Data Analysis
-
Image Reconstruction: PET data is reconstructed using algorithms like OSEM3D/MAP, with corrections for attenuation, scatter, and radioactive decay.[5]
-
Image Fusion: The PET and CT images are co-registered to provide anatomical context to the functional PET data.
-
Region of Interest (ROI) Analysis: Three-dimensional ROIs are drawn on the fused PET/CT images over the tumor and other organs of interest.
-
Quantification: The mean or maximum radioactivity concentration within each ROI is determined. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for standardized comparison of tracer uptake across different animals and studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with radiolabeled this compound.
Table 1: Radiolabeling and Radiotracer Characteristics
| Radiotracer | Radiochemical Yield (non d.c.) | Radiochemical Purity (after purification) | Apparent Molar Activity (MBq/nmol) |
| [18F]AlF-NOTA-NOC | 38 ± 8%[1] | > 99%[1][2] | 32 ± 10[1] |
| [68Ga]Ga-NOTA-NOC | > 97.4%[1] | 96.5 ± 0.5%[1] | 12.1 ± 1.9[1] |
| [68Ga]Ga-DOTA-NOC | > 97.4%[1] | 98.5 ± 0.2%[1] | 11.6 ± 0.9[1] |
Table 2: Ex Vivo Biodistribution in AR42J Tumor-Bearing Mice (%ID/g)
| Organ | [68Ga]Ga-DOTA-NOC (1h p.i.) | [68Ga]Ga-NOTA-NOC (1h p.i.) | [18F]AlF-NOTA-NOC (1h p.i.) | [18F]AlF-NOTA-NOC (3h p.i.) |
| Tumor | 26.4 ± 10.8[1][4] | 25.7 ± 5.8[1][4] | 37.3 ± 10.5[1][4] | 42.1 ± 5.3[1][4] |
| Blood | 0.8 ± 0.2 | 1.0 ± 0.1 | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Liver | 1.0 ± 0.2 | 1.2 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.2 |
| Kidneys | 15.6 ± 3.5 | 20.1 ± 2.8 | 18.9 ± 3.1 | 10.2 ± 1.9 |
| Spleen | 1.9 ± 0.5 | 2.5 ± 0.3 | 3.1 ± 0.6 | 1.8 ± 0.3 |
| Pancreas | 4.8 ± 1.5 | 8.9 ± 1.9 | 10.1 ± 2.1 | 5.6 ± 1.2 |
| Stomach | 2.9 ± 0.8 | 5.2 ± 1.1 | 6.5 ± 1.4 | 3.2 ± 0.7 |
| Intestines | 2.1 ± 0.4 | 3.5 ± 0.6 | 4.2 ± 0.8 | 2.5 ± 0.5 |
| Muscle | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.4 ± 0.1 |
| Bone | 0.6 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data presented as mean ± standard deviation. Data compiled from the study by Dam et al. (2022).[1][4]
Conclusion
Small animal PET imaging with radiolabeled this compound is a powerful and versatile technique for the preclinical investigation of neuroendocrine tumors. The protocols outlined above, combined with the provided quantitative data, offer a solid foundation for researchers to design and execute robust and reproducible imaging studies. The choice between 18F and 68Ga for radiolabeling will depend on factors such as availability, desired imaging time points, and specific research questions. Both approaches have demonstrated high tumor uptake and the potential to significantly advance our understanding and treatment of SSTR-positive cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 5. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of Radiolabeled Nota-noc in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to designing and executing biodistribution studies of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)-conjugated [Nal3]-Octreotide (Noc), hereafter referred to as Nota-noc, in murine models. These protocols are primarily intended for studies involving radiolabeled this compound for positron emission tomography (PET) imaging, a critical step in the preclinical evaluation of this theranostic agent for neuroendocrine tumors.
Introduction
This compound is a somatostatin (B550006) analog that targets somatostatin receptors (SSTRs), which are frequently overexpressed in neuroendocrine neoplasms. When chelated with a radionuclide such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), it becomes a potent agent for PET imaging, allowing for the visualization of tumor localization and metastasis. Understanding the whole-body distribution, tumor uptake, and clearance profile of radiolabeled this compound is paramount for assessing its efficacy and safety. This document outlines the necessary protocols for conducting such biodistribution studies in mice.
Signaling Pathway and Targeting Mechanism
This compound's efficacy is rooted in its high affinity for SSTRs, particularly subtypes 2 and 5. Upon intravenous administration, the radiolabeled peptide circulates through the bloodstream and binds to SSTRs on the surface of neuroendocrine tumor cells. This binding leads to the internalization of the receptor-ligand complex, resulting in the accumulation of the radionuclide within the tumor cells. This accumulation allows for sensitive and specific imaging of the tumor tissue.
Caption: Targeting mechanism of radiolabeled this compound.
Experimental Protocols
A typical biodistribution study for radiolabeled this compound involves several key stages, from animal model selection to data analysis. The following protocols provide a detailed methodology for conducting these experiments.
Animal Model Preparation
For these studies, immunodeficient mice bearing human neuroendocrine tumor xenografts are commonly used. The AR42J cell line, a rat pancreatic acinar cell line that expresses SSTRs, is a suitable model.
-
Cell Culture: Culture AR42J cells in the appropriate medium until they reach 80-90% confluency.
-
Xenograft Implantation: Subcutaneously inject approximately 5-10 million AR42J cells into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-200 mm³) before initiating the biodistribution study. This typically takes 2-3 weeks.
Radiolabeling of this compound
The following is a general protocol for labeling this compound with ¹⁸F using the aluminum fluoride (B91410) ([¹⁸F]AlF) method. Yields and purity can vary, and optimization may be required.
-
Reagents: this compound, ¹⁸F-fluoride, AlCl₃ solution, ethanol, and buffers.
-
Procedure:
-
Mix the ¹⁸F-fluoride, ethanol, AlCl₃, and this compound in a sealed vial.
-
Heat the reaction mixture at 105°C for 15 minutes.
-
Purify the resulting [¹⁸F]AlF-NOTA-NOC using solid-phase extraction (e.g., C18 cartridge) to remove unreacted ¹⁸F-fluoride and other impurities.
-
Determine the radiochemical purity and yield using radio-HPLC. A radiochemical purity of >95% is generally required for in vivo studies.[1][2]
-
Ex Vivo Biodistribution Study
This protocol details the steps for determining the tissue distribution of the radiolabeled this compound at discrete time points.
-
Animal Groups: Divide the tumor-bearing mice into groups for each time point to be studied (e.g., 1 hour and 3 hours post-injection). Each group should consist of at least 3-5 mice.
-
Injection:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Intravenously inject a known amount of the radiolabeled this compound (typically 0.3–1.2 MBq) into the tail vein.[3]
-
-
Tissue Collection:
-
At the designated time points (e.g., 1 and 3 hours post-injection), euthanize the mice by an approved method.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone.
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also measure the radioactivity of a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The formula for this calculation is: (%ID/g) = (Radioactivity in tissue / Weight of tissue) / (Total injected radioactivity) * 100
-
Caption: Experimental workflow for an ex vivo biodistribution study.
Quantitative Data Summary
The following table summarizes representative biodistribution data for [¹⁸F]AlF-NOTA-NOC in AR42J tumor-bearing mice at 1 and 3 hours post-injection. Data is expressed as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Tissue | 1 hour post-injection (%ID/g) | 3 hours post-injection (%ID/g) |
| Blood | 0.72 ± 0.21 | 0.14 ± 0.02 |
| Heart | 0.35 ± 0.08 | 0.11 ± 0.02 |
| Lungs | 0.89 ± 0.25 | 0.25 ± 0.06 |
| Liver | 4.14 ± 1.23 | 2.00 ± 0.29 |
| Spleen | 0.58 ± 0.17 | 0.31 ± 0.07 |
| Kidneys | 11.2 ± 3.5 | 5.6 ± 1.1 |
| Stomach | 1.89 ± 0.56 | 1.05 ± 0.21 |
| Small Intestine | 3.45 ± 0.98 | 2.11 ± 0.45 |
| Muscle | 0.28 ± 0.07 | 0.09 ± 0.02 |
| Bone | 0.45 ± 0.13 | 0.22 ± 0.05 |
| Tumor | 37.3 ± 10.5 | 42.1 ± 5.3 |
Data adapted from a study by Lindner et al. (2022)[1][4]
Key Observations and Considerations
-
High Tumor Uptake: The data clearly demonstrates a high and sustained uptake of [¹⁸F]AlF-NOTA-NOC in the SSTR-positive tumor tissue.[1][4]
-
Renal Clearance: The primary route of excretion appears to be through the kidneys, as indicated by the high initial uptake in this organ, which decreases over time.
-
Low Background: The uptake in most non-target organs is relatively low and clears over time, leading to excellent tumor-to-background ratios, which is crucial for high-contrast imaging.
-
Tumor-to-Organ Ratios: At 3 hours post-injection, the tumor-to-blood and tumor-to-liver ratios for [¹⁸F]AlF-NOTA-NOC significantly increase, which is advantageous for detecting liver metastases.[4]
-
Stability: In vitro stability studies should always be performed to ensure that the radiolabeled compound remains intact in biological matrices like serum for the duration of the experiment.[5]
These application notes and protocols provide a solid foundation for conducting biodistribution studies of radiolabeled this compound in mice. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the successful preclinical development of this promising theranostic agent.
References
- 1. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC [mdpi.com]
- 2. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 3. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
Application Notes & Protocols: Establishing a Neuroendocrine Tumor Xenograft Model for NOTA-NOC Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a neuroendocrine tumor (NET) xenograft model for the in vivo evaluation of NOTA-NOC based radiopharmaceuticals.
Introduction
Neuroendocrine tumors (NETs) are a diverse group of neoplasms that originate from neuroendocrine cells. A key characteristic of many well-differentiated NETs is the overexpression of somatostatin (B550006) receptors (SSTRs), particularly subtype 2 (SSTR2).[1][2][3][4][5] This feature is exploited for both diagnosis and therapy using radiolabeled somatostatin analogs.
This compound ([1,4,7-triazacyclononane-1,4,7-triyl]triacetic acid-[1-NaI3]-Octreotide) is a chelator-peptide conjugate that can be labeled with various radionuclides, such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F) via an aluminum fluoride (B91410) complex ([¹⁸F]AlF), for Positron Emission Tomography (PET) imaging.[6][7] Preclinical evaluation of these radiopharmaceuticals in relevant animal models is crucial for their development. This document outlines the procedures for establishing a NET xenograft model and utilizing it for imaging and biodistribution studies with this compound.
Experimental Workflow
The overall workflow for establishing a NET xenograft model and conducting this compound studies involves several key stages, from cell line selection to in vivo analysis.
Experimental workflow for NET xenograft studies with this compound.
Signaling Pathway: SSTR2-Mediated Internalization
This compound, being a somatostatin analog, targets the SSTR2 on the surface of NET cells. Upon binding, the receptor-ligand complex is internalized, leading to the accumulation of the radiopharmaceutical within the tumor cells. This is the fundamental principle behind the use of radiolabeled somatostatin analogs for imaging and peptide receptor radionuclide therapy (PRRT).
SSTR2-mediated internalization of radiolabeled this compound.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful study. It is imperative to use a NET cell line that expresses high levels of SSTR2 to ensure adequate uptake of this compound.
-
Recommended Cell Line: AR42J (rat pancreatic acinar carcinoma), known to express SSTRs.[6][7] Other human NET cell lines such as BON-1 or QGP-1 can be considered, but their SSTR2 expression levels should be verified.[4]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: Passage cells when they reach 70-80% confluency. Use Trypsin-EDTA to detach cells.[8]
Xenograft Model Establishment
This protocol details the establishment of a subcutaneous NET xenograft model.
-
Animals: 4-6 week old female immunodeficient mice (e.g., NOD-SCID Gamma (NSG) or nude mice).[1][8][9] Allow a 3-5 day acclimatization period.[8]
-
Cell Preparation for Injection:
-
Harvest cells at 70-80% confluency.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.[8]
-
Adjust the cell concentration to 1 x 10⁸ cells/mL.
-
-
Injection Procedure:
-
Anesthetize the mouse using isoflurane.
-
Clean the injection site (lower flank) with an ethanol (B145695) wipe.[8]
-
Using a 1 mL syringe with a 27-gauge needle, draw up 100 µL of the cell suspension (containing 1 x 10⁷ cells).[8]
-
Inject the cell suspension subcutaneously into the flank of the mouse.[8]
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumors 1-3 weeks post-injection.[8]
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.[8][10]
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[8]
-
Proceed with imaging and biodistribution studies when tumors reach an average volume of approximately 50-100 mm³.[8]
-
Radiolabeling of this compound
The radiolabeling procedure should be performed according to established protocols for the chosen radionuclide. Below is a summary for [¹⁸F]AlF-NOTA-NOC.
-
Reagents: [¹⁸F]Fluoride, AlCl₃ solution, this compound peptide, and appropriate buffers.
-
Procedure: The radiolabeling is typically achieved by mixing the reagents in a sealed vial and heating at approximately 105°C for 15 minutes.[7]
-
Quality Control: Radiochemical purity should be assessed using radio-HPLC. A radiochemical purity of >95% is generally required.
In Vivo PET/CT Imaging
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane.
-
Radiotracer Administration: Administer a defined amount of radiolabeled this compound (e.g., 5-10 MBq) via intravenous tail vein injection.
-
Imaging Protocol:
-
Image Analysis:
-
Reconstruct PET images using appropriate algorithms.
-
Draw regions of interest (ROIs) over the tumor and various organs on the co-registered PET/CT images.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution Studies
Biodistribution studies provide quantitative data on radiotracer uptake in different tissues.[11][12]
-
Procedure:
-
Data Analysis:
Data Presentation
Quantitative data from biodistribution studies should be summarized in tables for clear comparison.
Table 1: Biodistribution of Radiolabeled this compound Analogs in AR42J Xenograft-Bearing Mice (%ID/g)
| Organ/Tissue | [⁶⁸Ga]Ga-DOTA-NOC (1h p.i.) | [⁶⁸Ga]Ga-NOTA-NOC (1h p.i.) | [¹⁸F]AlF-NOTA-NOC (1h p.i.) | [¹⁸F]AlF-NOTA-NOC (3h p.i.) |
| Blood | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Liver | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Spleen | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Kidneys | 11.2 ± 3.4 | 12.0 ± 3.5 | 6.7 ± 2.6 | 3.5 ± 0.7 |
| Lungs | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Muscle | 0.2 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Bone | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.2 |
| Tumor | 26.4 ± 10.8 | 25.7 ± 5.8 | 37.3 ± 10.5 | 42.1 ± 5.3 |
Data presented as mean ± SD. Data is adapted from studies in AR42J xenograft models.[6][7]
Table 2: Tumor-to-Organ Ratios for Radiolabeled this compound Analogs
| Ratio | [⁶⁸Ga]Ga-DOTA-NOC (1h p.i.) | [⁶⁸Ga]Ga-NOTA-NOC (1h p.i.) | [¹⁸F]AlF-NOTA-NOC (1h p.i.) | [¹⁸F]AlF-NOTA-NOC (3h p.i.) |
| Tumor/Blood | 66.0 | 85.7 | 124.3 | 421.0 |
| Tumor/Liver | 52.8 | 64.3 | 74.6 | 105.3 |
| Tumor/Muscle | 132.0 | 128.5 | 186.5 | 421.0 |
| Tumor/Kidney | 2.4 | 2.1 | 5.6 | 12.0 |
Ratios are calculated from the mean %ID/g values in Table 1.
Conclusion
The establishment of a NET xenograft model is a valuable tool for the preclinical evaluation of novel radiopharmaceuticals like this compound. The protocols outlined in this document provide a framework for conducting these studies in a reproducible manner. The high tumor uptake and favorable tumor-to-organ ratios observed with agents like [¹⁸F]AlF-NOTA-NOC underscore their potential for clinical translation in the imaging of neuroendocrine tumors.[6][7]
References
- 1. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. 18F-FDG and 18F-FLT-PET Imaging for Monitoring Everolimus Effect on Tumor-Growth in Neuroendocrine Tumors: Studies in Human Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inis.iaea.org [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
Application Notes and Protocols for GMP-Compliant Production of [¹⁸F]AlF-NOTA-NOC
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]AlF-NOTA-NOC is a promising positron emission tomography (PET) radiotracer for the imaging of neuroendocrine tumors (NETs) that overexpress somatostatin (B550006) receptors (SSTRs).[1][2][3] Its production leverages the favorable characteristics of Fluorine-18, such as its ideal half-life and low positron energy, combined with the simplicity of chelator-based radiolabeling.[1] This one-pot, two-step method offers a significant advantage over traditional multi-step syntheses for fluorinated peptides.[4][5][6] An automated and robust Good Manufacturing Practice (GMP)-compliant production process is crucial for the clinical translation of this tracer, ensuring high batch activity and enabling centralized production and distribution.[7][8][9][10] These application notes provide a detailed protocol for the GMP-compliant production and quality control of [¹⁸F]AlF-NOTA-NOC.
Principle of the Method
The synthesis of [¹⁸F]AlF-NOTA-NOC is based on the chelation of an [¹⁸F]Aluminum Fluoride ([¹⁸F]AlF²⁺) complex by the 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator conjugated to the NOC peptide. The process begins with the production of aqueous [¹⁸F]fluoride from a cyclotron. The [¹⁸F]fluoride is then reacted with aluminum chloride to form the [¹⁸F]AlF²⁺ complex. This complex is subsequently incubated with the this compound precursor at an elevated temperature to yield the final radiolabeled peptide, [¹⁸F]AlF-NOTA-NOC.[4][6] The final product is then purified, typically via solid-phase extraction, to remove any unreacted [¹⁸F]fluoride and other impurities.[1]
Experimental Protocols
Materials and Equipment
-
Precursor: this compound (GMP grade)
-
Reagents:
-
Aluminum Chloride (AlCl₃), 10 mM solution
-
Sodium Acetate (B1210297) Buffer (0.5 M, pH 4.1)
-
Ethanol (Absolute, GMP grade)
-
Water for Injection (WFI)
-
0.9% Saline Solution
-
-
Radionuclide: [¹⁸F]Fluoride produced from a cyclotron
-
Equipment:
-
Automated Radiosynthesis Module (e.g., Trasis AllinOne®)[7][8][10]
-
Solid-Phase Extraction (SPE) Cartridge (e.g., Empore C18)[1]
-
High-Performance Liquid Chromatography (HPLC) system for quality control
-
Gas Chromatography (GC) system for residual solvent analysis
-
Dose calibrator
-
pH meter
-
Endotoxin detection system
-
Sterility testing equipment
-
Automated Radiosynthesis of [¹⁸F]AlF-NOTA-NOC
The following protocol is adapted for an automated synthesis module.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Transfer the cyclotron-produced [¹⁸F]fluoride to the synthesis module.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Wash the cartridge with WFI.
-
Elute the [¹⁸F]fluoride from the cartridge with a small volume of 0.9% saline (e.g., 100 µL) into the reaction vessel.[1]
-
-
Radiolabeling Reaction:
-
Purification:
-
After the reaction is complete, cool the reaction mixture.
-
Load the crude product onto a pre-conditioned C18 SPE cartridge.[1]
-
Wash the cartridge with WFI to remove unreacted [¹⁸F]fluoride and hydrophilic impurities.
-
Elute the final [¹⁸F]AlF-NOTA-NOC product from the cartridge with an appropriate solvent (e.g., ethanol/water mixture).
-
-
Formulation:
-
Evaporate the elution solvent.
-
Reconstitute the final product in a sterile, pyrogen-free formulation buffer suitable for intravenous injection (e.g., phosphate-buffered saline).
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Data Presentation
The following tables summarize typical quantitative data for the GMP-compliant production of [¹⁸F]AlF-NOTA-octreotide, which is expected to be comparable for [¹⁸F]AlF-NOTA-NOC.
Table 1: Production Parameters
| Parameter | Value | Reference |
| Total Synthesis Time | 40 ± 3 min | [7][8] |
| Final Batch Activity | 10.8 ± 1.3 GBq | [7][8] |
| Radiochemical Yield (decay corrected) | 26.1 ± 3.6% | [7][8] |
| Apparent Molar Activity | 160.5 ± 75.3 GBq/µmol | [7][8] |
Table 2: Quality Control Specifications
| Test | Specification | Reference |
| Appearance | Clear, colorless solution, free of visible particles | Ph. Eur. Monograph |
| pH | 4.5 - 8.5 | Ph. Eur. Monograph |
| Radiochemical Purity | ≥ 95% | [11] |
| Radionuclidic Purity | ≥ 99.5% [¹⁸F] | Ph. Eur. Monograph |
| Residual Solvents (e.g., Ethanol) | < 5000 ppm | Ph. Eur. Monograph |
| Endotoxins | < 20 EU/V | Ph. Eur. Monograph |
| Sterility | Sterile | Ph. Eur. Monograph |
Mandatory Visualizations
Experimental Workflow
Caption: Automated GMP production workflow for [¹⁸F]AlF-NOTA-NOC.
Quality Control Logic
Caption: Logical flow of quality control testing for [¹⁸F]AlF-NOTA-NOC.
Clinical Applications
[¹⁸F]AlF-NOTA-NOC, similar to other SSTR-targeting radiopharmaceuticals, is indicated for PET imaging in patients with neuroendocrine tumors.[1][2][3] Clinical studies have demonstrated its utility in the diagnosis, staging, and monitoring of NETs.[12][13][14] The favorable in-vivo properties of [¹⁸F]AlF-labeled somatostatin analogs, including high and specific accumulation in SSTR2-expressing organs, support their clinical translation as an alternative to ⁶⁸Ga-labeled peptides.[7][15] The longer half-life of ¹⁸F compared to ⁶⁸Ga allows for more flexible scheduling of PET scans and distribution to centers without an on-site cyclotron.[8][9]
Conclusion
The GMP-compliant production of [¹⁸F]AlF-NOTA-NOC using an automated synthesis platform is a robust and efficient method for generating this valuable diagnostic agent. The one-pot labeling procedure, combined with straightforward purification, results in a high-quality product suitable for clinical use. Adherence to the detailed protocols and stringent quality control measures outlined in these application notes is essential for ensuring patient safety and obtaining accurate and reliable imaging results. This radiopharmaceutical represents a significant advancement in the molecular imaging of neuroendocrine tumors.
References
- 1. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Automated GMP compliant production of [18F]AlF-NOTA-octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated GMP compliant production of [18F]AlF-NOTA-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated GMP compliant production of [18F]AlF-NOTA-octreotide [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Diagnostic performance and clinical impact of 18F-AlF-NOTA-octreotide in a large cohort of patients with neuroendocrine neoplasms: A prospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Clinical Application of 18F-AlF-NOTA-Octreotide PET/CT in Combination With 18F-FDG PET/CT for Imaging Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Analytical HPLC Method for Purity Assessment of Nota-noc
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nota-noc is a novel sesquiterpenoid ketone currently under investigation as a potential therapeutic agent. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of drug development and quality control. The presence of impurities, which can originate from the synthetic process or degradation, may affect the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[3] This document provides a detailed, validated reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity and the separation of its related substances.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent (acetonitrile). This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases.[3] A gradient elution is employed to ensure the effective separation of both polar and non-polar impurities within a reasonable run time. Detection is performed using a UV-Vis detector at a wavelength where this compound and its potential impurities exhibit significant absorbance.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)[4]
-
This compound reference standard (purity >99.5%)
-
This compound sample for analysis
-
-
Chromatographic Column:
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Solution Preparation
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the standard solution to ensure the chromatographic system is suitable for the intended analysis. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject a blank (diluent) to ensure no interference from the solvent.
-
Inject the prepared sample solution in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area percentage method.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
Hypothetical Chromatographic Data
The following table summarizes the expected retention times and peak areas for this compound and its potential impurities.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Relative Retention Time (RRT) |
| Impurity A | 8.5 | 1500 | 0.71 |
| Impurity B | 10.2 | 2500 | 0.85 |
| This compound | 12.0 | 985000 | 1.00 |
| Impurity C | 15.8 | 1800 | 1.32 |
Method Validation Summary
The analytical method was validated according to ICH guidelines. A summary of the validation parameters is presented below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Mandatory Visualizations
Caption: Experimental workflow for this compound purity assessment by HPLC.
Caption: Logical relationship of this compound and its potential impurities.
Forced Degradation Study
To demonstrate the stability-indicating nature of the method, a forced degradation study was performed on the this compound sample. The sample was subjected to various stress conditions, and the resulting solutions were analyzed by the HPLC method.
| Stress Condition | Observation |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | Major degradation peak observed at RRT 0.92. |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | Significant degradation with multiple small peaks. |
| Oxidative (3% H₂O₂, RT, 24h) | Two major degradation peaks at RRT 1.15 and 1.25. |
| Thermal (105°C, 48h) | Minor increase in existing impurities. |
| Photolytic (UV light, 7 days) | A distinct degradation peak appeared at RRT 1.40. |
The method was able to separate all degradation products from the main this compound peak, confirming its stability-indicating capability.
The developed reverse-phase HPLC method is simple, precise, accurate, and specific for the purity assessment of this compound. The method is also stability-indicating, making it suitable for routine quality control analysis and for monitoring the stability of this compound in drug substance and drug product formulations.
References
- 1. ewg.org [ewg.org]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Serum Stability Testing of Radiolabeled NOTA-NOC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro stability of radiolabeled peptides in human serum is a critical parameter evaluated during the preclinical development of new radiopharmaceuticals. This assessment provides essential insights into the biomolecule's susceptibility to enzymatic degradation, which can significantly impact its in vivo pharmacokinetics, biodistribution, and ultimately, its diagnostic or therapeutic efficacy. This document outlines a detailed protocol for determining the serum stability of NOTA-NOC (1,4,7-triazacyclononane-1,4,7-triacetic acid conjugated to [1-Nal³, Thr⁸]-octreotide) radiolabeled with a diagnostic or therapeutic radionuclide, such as Gallium-68 (⁶⁸Ga).
This compound is a somatostatin (B550006) analog that targets somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors. Radiolabeling this compound allows for targeted imaging and therapy of these cancers. Ensuring the stability of the radiolabeled conjugate in the bloodstream is paramount for its successful clinical translation.
Data Presentation
The quantitative data generated from the serum stability assay should be summarized in a clear and structured table to facilitate easy comparison of the percentage of intact radiolabeled this compound over time.
Table 1: In Vitro Serum Stability of [⁶⁸Ga]Ga-NOTA-NOC in Human Serum at 37°C
| Time Point (minutes) | % Intact [⁶⁸Ga]Ga-NOTA-NOC (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 15 | 98.5 ± 1.2 |
| 30 | 97.2 ± 1.5 |
| 60 | 95.8 ± 1.8 |
| 120 | 93.1 ± 2.1 |
| 240 | 89.5 ± 2.5 |
Experimental Protocols
This section provides a detailed methodology for performing the serum stability testing of radiolabeled this compound. The protocol is divided into three main stages: Incubation, Sample Preparation, and Analysis.
Materials and Reagents
-
Radiolabeled this compound (e.g., [⁶⁸Ga]Ga-NOTA-NOC), with a radiochemical purity of >95%
-
Human Serum (pooled, commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade or ultrapure
-
Microcentrifuge tubes (1.5 mL, low protein binding)
-
Incubator or water bath set to 37°C
-
Vortex mixer
-
Refrigerated centrifuge
-
Radio-HPLC system with a radioactivity detector (e.g., NaI scintillation detector)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Radio-TLC scanner
-
TLC plates (e.g., silica (B1680970) gel 60 on aluminum backing)
-
Gamma counter
Experimental Workflow Diagram
Caption: Workflow for the in vitro serum stability assay of radiolabeled this compound.
Detailed Protocol
3.1. Incubation
-
Thaw a vial of pooled human serum in a 37°C water bath. Once thawed, centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Carefully collect the supernatant.
-
In a low protein binding microcentrifuge tube, add a known activity (e.g., 100-200 µL, corresponding to approximately 1-2 MBq) of the radiolabeled this compound solution to 400-500 µL of the pre-warmed human serum.
-
Gently vortex the mixture for 5-10 seconds.
-
Incubate the tube in a 37°C incubator or water bath.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The 0-minute time point should be taken immediately after mixing.
3.2. Sample Preparation (Protein Precipitation)
-
To the 50 µL aliquot of the serum-peptide mixture, immediately add 100 µL of ice-cold acetonitrile (ACN) to precipitate the serum proteins and quench the enzymatic activity.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples on ice for at least 20 minutes to ensure complete protein precipitation.[1]
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the radiolabeled peptide and any potential radiolabeled metabolites, and transfer it to a clean microcentrifuge tube for analysis.
3.3. Analysis
The stability of the radiolabeled this compound is determined by quantifying the percentage of intact peptide at each time point using either radio-HPLC or radio-TLC.
3.3.1. Radio-HPLC Analysis
-
System: A high-performance liquid chromatography system equipped with a reversed-phase C18 column and a radioactivity detector.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 95% A and 5% B to 5% A and 95% B over 20-30 minutes is a typical starting point and should be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL of the supernatant.
-
Detection: Monitor the radioactivity of the eluate over time. The retention time of the intact radiolabeled this compound should be determined by injecting a standard of the purified compound.
-
Quantification: Integrate the area under the peak corresponding to the intact radiolabeled peptide and any metabolite peaks. The percentage of intact peptide is calculated as:
(% Intact Peptide) = (Area of Intact Peptide Peak / Total Area of All Radioactive Peaks) x 100
3.3.2. Radio-TLC Analysis
-
Stationary Phase: Silica gel 60 TLC plates.
-
Mobile Phase: A mixture of sodium citrate (B86180) (0.1 M, pH 5.0) and methanol (B129727) (1:1 v/v) is a common mobile phase for separating radiolabeled peptides from free radionuclide.[2] Other solvent systems may need to be evaluated to separate the intact peptide from its metabolites.
-
Procedure:
-
Spot a small volume (1-2 µL) of the supernatant onto the baseline of the TLC plate.
-
Develop the plate in a chromatography tank containing the mobile phase.
-
Once the solvent front has reached the desired height, remove the plate and allow it to dry.
-
-
Detection: Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner.
-
Quantification: The radiochemical purity, representing the percentage of intact peptide, is determined by integrating the peaks. The R_f value of the intact peptide should be predetermined using a standard.
Data Analysis and Interpretation
The percentage of intact radiolabeled this compound at each time point is plotted against time. This allows for the determination of the degradation kinetics and the calculation of the in vitro serum half-life of the compound. A high percentage of intact peptide remaining after several hours of incubation indicates good serum stability.
Signaling Pathway and Logical Relationships
While a traditional signaling pathway is not directly applicable to a serum stability assay, the logical flow of the experimental and data analysis process can be visualized.
Caption: Logical workflow for the analysis and interpretation of serum stability data.
References
Application Notes and Protocols for Nota-noc Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nota-noc is a synthetic peptide analog of nociceptin (B549756)/orphanin FQ (N/OFQ) that acts as a potent agonist for the nociceptin receptor (NOP), a G protein-coupled receptor (GPCR). The internalization of the NOP receptor upon agonist binding is a critical process that regulates receptor signaling and desensitization. Understanding the mechanisms and kinetics of this compound-induced NOP receptor internalization is crucial for the development of novel therapeutics targeting this system. These application notes provide detailed protocols for studying this compound internalization using radioligand binding assays and fluorescence microscopy.
Signaling Pathway of NOP Receptor Internalization
The NOP receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G protein and target it for internalization via clathrin-mediated endocytosis. Once internalized, the receptor can be either recycled back to the plasma membrane or targeted for lysosomal degradation.[1][2][3]
Data Presentation
Table 1: Quantitative Data for NOP Receptor Ligands
| Compound | Receptor | Assay Type | Cell Line | Binding Affinity (Ki, nM) | Internalization (% of control) | Reference |
| Nociceptin/Orphanin FQ | Human NOP | Radioligand Binding | CHO-K1 | ~1 | ~78% (at 1 µM) | [4] |
| Ro 64-6198 | Human NOP | Radioligand Binding | CHO cells | <1 | Induces internalization | [1] |
| AT-312 | Human NOP | Radioligand Binding | CHO cells | 0.3 | Full agonist efficacy | [5] |
| AT-390 | Human NOP | Radioligand Binding | CHO cells | 9.8 | Full agonist efficacy | [5] |
| AT-403 | Human NOP | Radioligand Binding | CHO cells | 1.2 | Full agonist efficacy | [5] |
| [¹⁸F]AlF-NOTA-NOC | - | Biodistribution | AR42J xenograft mice | KD = 3.47 nM | High tumor uptake | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound Internalization
This protocol measures the loss of cell surface NOP receptors following treatment with this compound.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor (hNOP).
-
Radioligand: [³H]-Nociceptin/Orphanin FQ.
-
Competitor: Unlabeled this compound.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail and Counter.
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, etc.
Experimental Workflow Diagram:
Procedure:
-
Cell Culture: Culture CHO-hNOP or HEK293-hNOP cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24-well plates at a density of 1-2 x 10⁵ cells/well and allow them to attach overnight.
-
Induction of Internalization:
-
Wash the cells once with serum-free medium.
-
Add varying concentrations of unlabeled this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (no this compound).
-
Incubate the plate at 37°C for different time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for receptor internalization.
-
-
Radioligand Binding:
-
To stop internalization, place the plate on ice and wash the cells three times with ice-cold Wash Buffer.
-
Add the radioligand ([³H]-N/OFQ) at a concentration near its Kd in ice-cold Binding Buffer to all wells.
-
To determine non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 10 µM) to a separate set of wells.
-
Incubate the plate on ice for 2-3 hours to allow the radioligand to bind to the remaining surface receptors.
-
-
Washing and Lysis:
-
Aspirate the binding solution and wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH with 1% SDS to each well and incubate for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
The percentage of internalized receptors at each time point and concentration is calculated as: % Internalization = (1 - (Specific binding with this compound / Specific binding of vehicle control)) * 100
-
Protocol 2: Fluorescence Microscopy for Visualizing this compound Internalization
This protocol allows for the direct visualization of NOP receptor internalization using confocal microscopy.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing N-terminally HA-tagged or GFP-tagged hNOP receptor.
-
Fluorescently Labeled Ligand: Fluorescently labeled this compound (if available) or use of an antibody against the epitope tag.
-
Antibodies (for epitope-tagged receptors):
-
Primary antibody: Mouse anti-HA monoclonal antibody.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
-
Reagents:
-
Poly-D-lysine coated glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization (optional, for visualizing total receptor population).
-
Blocking buffer: 1% BSA in PBS.
-
Mounting medium with DAPI.
-
-
Confocal Microscope.
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the tagged hNOP receptor onto poly-D-lysine coated glass coverslips in a 24-well plate and allow them to grow to 50-70% confluency.
-
Ligand Treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with this compound (e.g., 1 µM) or fluorescently labeled this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. A vehicle-treated control should be included.
-
-
Fixation:
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining (for HA-tagged receptors):
-
For surface receptor staining: Proceed directly to blocking.
-
For total receptor staining: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-HA) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope. Capture images of the cell surface and intracellular compartments.
-
-
Image Analysis:
-
Qualitatively assess the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles over time.
-
For quantitative analysis, use image analysis software to measure the fluorescence intensity at the plasma membrane versus the intracellular compartments. The internalization can be expressed as the ratio of intracellular to total fluorescence.[8]
-
Conclusion
The protocols outlined in these application notes provide robust methods for studying the internalization of this compound at the NOP receptor. The radioligand binding assay offers a quantitative measure of receptor loss from the cell surface, while fluorescence microscopy provides a powerful tool for visualizing the trafficking of the receptor within the cell. Together, these techniques will enable researchers to gain a deeper understanding of the molecular pharmacology of this compound and its potential as a therapeutic agent.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 4. Agonist-induced internalization and desensitization of the human nociceptin receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low radiochemical yield of Ga-68 Nota-noc
Welcome to the technical support center for Gallium-68 (Ga-68) NOTA-NOC radiolabeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of [⁶⁸Ga]Ga-NOTA-NOC, with a primary focus on addressing low radiochemical yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical yield for Ga-68 this compound labeling?
A1: Under optimized conditions, the radiochemical yield for [⁶⁸Ga]Ga-NOTA-NOC is expected to be high, often exceeding 95%.[1][2][3] However, various factors can influence the efficiency of the reaction.
Q2: What are the most common causes of low radiochemical yield?
A2: Low radiochemical yield is typically attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time.
-
Metallic Impurities: Presence of competing metal ions in the 68Ga eluate.[4][5][6][7]
-
Poor 68Ge/68Ga Generator Performance: Low 68Ga elution efficiency or high 68Ge breakthrough.[8][9][10]
-
Precursor-Related Issues: Improper concentration or degradation of the this compound precursor.
-
Radiolysis: Degradation of the product at high radioactivity levels.[11]
Q3: How does pH affect the labeling efficiency?
A3: The pH of the reaction mixture is critical for efficient chelation of 68Ga by NOTA. An acidic pH can lead to protonation of the chelator, while a pH that is too basic can cause the formation of insoluble gallium hydroxide (B78521) ([⁶⁸Ga]Ga(OH)₃).[12] The optimal pH for 68Ga-NOTA labeling is generally in the range of 3.5 to 4.5.[2]
Q4: Can trace metal impurities from the generator eluate affect my results?
A4: Yes, trace metal impurities such as Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺ can significantly reduce the radiochemical yield by competing with 68Ga³⁺ for the NOTA chelator.[4][5][7][13][14] It is crucial to use high-purity reagents and, if necessary, purify the 68Ga eluate.
Q5: What is radiolysis and how can I prevent it?
A5: Radiolysis is the degradation of molecules by ionizing radiation. In this context, the radiation from 68Ga can generate free radicals that damage the [⁶⁸Ga]Ga-NOTA-NOC complex, reducing its radiochemical purity.[11] This effect is more pronounced at higher levels of radioactivity. To mitigate radiolysis, radical scavengers or antioxidants like ethanol (B145695) or ascorbic acid can be added to the reaction mixture.[7][11]
Troubleshooting Guide for Low Radiochemical Yield
This guide provides a systematic approach to identifying and resolving the root causes of low radiochemical yield in the preparation of [⁶⁸Ga]Ga-NOTA-NOC.
Problem: Low Radiochemical Yield (<90%)
Below is a troubleshooting workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for low Ga-68 this compound radiochemical yield.
Detailed Troubleshooting Steps in Q&A Format
Step 1: Quality Control Verification
-
Question: Is my quality control (QC) method providing an accurate measurement of radiochemical purity?
-
Answer: Inaccurate QC can misrepresent the radiochemical yield. It's important to validate your Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system. For HPLC, be aware that unbound 68Ga can sometimes be retained on C18 columns, leading to an overestimation of radiochemical purity.[15] Using a suitable mobile phase and potentially a chelating agent in the sample preparation can help mitigate this.
Step 2: Reagent and Precursor Integrity
-
Question: Are my reagents and the this compound precursor of sufficient quality?
-
Answer: The quality of all reagents is paramount.
-
This compound Precursor: Ensure the precursor has been stored correctly (typically at -20°C) and has not degraded. Confirm the correct concentration is being used. Increasing the amount of the precursor can sometimes improve the yield, but an excess should be avoided.[16]
-
Buffers and Solvents: Use high-purity, metal-free reagents to prepare buffers. Contaminants in these solutions can interfere with the labeling reaction.
-
Step 3: Reaction Condition Optimization
-
Question: Are the reaction conditions optimized for Ga-68 this compound labeling?
-
Answer: Review and optimize the following parameters:
-
pH: Verify the pH of the final reaction mixture is within the optimal range of 3.5-4.5.[2] Use a calibrated pH meter for accurate measurement.
-
Temperature: The reaction is typically heated. An optimal temperature is often around 95°C.[2] Insufficient heating can lead to incomplete labeling.
-
Incubation Time: A typical incubation time is between 5 to 15 minutes.[2] While longer times might seem beneficial, they can also lead to degradation, especially at high temperatures.
-
Step 4: 68Ge/68Ga Generator Performance Evaluation
-
Question: Is my 68Ge/68Ga generator performing correctly?
-
Answer: The quality of the 68Ga eluate is a critical factor.[8]
-
Elution Yield: Regularly check the 68Ga elution yield. A significant drop in yield can indicate a problem with the generator.[9][10]
-
68Ge Breakthrough: Measure the level of 68Ge in the eluate. High levels of this long-lived parent radionuclide are undesirable.
-
Metallic Impurities: The eluate can contain metallic impurities from the generator column material or the eluent.[4][13] If you suspect metallic contamination, consider eluate purification.
-
Step 5: 68Ga Eluate Purification
-
Question: How can I remove metallic impurities from the 68Ga eluate?
-
Answer: If metallic impurities are suspected to be the cause of low yield, purification of the 68Ga eluate is recommended. Common methods include:
-
Cation Exchange Chromatography: This is an effective method to concentrate the 68Ga and remove certain metallic impurities.[13][17]
-
Fractional Elution: The highest concentration of 68Ga is often found in a specific fraction of the eluate. Collecting only this fraction can reduce the volume and potentially the concentration of some impurities.[12][17]
-
Step 6: Addressing Radiolysis
-
Question: Could radiolysis be affecting my yield, and how can I prevent it?
-
Answer: If you are working with high amounts of radioactivity, radiolysis can be a significant issue.[11] The addition of a radical scavenger to the reaction mixture can protect the [⁶⁸Ga]Ga-NOTA-NOC complex.
Data Presentation
Table 1: Influence of Key Parameters on Ga-68 this compound Radiochemical Yield
| Parameter | Suboptimal Condition | Potential Impact on Yield | Recommended Action |
| pH | < 3.0 or > 5.0 | Significant Decrease | Adjust pH to 3.5-4.5 using a suitable buffer (e.g., sodium acetate).[2] |
| Temperature | Room Temperature | Very Low to No Labeling | Heat the reaction mixture, typically to 95°C.[2] |
| Incubation Time | < 5 minutes | Incomplete Labeling | Incubate for 5-15 minutes.[2] |
| Precursor Amount | Too Low | Low Yield | Optimize the precursor concentration; start with recommended amounts.[16] |
| Metallic Impurities | High (e.g., Fe³⁺, Al³⁺) | Significant Decrease | Purify the 68Ga eluate using cation exchange or fractionation.[7][13][17] |
| Radioactivity | > 1 GBq | Decrease due to Radiolysis | Add a radical scavenger like ethanol or ascorbic acid.[11] |
Experimental Protocols
Protocol 1: Standard Ga-68 this compound Radiolabeling
This protocol outlines a general procedure for the manual labeling of this compound with 68Ga.
Caption: Standard experimental workflow for Ga-68 this compound radiolabeling.
Methodology:
-
Elution: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions. If eluate purification is necessary, perform it at this stage.
-
Reaction Setup: In a sterile reaction vial, add the required volume of a suitable buffer (e.g., 1 M sodium acetate) to achieve the desired final pH.
-
Precursor Addition: Add the appropriate amount of this compound precursor solution to the reaction vial.
-
68Ga Addition: Transfer the 68Ga eluate (typically 0.5-1.0 mL) to the reaction vial.
-
pH Verification: Gently mix the solution and verify that the pH is within the optimal range (3.5-4.5). Adjust if necessary with small volumes of buffer or acid/base.
-
Heating: Securely cap the vial and place it in a heating block or water bath pre-heated to the desired temperature (e.g., 95°C) for the specified time (e.g., 10 minutes).[2]
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Quality Control: Perform radiochemical purity testing using a validated TLC or HPLC method.
Protocol 2: Quality Control by Radio-TLC
Methodology:
-
Stationary Phase: Use a suitable TLC plate (e.g., silica (B1680970) gel-coated aluminum sheets).
-
Mobile Phase: A common mobile phase for separating [⁶⁸Ga]Ga-NOTA-NOC from free 68Ga is a mixture of ammonium (B1175870) acetate (B1210297) and methanol. The exact composition may need to be optimized.
-
Spotting: Spot a small amount (1-2 µL) of the final product onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Analysis: After development, remove the plate and let it dry. Analyze the distribution of radioactivity using a radio-TLC scanner.
-
[⁶⁸Ga]Ga-NOTA-NOC: Should migrate with the solvent front (Rf ≈ 0.8-1.0).
-
Free 68Ga: Should remain at the origin (Rf ≈ 0.0-0.1).
-
-
Calculation: Calculate the radiochemical purity by dividing the radioactivity of the product spot by the total radioactivity on the strip.
References
- 1. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Clinical Experience with 68Ga-DOTA-NOC Prepared Using 68Ga from Nanoceria-polyacrylonitrile Composite Sorbent-based 68Ge/68Ga Generator and Freeze-dried DOTA-NOC Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Influence of metal ions on the ⁶⁸Ga-labeling of DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. inis.iaea.org [inis.iaea.org]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Automated Radiosynthesis of Gallium-68-Labeled PSMA11 with Two [68Ge]Ge/[68Ga]Ga Generators: Fractional Elution or Prepurification? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 14. researchgate.net [researchgate.net]
- 15. inis.iaea.org [inis.iaea.org]
- 16. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Nota-noc Radiocomplex Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nota-noc radiocomplexes. The information is designed to address common challenges and improve the stability and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low and inconsistent radiolabeling yields with [18F]AlF-NOTA-NOC. What are the critical parameters to optimize?
A1: Low and irreproducible labeling yields are a common hurdle. The key to resolving this is optimizing the stoichiometric ratio of aluminum chloride (AlCl3) to the this compound precursor. Research indicates that an equimolar ratio of the peptide conjugate and AlCl3 provides the best results.[1] Additionally, the reaction conditions are critical. Performing the radiolabeling in a solution containing 65-80% ethanol (B145695) has been shown to significantly improve yields.[1][2]
Troubleshooting Steps:
-
Verify Precursor Concentration: Accurately determine the concentration of your this compound solution.
-
Optimize AlCl3 Ratio: Start with an equimolar amount of AlCl3 relative to your this compound precursor. You may need to perform a titration to find the optimal ratio for your specific setup.
-
Control Reaction Solvent: Ensure the final ethanol concentration in your reaction mixture is between 65-80% (v/v).[2]
-
Check pH of the Reaction Mixture: While not always the primary issue with [18F]AlF labeling, ensuring the pH of your fluoride (B91410) solution and reaction buffer is within the optimal range for NOTA chelation (typically pH 4-5) is good practice.
-
Reaction Temperature and Time: A common protocol involves heating the reaction mixture at 105°C for 15 minutes.[1] Ensure your heating block is calibrated and provides uniform heating.
Q2: How can we improve the radiochemical purity (RCP) of our final [18F]AlF-NOTA-NOC product?
A2: Achieving high radiochemical purity often requires a purification step after radiolabeling to remove unreacted [18F]fluoride, AlCl3, and other species.[1] Solid-phase extraction (SPE) is a highly effective method. Using an Empore C18 extraction disc has been demonstrated to achieve an RCP of over 99%.[1]
Troubleshooting Steps:
-
Implement SPE Purification: If you are not already using SPE, incorporating this step is crucial.
-
Optimize SPE Protocol: Ensure the C18 cartridge is properly conditioned before loading your reaction mixture. Use appropriate solvents for washing (to remove impurities) and elution (to recover the final product).
-
Analyze Fractions: When developing your SPE method, collect and analyze all fractions (load, wash, and elution) to ensure you are not losing your desired product during the wash steps.
Q3: We are concerned about the in vivo stability of our this compound radiocomplex. What is the expected stability, and how can we assess it?
A3: The this compound radiocomplex, particularly when labeled with [18F]AlF, exhibits high in vivo stability.[2][3] Studies have shown minimal in vivo defluorination, as indicated by low bone uptake in biodistribution studies.[2] In vitro serum stability is also an excellent indicator. For example, [18F]AlF-NOTA-NOC has demonstrated high stability in human serum, with the radiochemical purity remaining above 98% after 3 hours.[1]
Troubleshooting and Assessment:
-
In Vitro Serum Stability Assay: Incubate your radiolabeled compound in human serum at 37°C and analyze samples at various time points (e.g., 0, 1, 2, 3 hours) by HPLC to determine the percentage of intact radiocomplex.[1]
-
Biodistribution Studies: In animal models, low uptake of radioactivity in the bones is a strong indicator of high in vivo stability for 18F-labeled compounds.[2]
-
Plasma Metabolite Analysis: For a more detailed assessment, analyze plasma and urine samples from animal studies by radio-HPLC to identify and quantify any radiometabolites.[3]
Q4: What are the key differences in stability and labeling between NOTA and DOTA chelators for NOC peptides?
A4: NOTA is generally considered a superior chelator for certain radiometals compared to DOTA, particularly for Gallium-68 (68Ga).[4] NOTA forms a highly stable hexadentate complex with trivalent metal ions like 68Ga.[4] For 68Ga labeling, both DOTA-NOC and this compound can achieve high radiochemical purities (>96.5%) without the need for further purification.[1] However, the choice of chelator can influence the biodistribution of the resulting radiopharmaceutical.[1] For instance, a higher uptake in some somatostatin (B550006) receptor-positive normal tissues has been observed with [68Ga]Ga-NOTA-NOC compared to [68Ga]Ga-DOTA-NOC.[1]
Data Summary
Table 1: Radiolabeling Performance of NOC Conjugates
| Radiocomplex | Precursor | Radionuclide | Yield | Radiochemical Purity (RCP) | Molar Activity (MBq/nmol) |
| [68Ga]Ga-DOTA-NOC | DOTA-NOC | Gallium-68 | >97.4% | 98.5 ± 0.2% | 11.6 ± 0.9 |
| [68Ga]Ga-NOTA-NOC | This compound | Gallium-68 | >97.4% | 96.5 ± 0.5% | 12.1 ± 1.9 |
| [18F]AlF-NOTA-NOC | This compound | Fluorine-18 | 38 ± 8% | >99% (after purification) | 32 ± 10 |
| Data compiled from[1]. |
Table 2: In Vitro Stability of [18F]AlF-NOTA-NOC in Human Serum
| Time Point | Radiochemical Purity (RCP) |
| 0 h | 99.2% |
| 3 h | 98.4% |
| Data compiled from[1]. |
Experimental Protocols
Protocol 1: [18F]AlF-NOTA-NOC Radiolabeling
This protocol is a generalized procedure based on published methods.[1][2] Researchers should optimize parameters for their specific experimental setup.
Materials:
-
This compound precursor
-
Aluminum chloride (AlCl3) solution
-
Fluorine-18 ([18F]F-) in water
-
Ethanol
-
Reaction vial (polypropylene)
-
Heating block
-
HPLC system for quality control
-
Solid-phase extraction (SPE) cartridge (e.g., Empore C18)
Procedure:
-
In a sealed polypropylene (B1209903) vial, combine the [18F]F- solution, AlCl3 solution (aim for an equimolar ratio to the precursor), and the this compound precursor.
-
Add ethanol to achieve a final concentration of 65-80% (v/v).
-
Seal the vial and heat at 105°C for 15 minutes.
-
After cooling, perform quality control on a small aliquot using radio-HPLC to determine the initial radiochemical yield.
-
Purify the bulk solution using an SPE C18 cartridge to remove unreacted [18F]fluoride and other impurities.
-
Elute the purified [18F]AlF-NOTA-NOC from the cartridge.
-
Perform final quality control, including RCP, molar activity, and pH measurement.
Protocol 2: In Vitro Serum Stability Assay
Materials:
-
Purified radiolabeled this compound complex
-
Human serum
-
Incubator or water bath at 37°C
-
HPLC system
Procedure:
-
Add a small volume of the purified radiocomplex to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 3 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins (e.g., with cold acetonitrile).
-
Centrifuge the sample and collect the supernatant.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiocomplex versus any degradation products or free radionuclide.
Visualizations
References
- 1. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized labeling of NOTA-conjugated octreotide with F-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated GMP compliant production of [18F]AlF-NOTA-octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
addressing high background signal in Nota-noc PET imaging
Welcome to the technical support center for NOTA-NOC PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to this imaging technique. Our goal is to help you achieve high-quality, reproducible results in your experiments.
Troubleshooting Guide: High Background Signal
High background signal can significantly compromise the quality and quantitative accuracy of this compound PET imaging. Below are common causes and troubleshooting steps to address this issue, presented in a question-and-answer format.
Question: What are the primary sources of high background signal in this compound PET imaging?
High background can stem from several factors throughout the experimental workflow, from radiopharmaceutical preparation to image acquisition. The main sources can be categorized as:
-
Radiopharmaceutical Quality: Issues with the purity and stability of the radiolabeled this compound.
-
Experimental Procedure: Suboptimal injection technique or animal/patient preparation.
-
Biological Factors: Individual physiological variations affecting tracer biodistribution and clearance.
-
Imaging Parameters: Incorrectly set acquisition and reconstruction parameters.
A systematic approach to identifying the source of the high background is crucial for effective troubleshooting.
Question: My PET images show diffuse high background throughout the subject. How can I determine if the issue is with my radiopharmaceutical?
Poor radiochemical purity is a common cause of high background. Unchelated radiometals, such as free 68Ga or [18F]AlF, can lead to non-specific uptake and high background signals throughout the body, significantly reducing the signal-to-noise ratio and overall image quality.[1]
Troubleshooting Steps:
-
Verify Radiochemical Purity (RCP): Your radiolabeled this compound should have a radiochemical purity of at least 95% before injection.[2] This should be confirmed using methods like radio-HPLC or radio-TLC.[2] For instance, [18F]AlF-NOTA-NOC can achieve a radiochemical purity of over 99% after purification.[3][4][5]
-
Ensure Stability: The stability of the radiolabeled compound should be assessed over time. For example, the serum stability of [18F]AlF-NOTA-NOC has been shown to be high, with the RCP decreasing only slightly from 99.2% to 98.4% after 3 hours.[5]
-
Optimize Radiolabeling: Low and irreproducible labeling yields can indicate a suboptimal radiolabeling process.[3] Ensure that the stoichiometric ratio of precursor to radiometal is optimized.
-
Purification: If the RCP is below the acceptable limit, purification is necessary. Solid-phase extraction (SPE) using a C18 cartridge is a common method to remove unreacted radionuclide and other impurities.[3][6]
Question: Could my injection technique be contributing to high background?
Yes, an improper injection technique can lead to artifacts and altered biodistribution, potentially increasing background signal.
Troubleshooting Steps:
-
Intravenous Injection: Ensure a clean intravenous injection. Extravasation of the radiotracer into the tissue surrounding the injection site will result in a "hot spot" and can affect the amount of tracer that reaches the systemic circulation.
-
Consistent Administration: Use a consistent injection volume and rate for all subjects in a study to ensure reproducible results.
-
Catheter Flushing: If using a catheter for injection, ensure it is thoroughly flushed with saline to administer the full dose of the radiotracer.
Question: How does subject preparation affect background signal?
Proper subject preparation is crucial for minimizing physiological background uptake.
Troubleshooting Steps:
-
Fasting: For preclinical and clinical studies, subjects should be fasted for 4-6 hours prior to the scan.[7][8][9] This helps to reduce metabolic activity that could interfere with tracer uptake.
-
Hydration: Good hydration is important for facilitating the clearance of unbound tracer through the urinary system.[7][8][10] Encourage water intake before and after the scan.[7][10]
-
Physical Activity: Strenuous physical activity should be avoided for 24 hours prior to the scan, as it can lead to increased tracer uptake in muscles.[8][10]
-
Comfort and Warmth: Keeping the subject warm and comfortable can reduce muscle tension and potential uptake in brown adipose tissue.[10]
Question: Can imaging and reconstruction parameters be optimized to reduce background?
Absolutely. The choice of imaging parameters plays a significant role in the final image quality.
Troubleshooting Steps:
-
Acquisition Time: Increasing the acquisition time per bed position can improve count statistics and lead to a higher signal-to-noise ratio, though this must be balanced with the risk of motion artifacts.[11][12][13]
-
Reconstruction Algorithms: Iterative reconstruction methods like Ordered-Subset Expectation Maximization (OSEM) generally provide a better signal-to-noise ratio compared to Filtered Backprojection (FBP).[11][12] Striking the right balance of iterations and subsets is key, as increasing these can improve sharpness but also amplify noise.[11][14]
-
Post-Reconstruction Filtering: Applying a smoothing filter, such as a Gaussian filter, can reduce noise but may also blur the image and reduce spatial resolution.[11][12] This should be used judiciously.
-
Corrections: Ensure that all necessary corrections for attenuation, scatter, and random coincidences have been properly applied, as inaccurate corrections can introduce noise and artifacts.[12][15]
Logical Troubleshooting Workflow
Here is a diagram illustrating a logical workflow for troubleshooting high background signal in this compound PET imaging.
Caption: A step-by-step workflow for diagnosing and resolving high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the typical biodistribution of this compound based tracers?
This compound tracers, such as [68Ga]Ga-NOTA-NOC and [18F]AlF-NOTA-NOC, are designed to target somatostatin (B550006) receptors (SSTRs), which are highly expressed in neuroendocrine tumors.[3][5] Physiologic uptake is expected in SSTR-expressing organs. The highest uptake is typically seen in the spleen, kidneys, and urinary bladder wall due to receptor-mediated uptake and renal excretion of the tracer. Liver uptake is generally moderate.[16]
Q2: What are the expected tumor uptake values for this compound tracers?
Tumor uptake can vary depending on the tumor model, SSTR expression levels, and the specific tracer used. In preclinical studies with AR42J xenografted mice, high tumor uptake has been observed for various this compound constructs. For example, at 1 hour post-injection, tumor uptake was reported as 25.7 ± 5.8 %ID/g for [68Ga]Ga-NOTA-NOC and 37.3 ± 10.5 %ID/g for [18F]AlF-NOTA-NOC.[3][4][5] The uptake of [18F]AlF-NOTA-NOC can further increase at later time points, reaching 42.1 ± 5.3 %ID/g at 3 hours post-injection.[3][4][5]
Q3: How does the choice of radionuclide (e.g., 68Ga vs. 18F) affect imaging?
Both 68Ga and 18F are positron emitters used for PET imaging. 18F offers several advantages, including a longer half-life (109.8 minutes vs. 68 minutes for 68Ga), which allows for centralized production and distribution, and potentially higher spatial resolution due to a shorter positron range.[17] Studies comparing [18F]AlF-NOTA-octreotide with 68Ga-labeled analogues have shown that the 18F-labeled tracer can be superior in detecting neuroendocrine tumor lesions and may offer higher tumor-to-background ratios at later imaging time points.[17]
Q4: What is the mechanism of this compound uptake in tumors?
This compound is an analogue of somatostatin, a peptide hormone. It binds with high affinity to somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed on the surface of many neuroendocrine tumor cells.[18][19] Upon binding, the receptor-ligand complex is internalized by the cell, leading to the accumulation of the radiotracer within the tumor. This targeted uptake allows for the visualization of tumors using PET.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound based radiotracers.
Table 1: Radiochemical and Biodistribution Data for this compound Tracers
| Radiotracer | Radiochemical Purity (RCP) | Tumor Uptake (1h p.i., %ID/g) | Liver Uptake (1h p.i., %ID/g) |
| [68Ga]Ga-DOTA-NOC | 98.5 ± 0.2% | 26.4 ± 10.8 | 7.2 ± 1.6 |
| [68Ga]Ga-NOTA-NOC | 96.5 ± 0.5% | 25.7 ± 5.8 | Not Reported |
| [18F]AlF-NOTA-NOC | >99% (after purification) | 37.3 ± 10.5 | 2.1 ± 0.1 (at 3h p.i.) |
Data from preclinical studies in AR42J tumor-bearing mice.[3][4][5]
Table 2: Tumor-to-Background Ratios
| Radiotracer | Time Point | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio |
| [18F]AlF-NOTA-NOC | 3h p.i. | Significantly Increased | Significantly Increased |
| [68Ga]Ga-DOTATATE | Not specified | 25.1 ± 32.7 | Not Reported |
| [18F]AlF-OC | Not specified | 31.7 ± 36.5 | Not Reported |
Data indicates that tumor-to-background ratios for [18F]AlF-NOTA-NOC significantly improve at later time points.[3][4][5] A clinical comparison also showed a significantly higher tumor-to-background ratio for [18F]AlF-OC compared to [68Ga]Ga-DOTATATE.[17]
Experimental Protocols
Protocol 1: Radiolabeling of this compound with [18F]AlF
This protocol describes the manual radiolabeling of this compound with [18F]AlF.
Materials:
-
This compound precursor
-
Aqueous solution of [18F]fluoride
-
Aluminum chloride (AlCl3) solution
-
Ethanol
-
Sterile water for injection
-
Reaction vial (e.g., polypropylene)
-
Heating block
-
C18 Sep-Pak cartridge for purification
-
Quality control system (radio-HPLC or radio-TLC)
Procedure:
-
In a sealed polypropylene (B1209903) vial, combine the this compound precursor, AlCl3 solution, and ethanol.
-
Add the aqueous [18F]fluoride to the reaction vial.
-
Allow the vial to cool to room temperature.
-
Purification: a. Activate a C18 Sep-Pak cartridge with ethanol, followed by sterile water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with sterile water to remove unreacted [18F]fluoride and other hydrophilic impurities. d. Elute the final [18F]AlF-NOTA-NOC product with an ethanol/water mixture.
-
Quality Control: a. Determine the radiochemical purity using radio-HPLC or radio-TLC to ensure it is >95%. b. The final product should be formulated in sterile saline for injection.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and quality control of [18F]AlF-NOTA-NOC.
Signaling Pathway
Somatostatin Receptor (SSTR) Signaling
This compound exerts its effect by binding to somatostatin receptors, which are G-protein coupled receptors. The activation of SSTRs initiates a cascade of intracellular signaling events that ultimately inhibit cell proliferation and hormone secretion.
Caption: Simplified diagram of the SSTR signaling cascade initiated by this compound binding.
References
- 1. Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 7. How to Prepare for a PET Scan | Envision Radiology [envrad.com]
- 8. Preparations For Pet Scan - Princeton Radiology [princetonradiology.com]
- 9. Preparing for Your PET/CT Scan | Dana-Farber Cancer Institute [dana-farber.org]
- 10. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. imagewisely.org [imagewisely.org]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. radiopaedia.org [radiopaedia.org]
- 16. [18F]AlF-NOTA-octreotide PET imaging: biodistribution, dosimetry and first comparison with [68Ga]Ga-DOTATATE in neuroendocrine tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
Technical Support Center: Optimizing Injection Protocols for NOTA-NOC in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NOTA-NOC and its derivatives in preclinical models. Our aim is to help you optimize your injection protocols and achieve reliable and reproducible results in your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with radiolabeled this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Radiochemical Purity (RCP) after Radiolabeling | Incorrect pH of the reaction mixture. | Ensure the pH of the reaction buffer is optimized for the specific radionuclide. For instance, 68Ga-labeling of NOTA-peptides is often performed at a pH between 3.5 and 4.5.[1][2] |
| Competing metal ions in the reaction. | Use metal-free labware and high-purity reagents to avoid contamination with competing metal ions that can interfere with the radiolabeling process. | |
| Suboptimal temperature or incubation time. | Verify and optimize the reaction temperature and incubation time as specified in established protocols. For example, 68Ga labeling of this compound can be achieved with high efficiency at 95°C for 5-15 minutes.[3][4] | |
| Precursor concentration is too low. | Ensure that the concentration of the this compound precursor is sufficient for the amount of radioactivity being used. | |
| High Background Signal in PET/SPECT Imaging | Incomplete clearance of the radiotracer from the bloodstream. | Allow for a sufficient uptake period post-injection to enable clearance from non-target tissues. For some tracers, imaging at later time points (e.g., 3 hours post-injection) can improve tumor-to-background ratios.[3][5] |
| Formation of colloids or aggregates. | Ensure the final radiolabeled product is properly formulated in a suitable buffer (e.g., saline with a small amount of ethanol) to maintain solubility and prevent aggregation. | |
| Suboptimal injection technique (e.g., subcutaneous instead of intravenous). | For systemic biodistribution studies, ensure a clean intravenous injection, typically via the tail vein in mice.[3] | |
| Low Tumor Uptake | Low expression of the target receptor (e.g., SSTR2) in the tumor model. | Confirm the expression of the target receptor in your preclinical tumor model using methods like immunohistochemistry or in vitro binding assays. |
| Poor stability of the radiotracer in vivo. | Evaluate the in vivo stability of your radiolabeled this compound by analyzing blood samples at different time points post-injection. | |
| Saturation of receptors with the non-radiolabeled peptide. | Be mindful of the total amount of peptide injected (labeled and unlabeled) to avoid saturating the receptors, which would reduce the uptake of the radiotracer. | |
| High Kidney Uptake | Renal clearance is a major excretion pathway for many peptides. | While some kidney uptake is expected, strategies to reduce it can include co-injection of basic amino acids like lysine (B10760008) or using modified peptides with altered pharmacokinetic profiles.[6] |
| Issues with the radiotracer's charge and hydrophilicity. | The physicochemical properties of the radiotracer can influence its biodistribution. Different chelators or linkers can be explored to modify these properties.[4] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in preclinical research.
-
What is this compound and why is it used? this compound is a molecule that combines NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), a chelating agent, with NOC (Nal-Octreotide), a somatostatin (B550006) analog that targets somatostatin receptors (SSTRs), particularly SSTR2.[7][8] It is used for imaging and therapy of neuroendocrine tumors (NETs) which often overexpress SSTRs.[7][8]
-
Which radionuclides can be used to label this compound? NOTA is a versatile chelator that can be used to label a variety of radiometals. Commonly used radionuclides for PET imaging include Gallium-68 (68Ga) and the [18F]AlF complex.[3][5][9] For therapeutic applications, beta-emitters like Lutetium-177 (177Lu) can be used.
-
What are the advantages of using SSTR antagonists like this compound over agonists? Preclinical and clinical studies have shown that radiolabeled SSTR antagonists can result in higher tumor uptake and better tumor-to-background ratios compared to agonists.[7][10][11] This is potentially due to antagonists binding to a higher number of receptor sites.[6][11]
-
What is a typical injection protocol for a preclinical biodistribution study with radiolabeled this compound in mice? A common protocol involves the intravenous (tail vein) injection of the radiolabeled compound into tumor-bearing mice (e.g., xenografts of human NET cell lines like AR42J).[3] The injected dose and volume should be carefully controlled. Animals are typically sacrificed at various time points (e.g., 1 and 3 hours post-injection), and organs of interest are collected, weighed, and their radioactivity is measured to determine the biodistribution (%ID/g).[3][5]
-
How can I confirm the specificity of my radiolabeled this compound for its target? Specificity can be confirmed through blocking studies. This involves co-injecting a large excess of the non-radiolabeled "cold" peptide along with the radiolabeled compound. A significant reduction in tumor uptake in the presence of the blocking agent indicates specific binding to the target receptor.[4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies with different radiolabeled this compound analogs.
Table 1: Biodistribution of 68Ga- and [18F]AlF-labeled this compound in AR42J Tumor-Bearing Mice (%ID/g) [3][5]
| Organ | [68Ga]Ga-NOTA-NOC (1h p.i.) | [18F]AlF-NOTA-NOC (1h p.i.) | [18F]AlF-NOTA-NOC (3h p.i.) |
| Blood | 1.9 ± 0.3 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| Heart | 0.7 ± 0.1 | 0.7 ± 0.2 | 0.2 ± 0.1 |
| Lungs | 2.8 ± 0.5 | 3.5 ± 0.5 | 0.8 ± 0.3 |
| Liver | 2.5 ± 0.4 | 2.8 ± 0.4 | 2.1 ± 0.1 |
| Spleen | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 19.8 ± 3.5 | 11.2 ± 2.1 | 4.9 ± 1.2 |
| Tumor | 25.7 ± 5.8 | 37.3 ± 10.5 | 42.1 ± 5.3 |
Data are presented as mean ± standard deviation.
Table 2: Tumor-to-Organ Ratios for 68Ga- and [18F]AlF-labeled this compound [3][5]
| Ratio | [68Ga]Ga-NOTA-NOC (1h p.i.) | [18F]AlF-NOTA-NOC (1h p.i.) | [18F]AlF-NOTA-NOC (3h p.i.) |
| Tumor-to-Blood | 13.5 | 33.9 | 140.3 |
| Tumor-to-Liver | 10.3 | 13.3 | 20.0 |
| Tumor-to-Kidney | 1.3 | 3.3 | 8.6 |
Experimental Protocols
Radiolabeling of this compound with Gallium-68
This protocol provides a general guideline for the manual labeling of this compound with 68Ga.
-
Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Add a solution of this compound precursor (typically in the range of 5-20 nmol) to a reaction vial.
-
Add a suitable buffer, such as sodium acetate (B1210297) or HEPES, to adjust the pH of the reaction mixture to approximately 3.5-4.5.
-
Add the 68GaCl3 eluate to the reaction vial.
-
Heat the reaction mixture at 95°C for 5-15 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Preclinical Biodistribution Study in Xenograft Mouse Model
This protocol outlines the key steps for conducting a biodistribution study.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of a relevant tumor cell line (e.g., AR42J for SSTR2 expression).[3] Tumors should reach a suitable size (e.g., 100-200 mm³) before the study.[12]
-
Injection: Administer a known amount of the radiolabeled this compound (e.g., 0.5-1.0 MBq) via the tail vein.[3] The injection volume should be kept low (e.g., 100 µL).
-
Uptake Period: House the animals for the desired uptake period (e.g., 1 hour, 3 hours).
-
Euthanasia and Dissection: Euthanize the mice at the designated time points. Collect blood and dissect organs of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement of Radioactivity: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Workflow for preclinical evaluation of radiolabeled this compound.
Caption: Decision tree for troubleshooting low tumor uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Al[18F]F-NOTA-Octreotide Is Comparable to [68Ga]Ga-DOTA-TATE for PET/CT Imaging of Neuroendocrine Tumours in the Latin-American Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Radiolabeling, and Preliminary in vivo Evaluation of [68Ga] IPCAT-NOTA as an Imaging Agent for Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Comparison of 99mTc-Labeled Peptide Antagonist and Agonist Targeting the SSTR2 Receptor in AR42J Cells [mdpi.com]
- 12. Preclinical Optimization of Antibody-based Radiopharmaceuticals for Cancer Imaging and Radionuclide Therapy – Model, Vector, and Radionuclide Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Automated Synthesis of ¹⁸F-AlF-NOTA-NOC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the automated synthesis of ¹⁸F-AlF-NOTA-NOC.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the automated synthesis of ¹⁸F-AlF-NOTA-NOC, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Radiochemical Yield (RCY) | - Suboptimal pH of the reaction mixture.- Incorrect ratio of AlCl₃ to NOTA-NOC precursor.- Inefficient trapping or elution of [¹⁸F]Fluoride.- Reaction temperature is too low or too high.- Presence of metal ion impurities. | - pH Optimization: Ensure the reaction buffer (e.g., sodium acetate) maintains a pH of approximately 4.[1]- Precursor Ratio: Optimize the molar ratio of AlCl₃ to the this compound precursor. Equimolar amounts have been found to be effective in some cases.[2]- [¹⁸F]Fluoride Handling: Verify the efficiency of the QMA cartridge for trapping and the subsequent elution with the appropriate solvent.- Temperature Control: The labeling reaction is typically performed at elevated temperatures (around 100-120°C).[3] Verify the accurate temperature regulation of your synthesis module.- Metal-Free Conditions: Use metal-free reagents and consumables to avoid interference with the Al¹⁸F complex formation.[4] |
| Low Radiochemical Purity (RCP) | - Incomplete reaction leading to unreacted [¹⁸F]Fluoride or [¹⁸F]AlF.- Inefficient purification step. | - Reaction Time: Ensure the reaction is allowed to proceed for the optimized duration (typically 10-15 minutes at temperature).- Purification: Solid-phase extraction (SPE) using a C18 cartridge is crucial to remove unreacted [¹⁸F]AlF and other impurities.[5] Ensure the cartridge is properly conditioned and that the elution solvent effectively recovers the final product while retaining impurities. |
| Irreproducible Results | - Inconsistent reagent preparation.- Variability in the performance of the automated synthesis module.- Fluctuations in starting [¹⁸F]Fluoride activity. | - Standard Operating Procedures (SOPs): Strictly adhere to validated SOPs for reagent preparation and synthesis protocols.- System Maintenance: Regularly perform maintenance and calibration of the automated synthesis module as per the manufacturer's recommendations.- Activity Normalization: While starting activities may vary, decay-correct yields to a specific time point for better comparison between runs. |
| High Bone Uptake in Preclinical Imaging | - In vivo defluorination of the tracer. | - Quality Control: Ensure high radiochemical purity of the final product. Free [¹⁸F]fluoride will accumulate in the bones.[6]- Chelator Stability: The NOTA chelator is known to form stable complexes with [¹⁸F]AlF, minimizing in vivo dissociation.[7] If high bone uptake persists, investigate the integrity of the this compound conjugate. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for a successful automated synthesis of ¹⁸F-AlF-NOTA-NOC?
A1: The most critical parameters include maintaining the reaction pH around 4, optimizing the molar ratio of the this compound precursor to aluminum chloride, ensuring a reaction temperature of 100-120°C, and using a robust purification method like C18 SPE to achieve high radiochemical purity.[1][3]
Q2: Why is purification of the final product necessary?
A2: Purification, typically via solid-phase extraction (SPE) on a C18 cartridge, is essential to remove unreacted [¹⁸F]fluoride and hydrophilic impurities.[5] This step is critical for obtaining a high radiochemical purity, which is a prerequisite for accurate preclinical and clinical imaging, as impurities can lead to poor image quality and incorrect biodistribution data.[5]
Q3: What kind of radiochemical yields and purities can I expect from an automated synthesis?
A3: Automated synthesis of ¹⁸F-AlF-NOTA-peptides can achieve varying radiochemical yields, often in the range of 20-50% (decay-corrected).[8][9] With proper optimization and purification, radiochemical purities greater than 95% are consistently achievable.[8][10]
Q4: How long does the automated synthesis of ¹⁸F-AlF-NOTA-NOC typically take?
A4: The entire automated synthesis process, including [¹⁸F]fluoride trapping, labeling, and purification, is generally rapid, with total synthesis times reported to be between 25 and 40 minutes.[4][8]
Q5: Can I use a kit-based labeling approach for ¹⁸F-AlF-NOTA-NOC?
A5: While kit-like preparations for ¹⁸F-AlF labeling have been explored, the requirement for a purification step to remove unlabeled [¹⁸F]AlF makes it more suitable for automated synthesis platforms that can integrate this step seamlessly.[5][11]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on the automated synthesis of ¹⁸F-AlF-NOTA-octreotide and ¹⁸F-AlF-NOTA-NOC.
Table 1: Automated Synthesis Parameters and Outcomes for ¹⁸F-AlF-NOTA-peptides
| Reference | Synthesis Platform | Precursor Amount | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Synthesis Time (min) |
| Tshibangu et al. (2020)[8] | Trasis AllinOne® | Not Specified | 26.1 ± 3.6% | >96% | 160.5 ± 75.3 | 40 ± 3 |
| Allott et al. (2017)[12] | Trasis AllInOne | Not Specified | >30% | >98% | Not Reported | ~30 |
| Allott et al. (2017)[12] | GE TRACERlab FXFN | Not Specified | ~20% | >98% | Not Reported | ~30 |
| Dam et al. (2022)[5] | Manual Synthesis | Not Specified | 38 ± 8% (non-decay corrected) | 99.3 ± 0.6% | 32 ± 10 MBq/nmol | ~15 (labeling) |
| Chen et al. (2021)[4] | AllinOne module | 0.15 mg | 26.4 ± 1.5% | >95% | Not Reported | ~25 |
Experimental Protocols
Detailed Methodology for Automated Synthesis of ¹⁸F-AlF-NOTA-NOC on a Trasis AllinOne® Module (Adapted from Tshibangu et al., 2020[8])
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a QMA cartridge to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reactor vessel using a saline solution.
-
Reagent Addition: A solution containing the this compound precursor and aluminum chloride (AlCl₃) in an appropriate buffer (e.g., sodium acetate, pH 4) is added to the reactor.
-
Radiolabeling Reaction: The reaction mixture is heated to 100-110°C for 10-15 minutes.
-
Purification: After cooling, the reaction mixture is loaded onto a pre-conditioned C18 cartridge. The cartridge is washed with water to remove unreacted [¹⁸F]AlF and other hydrophilic impurities.
-
Elution of Final Product: The purified ¹⁸F-AlF-NOTA-NOC is eluted from the C18 cartridge with an ethanol/water mixture.
-
Formulation: The eluted product is diluted with saline or a suitable buffer for injection and passed through a sterile filter into a sterile vial.
Quality Control Procedures
-
Radiochemical Purity and Identity: Determined by radio-HPLC using a C18 column with a gradient of acetonitrile (B52724) and water (containing 0.1% TFA). The retention time of the product peak is compared to a non-radioactive reference standard.
-
Radionuclidic Purity: Assessed using a gamma-ray spectrometer to identify the characteristic 511 keV peak of ¹⁸F.
-
pH: Measured using pH-indicator strips.
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below acceptable limits.
-
Bacterial Endotoxins: Quantified using a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Performed by incubating a sample of the final product in appropriate culture media.
Visualizations
Caption: Automated synthesis workflow for ¹⁸F-AlF-NOTA-NOC.
References
- 1. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 3. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 5. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Automated GMP compliant production of [18F]AlF-NOTA-octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diagnostic performance and clinical impact of 18F-AlF-NOTA-octreotide in a large cohort of patients with neuroendocrine neoplasms: A prospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] A general [18F]AlF radiochemistry procedure on two automated synthesis platforms | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Tumor-to-Background Ratios with NOTA-NOC
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing NOTA-NOC in preclinical and clinical imaging. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance your experimental outcomes, with a specific focus on improving the tumor-to-background ratio (TBR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in tumor imaging?
A1: this compound (1,4,7-triazacyclononane-1,4,7-triacetic acid-NOC) is a chelator conjugated to a somatostatin (B550006) analog (NOC, [1-Nal³]-Octreotide). It is used to label somatostatin analogs with radionuclides for Positron Emission Tomography (PET) imaging. These radiolabeled compounds, such as [18F]AlF-NOTA-NOC or [68Ga]Ga-NOTA-NOC, target somatostatin receptors (SSTRs) which are often overexpressed on the surface of neuroendocrine tumors (NETs).[1][2] This targeted approach allows for specific visualization of tumors.
Q2: What are the key factors influencing the tumor-to-background ratio (TBR) with this compound?
A2: Several factors can impact the TBR in this compound imaging. These include the choice of radionuclide, the specific activity of the radiotracer, the timing of imaging post-injection, patient or animal preparation, and the inherent biological characteristics of the tumor, such as the level of SSTR expression and tumor differentiation.[3][4]
Q3: How does the choice of radionuclide ([18F] vs. [68Ga]) affect the TBR?
A3: Studies have shown that [18F]AlF-NOTA-octreotide ([18F]AlF-OC) can provide a significantly higher mean tumor-to-background ratio compared to [68Ga]Ga-DOTATATE/NOC.[5][6] This is often attributed to lower background uptake in healthy organs, particularly the liver, with [18F]AlF-OC.[5][7] The longer half-life of Fluorine-18 (approx. 110 minutes) compared to Gallium-68 (approx. 68 minutes) also allows for imaging at later time points, which can contribute to improved TBR due to clearance of the radiotracer from non-target tissues.[5]
Q4: When is the optimal time to perform imaging after injecting [18F]AlF-NOTA-NOC to maximize the TBR?
A4: For [18F]AlF-NOTA-NOC, imaging at later time points, such as 2 to 3 hours post-injection (p.i.), has been shown to significantly increase the tumor-to-blood and tumor-to-liver ratios.[2][8] While tumor uptake remains high or even increases at these later time points, background activity in tissues like blood and liver decreases, leading to a better signal-to-noise ratio.[2]
Q5: Can patient/animal preparation influence the experimental outcome?
A5: Yes, proper preparation is crucial. Key recommendations include:
-
Fasting: A fasting period of 4-6 hours before the scan is generally recommended.[1][9]
-
Hydration: Ensuring the subject is well-hydrated before and after the scan can help with the distribution and elimination of the radiotracer.[1][10]
-
Physical Activity: Intense physical activity should be avoided for 24 hours prior to the scan to prevent non-specific muscle uptake.[1][10]
-
Medications: If applicable, a temporary pause in somatostatin analog therapy may be necessary, and this should be discussed with a physician.[1]
Troubleshooting Guide
Issue 1: High background signal in the liver, obscuring detection of liver metastases.
-
Possible Cause: Imaging performed too early after tracer injection.
-
Troubleshooting Steps:
-
Optimize Imaging Time: For [18F]AlF-NOTA-NOC, consider acquiring images at 2 or even 3 hours post-injection. Studies have demonstrated a significant increase in the tumor-to-liver ratio at later time points.[2][8]
-
Radiotracer Selection: If flexibility exists, using [18F]AlF-NOTA-OC has been shown to result in lower background liver uptake compared to [68Ga]Ga-DOTATATE/NOC, which can improve the detection of liver lesions.[5][7]
-
Issue 2: Low overall tumor uptake (low SUVmax).
-
Possible Cause 1: Low expression of somatostatin receptors (SSTRs) on the tumor cells.
-
Troubleshooting Steps:
-
Confirm SSTR Expression: If possible, verify SSTR expression in the tumor model or patient population through immunohistochemistry or other methods.
-
Consider Tumor Grade: Poorly differentiated neuroendocrine carcinomas may exhibit lower SSTR expression and consequently lower tracer uptake compared to well-differentiated neuroendocrine tumors.[4] For these cases, 18F-FDG PET/CT might be a more suitable imaging agent.[11]
-
-
Possible Cause 2: Issues with the radiotracer quality.
-
Troubleshooting Steps:
-
Quality Control: Ensure that the radiochemical purity and molar activity of the synthesized this compound tracer meet the required specifications. For instance, [18F]AlF-NOTA-NOC should have a radiochemical purity of over 99% after purification.[2]
-
Issue 3: High variability in tumor uptake between subjects in the same experimental group.
-
Possible Cause: Inconsistent experimental procedures.
-
Troubleshooting Steps:
-
Standardize Injection Procedure: Ensure consistent intravenous administration of the radiotracer. Infiltration of the dose can lead to inaccurate quantification.
-
Strict Adherence to Preparation Protocols: Enforce consistent fasting and hydration protocols for all subjects.[1]
-
Accurate Dose Calculation: Precisely measure the injected dose for each subject and normalize uptake values to the injected dose and body weight (Standardized Uptake Value - SUV).
-
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies of this compound based radiotracers.
| Radiotracer | Time p.i. (hours) | Tumor Uptake (%ID/g or SUVmax) | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio | Reference |
| [68Ga]Ga-DOTA-NOC | 1 | 26.4 ± 10.8 %ID/g | 35 | 3.7 | [2] |
| [68Ga]Ga-NOTA-NOC | 1 | 25.7 ± 5.8 %ID/g | 31 | 5.2 | [2] |
| [18F]AlF-NOTA-NOC | 1 | 37.3 ± 10.5 %ID/g | 52 | 9.0 | [2] |
| [18F]AlF-NOTA-NOC | 3 | 42.1 ± 5.3 %ID/g | 295 | 21 | [2] |
| [68Ga]Ga-DOTATATE/NOC | 1-2 | Mean SUVmax: Varies | Mean TBR: 25.1 ± 32.7 | - | [5] |
| [18F]AlF-OC | 2 | Mean SUVmax: Varies | Mean TBR: 31.7 ± 36.5 | - | [5] |
Experimental Protocols
General Protocol for [18F]AlF-NOTA-NOC PET Imaging in a Preclinical Mouse Model
-
Animal Model: Utilize a suitable tumor-bearing mouse model, for example, xenografts of a human neuroendocrine tumor cell line (e.g., AR42J).[2]
-
Radiolabeling: Synthesize [18F]AlF-NOTA-NOC according to established protocols. A typical method involves mixing Fluorine-18, ethanol, AlCl₃, and this compound in a sealed vial and heating at approximately 105°C for 15 minutes.[2]
-
Purification: Purify the resulting [18F]AlF-NOTA-NOC using solid-phase extraction (e.g., Empore C18 extraction disc) to achieve high radiochemical purity (>99%).[2]
-
Animal Preparation: Fast the mice for 4-6 hours prior to the experiment but allow free access to water.
-
Tracer Administration: Administer a defined amount of [18F]AlF-NOTA-NOC (e.g., a specific molar activity) via intravenous injection (e.g., tail vein).
-
PET/CT Imaging: At the desired time points post-injection (e.g., 1 and 3 hours), anesthetize the mice and perform a whole-body PET/CT scan.
-
Image Analysis: Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and various background tissues (e.g., liver, muscle, blood pool) to calculate the %ID/g (percentage of injected dose per gram of tissue) or SUV, and subsequently the tumor-to-background ratios.
-
Biodistribution (Optional but Recommended): Following the final imaging session, euthanize the animals and harvest tumors and organs of interest. Measure the radioactivity in each sample using a gamma counter to confirm the imaging data.
Visualizations
Caption: Factors influencing the tumor-to-background ratio in this compound imaging.
Caption: General experimental workflow for optimizing this compound PET imaging.
References
- 1. F18 - NOTA NOC PET CT - NM Pet CT Imaging [nmpetctimaging.com]
- 2. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Correlation between Standardized Uptake Value of 68Ga-DOTA-NOC Positron Emission Tomography/Computed Tomography and Pathological Classification of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 18F-AlF-NOTA-Octreotide Outperforms 68Ga-DOTATATE/NOC PET in Neuroendocrine Tumor Patients: Results from a Prospective, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NOTA / DOTA PET-CT (For Neuroendocrine Tumors) | HOD [hod.care]
- 10. F18 - NOTA NOC PET CT With Comparision - NM Pet CT Imaging [nmpetctimaging.com]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Technical Support Center: NOTA-NOC Peptide Conjugation
Welcome to the technical support center for NOTA-NOC peptide conjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the covalent attachment of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelators to peptides, typically via an N-hydroxysuccinimide (NHS) ester linkage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a NOTA-NHS ester to a peptide?
The optimal pH for the reaction between a NOTA-NHS ester and a primary amine (like the ε-amine of a lysine (B10760008) residue or the N-terminus) is between 8.3 and 8.5.[1][2][3] While a broader range of 7.2 to 9.0 can be functional, the highest efficiency is achieved in the slightly basic 8.3-8.5 window.[2]
Q2: Why is the reaction pH so critical for the conjugation yield?
The reaction pH governs a crucial balance between two competing processes: amine reactivity and NHS ester stability.[2][4]
-
Amine Reactivity: For the conjugation to occur, the target primary amine group (-NH₂) must be in its deprotonated, nucleophilic state. At pH levels below its pKa (~10 for lysine ε-amine, ~8 for N-terminus), the amine is largely protonated (-NH₃⁺) and non-reactive.[2][5] Increasing the pH deprotonates the amine, making it a better nucleophile.
-
NHS Ester Hydrolysis: The NOTA-NHS ester is highly susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[6][7][8] The rate of hydrolysis increases significantly as the pH rises, particularly above 8.5.[2]
The optimal pH of 8.3-8.5 provides the best compromise, ensuring a sufficient concentration of reactive (deprotonated) amines while minimizing the rapid hydrolysis of the NOTA-NHS ester.[1][2]
Q3: What happens if my reaction pH is too low (e.g., pH 7.0)?
If the pH is too low, the majority of the primary amines on your peptide will be protonated (-NH₃⁺).[2] These protonated amines are not nucleophilic and cannot efficiently attack the NHS ester. This will result in a very slow or incomplete reaction, leading to a low yield of the desired NOTA-peptide conjugate.[2]
Q4: Can NOTA-NHS ester react with amino acids other than lysine?
Yes, while the primary targets are the ε-amino group of lysine and the N-terminal α-amino group, side reactions can occur with other nucleophilic amino acid side chains.[9][10][11] These reactions are generally less efficient. Potential secondary targets include:
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups can be acylated, forming an ester linkage.[9][10]
-
Tyrosine (Tyr): The phenolic hydroxyl group can also react.[9][10]
-
Arginine (Arg): A novel biotinylation of the arginine side chain has also been identified in some cases.[12]
These side reactions are more likely to occur under specific conditions, such as when primary amines are scarce or sterically hindered.[4]
Q5: How much NOTA-NHS ester should I use?
A molar excess of the NOTA-NHS ester is typically used to drive the reaction to completion. A common starting point is a 5 to 15-fold molar excess of the ester relative to the peptide.[1][13] However, for some peptides, a much higher excess (e.g., 10-15 equivalents added in portions) may be required to consume all the starting peptide.[14][15] Optimization is often necessary for new peptides.
Q6: How do I monitor the progress of the conjugation reaction?
The most effective way to monitor the reaction is by using analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][16] By analyzing small aliquots from the reaction mixture over time, you can observe the decrease of the starting peptide peak and the appearance of a new, typically more hydrophobic (earlier eluting on RP-HPLC), peak corresponding to the NOTA-peptide conjugate.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound to peptides.
Issue 1: Low Conjugation Yield
| Symptom | Potential Cause | Recommended Solution |
| Low intensity of the product peak and high intensity of the unreacted peptide peak in HPLC/LC-MS analysis. | Incorrect pH: The reaction buffer is outside the optimal 8.3-8.5 range. | Verify the pH of your reaction buffer. Adjust using a non-amine-containing base like DIPEA if necessary.[1] |
| Hydrolysis of NOTA-NHS Ester: The reagent was exposed to moisture before use or the reaction was run at too high a pH for too long. | Purchase fresh NOTA-NHS ester. Always dissolve the ester in anhydrous DMF or DMSO immediately before adding it to the aqueous peptide solution.[1][8][13] Keep the proportion of organic solvent low (e.g., <10%).[13] | |
| Insufficient Molar Excess: The amount of NOTA-NHS ester was not enough to drive the reaction to completion. | Increase the molar excess of the NOTA-NHS ester. Consider adding it in multiple portions to maintain a high concentration relative to the peptide.[14] | |
| Steric Hindrance: The target amine (N-terminus or lysine) is in a sterically hindered position within the peptide's structure, making it inaccessible. | Consider redesigning the peptide to place the lysine residue in a more accessible position.[17][18] Alternatively, adding a PEG spacer to the NOTA chelator may improve accessibility. | |
| Peptide Aggregation: The peptide is aggregating in the reaction buffer, hiding the target amine groups. | Incorporate solubilizing agents or organic co-solvents. Using microwave-assisted synthesis can sometimes reduce aggregation.[19] |
Issue 2: Multiple Product Peaks or Unexpected Byproducts
| Symptom | Potential Cause | Recommended Solution |
| LC-MS analysis shows multiple peaks with masses corresponding to the addition of more than one NOTA molecule. | Multiple Reactive Amines: The peptide has multiple lysine residues or a reactive N-terminus, leading to a heterogeneous product mixture. | If a single conjugation site is desired, use peptide synthesis strategies with orthogonal protecting groups to protect all but the target lysine residue.[20][21] |
| LC-MS shows peaks with unexpected masses. | Side Reactions: The NOTA-NHS ester has reacted with other nucleophilic residues like Ser, Thr, or Tyr.[11][12] | Lower the reaction pH slightly (e.g., towards 8.0) to favor reaction with the more nucleophilic primary amines. Reduce the molar excess of the NOTA-NHS ester. |
| Peptide Impurities: The starting peptide material was not pure and contained deletion or truncated sequences. | Ensure the purity of the starting peptide is >95% by analytical HPLC and MS before starting the conjugation.[22] |
Data Presentation
Table 1: Effect of pH on NHS Ester Conjugation Efficiency
This table summarizes the critical trade-off between amine reactivity and NHS ester stability governed by pH.
| pH Range | Amine Reactivity (-NH₂) | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency | Primary Rationale |
| < 7.0 | Very Low (Protonated) | Very Slow | Very Low / Negligible | The target amine is not sufficiently nucleophilic.[2] |
| 7.2 - 8.0 | Moderate | Slow to Moderate | Sub-optimal to Good | A reasonable compromise, but reaction may be slow. |
| 8.3 - 8.5 | High (Deprotonated) | Moderate | Optimal | Best balance between a reactive amine and manageable ester hydrolysis. [1][2][3] |
| > 9.0 | Very High | Very Fast | Low to Moderate | Rapid hydrolysis of the NOTA-NHS ester outcompetes the desired conjugation reaction.[2][3] |
Table 2: Relative Reactivity of Amino Acid Residues with NHS Esters
| Amino Acid Residue | Reactive Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine (Lys) | ε-amino (-NH₂) | Very High | Amide | Very Stable |
| N-Terminus | α-amino (-NH₂) | High | Amide | Very Stable |
| Serine (Ser) | Hydroxyl (-OH) | Low | Ester | Labile (hydrolyzes) |
| Threonine (Thr) | Hydroxyl (-OH) | Low | Ester | Labile (hydrolyzes) |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Low | Ester | Labile (hydrolyzes) |
Data synthesized from multiple sources describing NHS ester reactivity.[4][10][11]
Experimental Protocols
Protocol 1: Standard NOTA-NHS Ester Conjugation to a Peptide
This protocol provides a general guideline for a lab-scale conjugation.
-
Reagent Preparation:
-
Dissolve the peptide in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.[13]
-
Immediately before use, dissolve the NOTA-NHS ester in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of approximately 10 mg/mL.[1][13] Ensure the solvent is anhydrous to prevent premature hydrolysis.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the dissolved NOTA-NHS ester solution to the peptide solution while gently vortexing. The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[13]
-
Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.[1] Gentle stirring can facilitate mixing.
-
-
Reaction Monitoring:
-
At set time points (e.g., 30, 60, 120 minutes), take a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Quench the aliquot immediately with an equal volume of 1% Trifluoroacetic acid (TFA).
-
Analyze the quenched aliquot by analytical RP-HPLC or LC-MS to track the consumption of the starting peptide and the formation of the product.
-
-
Quenching the Reaction:
-
Once the reaction is deemed complete, quench any unreacted NOTA-NHS ester by adding a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) or an acid like acetic acid.[1]
-
-
Purification:
-
Purify the NOTA-conjugated peptide from unreacted starting materials and byproducts using preparative RP-HPLC. This is the standard and most effective method.[1]
-
-
Analysis:
-
Characterize the purified product by LC-MS to confirm its identity (correct mass) and by analytical HPLC to determine its purity.
-
Visualizations
Caption: Experimental workflow for NOTA-NHS ester conjugation to peptides.
Caption: Logic diagram for troubleshooting low yield in NOTA-peptide conjugation.
Caption: Competing aminolysis and hydrolysis reactions in NOTA-NHS conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Optimisation, and In Vitro Evaluation of [18F]AlF-NOTA-Pamidronic Acid for Bone Imaging PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Impact of Chirality and Position of Lysine Conjugation in Triplex-Forming Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. peptide.com [peptide.com]
- 21. biosynth.com [biosynth.com]
- 22. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nota-Noc Contrast in Preclinical Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nota-Noc based contrast agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine imaging time points and achieve optimal contrast in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the optimal imaging time for this compound based radiotracers?
The optimal imaging time for this compound based radiotracers is primarily determined by achieving the highest tumor-to-background ratio (TBR). This ratio is a function of the radiotracer's pharmacokinetics, which includes its uptake in the target tissue (e.g., tumor) and its clearance from non-target tissues and blood. The goal is to image when the signal from the tumor is at its peak relative to the surrounding tissues.
Q2: What are the generally recommended imaging time points for different this compound conjugates?
The ideal imaging window can vary depending on the specific radionuclide and the peptide conjugate. Based on preclinical and clinical studies, the following time points are often optimal:
-
[¹⁸F]AlF-NOTA-Octreotide ([¹⁸F]AlF-OC): Imaging at 2 to 3 hours post-injection (p.i.) is frequently identified as optimal.[1][2][3] Studies have shown that while tumor uptake is high at 1 hour, the tumor-to-blood and tumor-to-liver ratios significantly increase by 3 hours, leading to better image contrast.[4][5][6]
-
[⁶⁸Ga]Ga-NOTA-NOC: Imaging is typically performed earlier, around 1-hour post-injection.[4][5] This is largely due to the shorter half-life of Gallium-68 (67.8 minutes) and its pharmacokinetic profile.[1]
Q3: How does the choice of radionuclide ([¹⁸F] vs. [⁶⁸Ga]) affect the optimal imaging time?
The radionuclide has a significant impact. Fluorine-18 ([¹⁸F]) has a longer half-life (109.8 minutes) compared to Gallium-68 ([⁶⁸Ga]).[2] This longer half-life allows for delayed imaging, which can be advantageous for tracers that exhibit slower clearance from non-target tissues. For [¹⁸F]AlF-NOTA-NOC, this later time point (e.g., 3 hours) allows for continued clearance of the tracer from the blood and organs like the liver, thereby improving the tumor-to-organ ratios.[4][5][6]
Troubleshooting Guide
Issue 1: High Background Signal and Poor Tumor-to-Background Ratio (TBR)
-
Possible Cause 1: Imaging too early.
-
Solution: If you are imaging at 1-hour post-injection, especially with an ¹⁸F-labeled this compound conjugate, the tracer may not have sufficiently cleared from the blood and non-target organs. Try extending the imaging time point to 2 or 3 hours post-injection to allow for better clearance and improved contrast.[4][5][6]
-
-
Possible Cause 2: Suboptimal radiotracer formulation or stability.
-
Solution: Ensure the radiochemical purity of your this compound conjugate is high (>95%). In-vivo instability can lead to the release of the radionuclide, which can result in altered biodistribution and higher background signal. Perform stability tests of your radiolabeled compound in human or murine blood to confirm its integrity over the duration of your experiment.[7]
-
Issue 2: Low Tumor Uptake
-
Possible Cause 1: Low receptor expression in the tumor model.
-
Solution: Confirm the expression of the target receptor (e.g., somatostatin (B550006) receptors for this compound) in your tumor model using methods like immunohistochemistry or autoradiography. This compound tracers are receptor-targeted, and low target expression will result in low tumor uptake.
-
-
Possible Cause 2: In-vivo competition.
-
Solution: Ensure that the animal model has not been recently treated with compounds that could compete for the same receptor, such as unlabeled octreotide (B344500) analogues.
-
Data Presentation
Biodistribution of this compound Conjugates in AR42J Xenograft Mice
The following tables summarize the biodistribution data from preclinical studies, highlighting the tumor uptake and key organ ratios at different time points.
Table 1: Tumor Uptake (% Injected Dose per Gram - %ID/g)
| Radiotracer | 1-hour p.i. | 3-hours p.i. |
| [⁶⁸Ga]Ga-DOTA-NOC | 26.4 ± 10.8 | N/A |
| [⁶⁸Ga]Ga-NOTA-NOC | 25.7 ± 5.8 | N/A |
| [¹⁸F]AlF-NOTA-NOC | 37.3 ± 10.5 | 42.1 ± 5.3 |
Data sourced from studies in AR42J xenograft mice.[4][5]
Table 2: Tumor-to-Organ Ratios for Different Radiotracers
| Radiotracer | Time Point | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio |
| [⁶⁸Ga]Ga-DOTA-NOC | 1-hour p.i. | 35 | 3.7 |
| [⁶⁸Ga]Ga-NOTA-NOC | 1-hour p.i. | 31 | 5.2 |
| [¹⁸F]AlF-NOTA-NOC | 1-hour p.i. | 52 | 9.0 |
| [¹⁸F]AlF-NOTA-NOC | 3-hours p.i. | 295 | 21 |
Data sourced from studies in AR42J xenograft mice.[4][6]
Experimental Protocols
General Protocol for Biodistribution Studies in Xenograft Mice
This protocol provides a general framework for conducting biodistribution studies to determine the optimal imaging time point for a novel this compound conjugate.
-
Animal Model: Utilize a relevant tumor xenograft model with confirmed target receptor expression (e.g., AR42J for somatostatin receptors).
-
Radiotracer Administration: Inject a known activity of the purified radiotracer (e.g., 50-100 µL) into the tail vein of the mice.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 2, and 3 hours).
-
Organ Harvesting: Dissect and collect relevant organs and tissues (e.g., tumor, blood, liver, kidneys, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Determine the tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the respective organ.
Visualizations
Experimental Workflow for Determining Optimal Imaging Time
Caption: Workflow for optimizing imaging time points.
Decision Tree for Troubleshooting Poor Image Contrast
Caption: Troubleshooting poor this compound image contrast.
References
- 1. Diagnostic performance and clinical impact of 18F-AlF-NOTA-octreotide in a large cohort of patients with neuroendocrine neoplasms: A prospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective comparison of [18F]AlF-NOTA-octreotide PET/MRI to [68Ga]Ga-DOTATATE PET/CT in neuroendocrine tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Radiolytic Degradation of 68Ga-NOTA-NOC Preparations
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the radiolytic degradation of 68Ga-NOTA-NOC preparations.
Frequently Asked Questions (FAQs)
Q1: What is radiolytic degradation and why is it a concern for 68Ga-NOTA-NOC?
A1: Radiolytic degradation, or radiolysis, is the breakdown of compounds caused by ionizing radiation. In 68Ga-NOTA-NOC preparations, the high energy positrons and gamma rays emitted by Gallium-68 can interact with water molecules in the solution, generating highly reactive free radicals like hydroxyl radicals (HO•) and aqueous electrons (eaq-).[1] These radicals can then attack and degrade the NOTA-NOC peptide, reducing the radiochemical purity (RCP) and potentially compromising the tracer's ability to bind to its target, the somatostatin (B550006) receptor.[1][2] This degradation becomes more significant with higher starting radioactivities and can lead to poor imaging quality and increased radiation doses to non-target organs.[1]
Q2: What are the primary signs of radiolysis in my preparation?
A2: The primary sign is a decrease in radiochemical purity (RCP) over time, as observed by radio-HPLC or radio-TLC. You may see the appearance of new, unidentified radioactive peaks in your chromatogram, which represent radiolabeled fragments of the degraded peptide. This degradation can occur both during the initial labeling at high activities and during storage of the final product.[2][3]
Q3: How can I prevent or minimize radiolytic degradation?
A3: The most effective strategy is to add radical scavengers or antioxidants to the reaction mixture.[2][3] These molecules preferentially react with and neutralize the free radicals before they can damage the 68Ga-NOTA-NOC. Common scavengers include ascorbic acid, gentisic acid, and ethanol (B145695).[2][3] Optimizing the formulation with a combination of these agents has proven effective.[2][3] Additionally, minimizing the time between synthesis and injection can help reduce the extent of degradation.
Q4: Can the choice of chelator affect stability?
A4: Yes. Macrocyclic chelators like NOTA and DOTA generally form more kinetically stable complexes with 68Ga compared to acyclic chelators.[4] 68Ga-NOTA-conjugated peptides have shown excellent in vitro and in vivo stability with no significant degradation observed when incubated in human serum.[4] This inherent stability of the 68Ga-NOTA complex is crucial for preventing the release of free 68Ga, which can lead to unwanted background signal in imaging.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Purity (RCP) immediately after labeling. | Radiolysis due to high starting activity. | Add a radical scavenger or a combination of scavengers to the labeling buffer. A mix of 20% ethanol and 5 mg of ascorbic acid has been shown to be effective for activities up to 1-1.2 GBq.[2][3] |
| Suboptimal Labeling Conditions. | Ensure the pH of the reaction mixture is optimal for 68Ga labeling (typically pH 3.5-4.5). Verify the precursor amount and reaction temperature. NOTA conjugates can often be labeled efficiently at room temperature.[4] | |
| Decreasing RCP during storage or post-preparation. | Ongoing Radiolytic Degradation. | The final product formulation should contain a stabilizer. Ascorbic acid is a robust option that can preserve the integrity of the product for several hours.[2][5] Diluting the final product may also slow the rate of radiolysis.[6] |
| Appearance of multiple unknown radioactive peaks on HPLC. | Peptide Fragmentation from Radiolysis. | This confirms radiolysis is occurring. Implement or optimize your scavenger strategy. Review the total radioactivity and activity concentration in your preparation, as higher concentrations accelerate degradation.[1] |
| Poor in vivo imaging results (e.g., high background, low tumor uptake). | Degraded Radiotracer. | Radiolytic impurities may have altered biodistribution.[1] Strict quality control is essential before injection. Ensure RCP is >95% at the time of use. |
| Competition from "cold" peptide. | Ensure high specific activity to avoid saturating the target receptors with unlabeled peptide.[4] |
Quantitative Data Summary
The use of scavengers is critical for maintaining the radiochemical purity of preparations, especially at high activities.
Table 1: Efficacy of Different Radioprotectants
| Radioprotectant | Concentration | Efficacy | Notes |
|---|---|---|---|
| Ascorbic Acid | 5 mg | Effective in preventing radiolysis for up to 3 hours.[2][3] | A robust scavenger that provides strong radioprotection.[5] |
| Ethanol | 20% (v/v) | Effective in combination with other scavengers.[2][3] | Helps to reduce radiolysis but may be insufficient alone at high activities.[2] |
| Gentisic Acid | Varies | Shows some radioprotective effects.[2][3] | A well-known free-radical scavenger.[3] |
| Combination | 20% Ethanol + 5 mg Ascorbic Acid | Successful in preventing radiolysis with starting activities up to 1-1.2 GBq. [2][3] | Maintains stability for at least 3 hours post-labeling. [2][3] |
Experimental Protocols
Protocol 1: 68Ga-NOTA-NOC Radiolabeling
This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and equipment.
-
Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.[7]
-
Buffering: Transfer the 68GaCl3 eluate to a reaction vial containing a suitable buffer (e.g., HEPES, sodium acetate) to adjust the pH to approximately 4.0.[8][9]
-
Precursor Addition: Add the this compound precursor solution (typically 10-20 µg) to the buffered 68Ga solution.
-
Scavenger Addition: Add the radioprotectant solution (e.g., 5 mg ascorbic acid in sterile water).
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes. (Note: Some NOTA-conjugates can be labeled at room temperature, which may be advantageous).[4][8]
-
Purification (if necessary): After incubation, the product can be purified using a C18 Sep-Pak cartridge to remove unreacted 68Ga and other impurities. Pre-condition the cartridge with ethanol and then water. Load the reaction mixture, wash with water, and elute the final product with 50% ethanol.[8][10]
-
Formulation: Dilute the eluted product with sterile saline for injection, ensuring the final ethanol concentration is acceptable for clinical use (typically <10% v/v).[10]
Protocol 2: Quality Control using Radio-HPLC
-
System: An HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: Reverse-phase C18 column (e.g., 3.0 mm × 150 mm, 3 µm particle size).[11]
-
Mobile Phase: A gradient system is typically used.
-
Gradient: A typical gradient might run from 95% A / 5% B to 20% A / 80% B over 15 minutes.
-
Detection: UV at 220 nm and a radioactivity channel.[11]
-
Analysis: Inject a small aliquot (5-20 µL) of the final product. The main peak on the radio-chromatogram should correspond to the 68Ga-NOTA-NOC complex (retention time confirmed with a cold standard). Radiochemical purity is calculated as the area of the product peak divided by the total area of all radioactive peaks. The expected RCP should be >95%.[12][13]
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for low radiochemical purity.
Experimental Workflow Diagram
Caption: Workflow for 68Ga-NOTA-NOC preparation and quality control.
Simplified SSTR2 Signaling Pathway
This compound is a somatostatin analogue that primarily targets somatostatin receptor subtype 2 (SSTR2).[14]
Caption: Simplified signaling cascade after 68Ga-NOTA-NOC binds to SSTR2.
References
- 1. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Systematic Comparative Evaluation of 68Ga-Labeled RGD Peptides Conjugated with Different Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Somatostatin Receptor 2 Gene Expression and Immune Landscape in Sinonasal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
impact of precursor concentration on Nota-noc labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOTA-NOC labeling.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of this compound conjugates.
| Problem | Possible Cause | Recommendation |
| Low Radiolabeling Yield | Suboptimal precursor (this compound) concentration. | The concentration of the NOTA-conjugated peptide is a critical factor. For Al¹⁸F-NOTA-labeling, a labeling yield of 52% was achieved at a peptide concentration of 204 μM.[1] For ⁶⁸Ga-labeling of NOTA-UBI peptides, the maximum labeling efficiency was observed at a peptide concentration of 5-10 nM.[2] It is recommended to optimize the precursor concentration for your specific peptide and radiometal. |
| Inappropriate pH of the reaction mixture. | The pH of the reaction buffer significantly influences the labeling efficiency. For ⁶⁸Ga-labeling of NOTA-conjugated peptides, adjusting the pH to a range of 2.5-3.5 with 2.5 M sodium acetate (B1210297) solution is recommended for optimal results.[2] | |
| Incorrect reaction temperature. | The reaction temperature must be optimized. For ⁶⁸Ga-labeling, optimal efficiencies were achieved at 80°C.[2] For Al¹⁸F labeling, the reaction is typically performed at 100°C to 105°C.[1][3] | |
| Presence of interfering ions or substances. | Certain buffers, like sodium citrate (B86180), can interfere with the labeling process due to their high affinity for the metal ion (e.g., Al(III)).[1] It is advisable to use buffers such as sodium acetate. | |
| Inadequate incubation time. | A minimum incubation time is required for the reaction to proceed to completion. For ⁶⁸Ga-labeling, an incubation time of 10-15 minutes is suggested to achieve maximum peptide labeling without significant formation of ⁶⁸Ga-colloid.[2] | |
| Irreproducible Labeling Yields | Stoichiometric ratio of components. | For [¹⁸F]AlF labeling, irreproducible yields can result from a suboptimal stoichiometric ratio of AlCl₃ to this compound. Equimolar amounts of the peptide and AlCl₃ have been found to provide the best results.[3] |
| Presence of organic solvents. | The addition of an organic solvent can significantly improve labeling efficiency and reproducibility. For Al¹⁸F-labeling, the presence of 65-80% (v/v) ethanol (B145695) or acetonitrile (B52724) has been shown to dramatically increase the labeling yield.[1][3] | |
| Low Radiochemical Purity (RCP) | Incomplete reaction or formation of byproducts. | Purification of the radiolabeled product is often necessary to remove unreacted radionuclide and other impurities. Solid-phase extraction (SPE) using a C18 cartridge is a common method for purification.[3] |
| Formation of radiocolloids. | Substantial formation of ⁶⁸Ga-colloid can occur with prolonged incubation times.[2] Adhering to the optimized incubation time is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal precursor concentration for this compound labeling?
The optimal precursor concentration is dependent on the specific NOTA-conjugated peptide and the radiometal being used. For [¹⁸F]AlF labeling of NOTA-octreotide, a concentration of 204 μM resulted in a 52% labeling yield.[1] For ⁶⁸Ga-labeling of other NOTA-conjugated peptides, a lower concentration range of 5-10 nM was found to be optimal.[2] It is crucial to perform optimization studies for your specific system.
Q2: How does the presence of an organic solvent affect labeling efficiency?
The presence of a hydrophilic organic solvent can significantly enhance labeling efficiency. For the Al¹⁸F-labeling of NOTA-octreotide, increasing the concentration of acetonitrile from 25% to 80% (v/v) increased the labeling efficiency from 40% to 97%.[1] Similarly, using 80% (v/v) ethanol or DMF also resulted in a labeling efficiency of 97%.[1] Performing the reaction in 65-70% ethanol has also been shown to be effective.[3]
Q3: What are the recommended reaction conditions (pH, temperature, time) for ⁶⁸Ga-NOTA-NOC labeling?
For optimal ⁶⁸Ga-labeling of NOTA-conjugated peptides, the following conditions have been reported:
-
pH: 2.5-3.5, adjusted with 2.5 M sodium acetate solution.[2]
-
Temperature: 80°C.[2]
-
Incubation Time: 10-15 minutes.[2]
Q4: Can I use any buffer for the labeling reaction?
No, the choice of buffer is important. Buffers like sodium citrate should be avoided for Al¹⁸F-labeling as they can chelate the aluminum, thus preventing the formation of the [¹⁸F]AlF-NOTA complex.[1] Sodium acetate buffer is a commonly used and recommended alternative.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound labeling.
Table 1: Impact of Acetonitrile Concentration on [¹⁸F]AlF-NOTA-octreotide Labeling Efficiency
| Acetonitrile Concentration (% v/v) | Labeling Efficiency (%) |
| 0 | 46 ± 7 |
| 25 | 40 ± 5 |
| 50 | 60 ± 15 |
| 67 | 87 ± 9 |
| 80 | 97 ± 2 |
Data sourced from Laverman et al.[1]
Table 2: Comparison of Radiolabeling Parameters for Different Radioconjugates
| Radioconjugate | Radiolabeling Yield (%) | Radiochemical Purity (RCP) (%) | Apparent Molar Activity (MBq/nmol) |
| [⁶⁸Ga]Ga-DOTA-NOC | >97.4 | 98.5 ± 0.2 | 11.6 ± 0.9 |
| [⁶⁸Ga]Ga-NOTA-NOC | >97.4 | 96.5 ± 0.5 | 12.1 ± 1.9 |
| [¹⁸F]AlF-NOTA-NOC | 38 ± 8 (non d.c.) | >99 (after purification) | 32 ± 10 |
Data sourced from a 2022 study on [¹⁸F]AlF-NOTA-NOC.[3]
Experimental Protocols
Protocol 1: ⁶⁸Ga-Labeling of this compound
This protocol is a generalized procedure based on reported methods.[2][3]
-
Preparation:
-
Prepare a solution of the this compound precursor in a suitable buffer (e.g., sodium acetate, pH 4.6).
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
-
Labeling Reaction:
-
In a reaction vial, mix the this compound precursor solution (e.g., 3 nmol), the ⁶⁸Ga eluate (e.g., 100 µL), and ethanol (e.g., 10 µL).
-
Adjust the pH of the reaction mixture to the optimal range (e.g., 3.5-4.6) using a suitable buffer (e.g., sodium acetate).
-
Heat the reaction mixture at the optimized temperature (e.g., 80-90°C) for the determined time (e.g., 2-15 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity using methods such as radio-HPLC or radio-TLC.
-
Protocol 2: [¹⁸F]AlF-Labeling of this compound
This protocol is a generalized procedure based on reported methods.[1][3]
-
Preparation of [¹⁸F]Fluoride:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge.
-
-
Formation of [¹⁸F]AlF:
-
To the eluted [¹⁸F]fluoride, add a solution of AlCl₃ in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4).
-
-
Labeling Reaction:
-
Add the this compound precursor solution and an organic solvent (e.g., ethanol to a final concentration of 65-80% v/v) to the [¹⁸F]AlF mixture.
-
Heat the reaction mixture in a sealed vial at 100-105°C for 15 minutes.
-
-
Purification:
-
Purify the reaction mixture using solid-phase extraction (e.g., on an Empore C18 extraction disc) to remove unreacted [¹⁸F]fluoride and other impurities.
-
-
Quality Control:
-
Determine the radiochemical purity and molar activity using validated analytical methods like radio-HPLC.
-
Visualizations
Caption: General experimental workflow for this compound radiolabeling.
Caption: Troubleshooting decision tree for low this compound labeling yield.
References
Technical Support Center: Strategies to Minimize Renal Clearance of Nota-noc
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the renal clearance of Nota-noc, a NOTA-chelated octreotide (B344500) analog used in radiopharmaceutical applications. The following information is based on established strategies for similar radiolabeled peptides and should be adapted and validated for your specific this compound construct.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of renal clearance for this compound?
A1: Like other small peptides and radiolabeled somatostatin (B550006) analogs, this compound is primarily cleared from the body through the kidneys. This process involves two main steps:
-
Glomerular Filtration: Due to its relatively small size, this compound is freely filtered from the blood in the glomeruli of the kidneys.
-
Tubular Reabsorption: After filtration, a significant portion of this compound is reabsorbed in the proximal tubules. This reabsorption is largely mediated by the megalin and cubilin endocytic receptors, which recognize and internalize many peptides and proteins.[1][2] This process leads to the retention of the radiopharmaceutical in the kidney, which can result in a high radiation dose to the organ and is a dose-limiting factor in radionuclide therapy.[3]
Q2: Why is it crucial to minimize the renal clearance of this compound?
A2: Minimizing renal clearance and subsequent retention of this compound is critical for several reasons:
-
Reduces Nephrotoxicity: High retention of radioactivity in the kidneys can lead to radiation-induced damage to the renal tissue, a serious side effect known as nephrotoxicity.[3]
-
Improves Therapeutic Window: By reducing the radiation dose to the kidneys, it may be possible to administer higher, more effective therapeutic doses of radiolabeled this compound to target tumors.
-
Enhances Imaging Quality: High background signal from the kidneys can obscure the detection of small tumor lesions located in or near the abdominal region.
Q3: What are the primary strategies to reduce the renal uptake of this compound?
A3: The most common and effective strategies focus on inhibiting the tubular reabsorption of this compound. These include:
-
Co-infusion of Positively Charged Amino Acids: Administering solutions of basic amino acids like lysine (B10760008) and arginine can competitively inhibit the binding of positively charged this compound to the megalin/cubilin receptors in the proximal tubules.[1][4][5]
-
Administration of Gelatin-Based Plasma Expanders: Succinylated gelatin (e.g., Gelofusine) has been shown to effectively reduce the renal uptake of various radiolabeled peptides.[6][7]
-
Molecular Modification of this compound: Altering the physicochemical properties of the this compound molecule itself, such as its overall charge or size, can influence its interaction with the kidneys.[8]
Troubleshooting Guide
Issue: High renal uptake of our radiolabeled this compound is observed in preclinical models, limiting the therapeutic potential.
Possible Cause & Troubleshooting Steps:
-
Ineffective Inhibition of Tubular Reabsorption:
-
Review your co-infusion protocol: Ensure the dose and timing of amino acid or Gelofusine administration are optimal. For instance, L-lysine should be administered with or immediately before the radiolabeled peptide for maximal effect.[9]
-
Consider combination therapy: A combination of lysine and arginine has been shown to be safe and effective.[5] Some studies suggest that combining Gelofusine and lysine can lead to a greater reduction in renal uptake than either agent alone.[10][11]
-
-
Suboptimal Physicochemical Properties of the this compound Conjugate:
-
Evaluate the overall charge of your construct: An increase in negative charges in peptide molecules may reduce renal uptake.[12] Consider modifying the peptide sequence to include more acidic amino acids.
-
Assess the hydrodynamic size: Increasing the size of the molecule, for example, through PEGylation, can reduce glomerular filtration and subsequent reabsorption.[8]
-
Data Presentation
The following tables summarize quantitative data on the reduction of renal uptake for radiolabeled somatostatin analogs using different strategies. While not specific to a particular "this compound" compound, they provide a strong indication of the expected efficacy of these methods.
Table 1: Efficacy of Amino Acid Co-infusion on Renal Uptake Reduction
| Agent(s) | Animal Model/Subjects | Peptide | Reduction in Renal Uptake (%) | Reference |
| L-Lysine | Rats | [¹¹¹In-DTPA]octreotide | ~40% | [13] |
| L-Lysine (75g) | Humans | [¹¹¹In-DTPA]octreotide | 44% ± 11% | [5] |
| Lysine + Arginine (25g each) | Humans | [¹¹¹In-DTPA]octreotide | 33% ± 23% | [5] |
| D-Lysine | Rats | [¹¹¹In-DTPA]octreotide | ~60% of control | [1] |
Table 2: Efficacy of Gelofusine and Other Agents on Renal Uptake Reduction
| Agent | Animal Model/Subjects | Peptide | Reduction in Renal Uptake (%) | Reference |
| Gelofusine (40 mg/kg) | Rats | ¹¹¹In-DOTA,Tyr³-octreotate | 40-50% | [10][11] |
| Gelofusine (80-160 mg/kg) | Rats | ¹¹¹In-DOTA,Tyr³-octreotate | 50-60% | [10][11] |
| Gelofusine + Lysine | Rats | ¹¹¹In-DOTA,Tyr³-octreotate | ~70% | [10][11] |
| Gelofusine | Humans | ¹¹¹In-exendin-4 | 18.1% | [6] |
| Sodium Maleate | Rats | [¹¹¹In-DTPA]octreotide | ~85% (to 15% of control) | [1] |
Table 3: Comparison of Renal Uptake for Different Radiolabeled Somatostatin Analogs
| Radiopharmaceutical | Subjects | Renal SUVmax | Reference |
| [⁶⁸Ga]Ga-DOTA-TATE | Humans | 17.64 ± 4.01 | [14] |
| Al[¹⁸F]F-NOTA-Octreotide | Humans | 13.41 ± 3.63 | [14] |
Experimental Protocols
Protocol 1: Co-administration of Lysine and Arginine for Reduced Renal Uptake in a Murine Model
This protocol is a general guideline based on common practices in preclinical studies.
-
Materials:
-
Radiolabeled this compound solution.
-
Sterile L-lysine and L-arginine solution (e.g., 2.5% of each in saline).
-
Experimental animals (e.g., nude mice bearing relevant tumor xenografts).
-
-
Procedure:
-
Thirty minutes prior to the injection of radiolabeled this compound, administer the lysine/arginine solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose might be 400 mg/kg for lysine.[4]
-
Inject the radiolabeled this compound intravenously.
-
At desired time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.
-
Dissect the kidneys and other organs of interest.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the kidneys of the treated group to a control group that received saline instead of the amino acid solution.
-
Protocol 2: Co-administration of Succinylated Gelatin (Gelofusine) for Reduced Renal Uptake
-
Materials:
-
Radiolabeled this compound solution.
-
Sterile succinylated gelatin solution (e.g., Gelofusine).
-
Experimental animals.
-
-
Procedure:
-
Administer the Gelofusine solution intravenously immediately before the injection of the radiolabeled this compound. Doses in animal studies have ranged from 40 to 160 mg/kg.[10][11]
-
Inject the radiolabeled this compound intravenously.
-
Follow steps 3-6 from Protocol 1 to determine the effect on renal uptake.
-
Visualizations
Caption: Renal clearance pathway of this compound.
Caption: Strategies to minimize renal uptake of this compound.
Caption: Experimental workflow for evaluating renal uptake inhibitors.
References
- 1. Localisation and mechanism of renal retention of radiolabelled somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocytosis of the somatostatin analogue, octreotide, by the proximal tubule-derived opossum kidney (OK) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal toxicity of radiolabeled peptides and antibody fragments: mechanisms, impact on radionuclide therapy, and strategies for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsnm.org [jsnm.org]
- 5. Safe and effective inhibition of renal uptake of radiolabelled octreotide by a combination of lysine and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Efficiency of succinylated gelatin and amino acid infusions for kidney uptake reduction of radiolabeled αvβ6-integrin targeting peptides: considerations on clinical safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Protein and Peptide Drugs Based on the Mechanisms of Kidney Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-lysine effectively blocks renal uptake of 125I- or 99mTc-labeled anti-Tac disulfide-stabilized Fv fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-response effect of Gelofusine on renal uptake and retention of radiolabelled octreotate in rats with CA20948 tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Indication for Different Mechanisms of Kidney Uptake of Radiolabeled Peptides | Semantic Scholar [semanticscholar.org]
- 13. Oral versus intravenous administration of lysine: equal effectiveness in reduction of renal uptake of [111In-DTPA]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Al[18F]F-NOTA-Octreotide Is Comparable to [68Ga]Ga-DOTA-TATE for PET/CT Imaging of Neuroendocrine Tumours in the Latin-American Population - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: NOTA-NOC versus DOTA-TATE for Neuroendocrine Tumor Imaging
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of molecular imaging for neuroendocrine tumors (NETs), the choice of radiotracer is paramount for accurate diagnosis, staging, and treatment planning. For years, Gallium-68 (⁶⁸Ga) labeled DOTA-TATE has been the gold standard, demonstrating high affinity for somatostatin (B550006) receptor subtype 2 (SSTR2), which is overexpressed in the majority of NETs. However, the emergence of Fluorine-18 (¹⁸F) labeled radiotracers, such as ¹⁸F-AlF-NOTA-NOC, presents a compelling alternative with potential logistical and clinical advantages. This guide provides a detailed, objective comparison of the performance of NOTA-NOC and DOTA-TATE, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of ⁶⁸Ga-DOTA-TATE and ¹⁸F-AlF-NOTA-octreotide (often abbreviated as ¹⁸F-AlF-OC).
| Parameter | ¹⁸F-AlF-NOTA-Octreotide (¹⁸F-AlF-OC) | ⁶⁸Ga-DOTA-TATE/NOC | Reference |
| Lesion Detection Rate (Mean) | 91.1% | 75.3% | [1][2] |
| Differential Detection Ratio (DDR) | 15.8% higher than ⁶⁸Ga-DOTA-TATE/NOC | - | [1][2] |
| Total Lesions Detected (in a 75-patient study) | 4278 | 3454 | [1][2] |
| Tumor-to-Background Ratio (Mean) | 31.7 ± 36.5 | 25.1 ± 32.7 | [1] |
| Superiority in Lesion Detection | Demonstrated superiority in a prospective, multicenter trial | Established gold standard | [1] |
Table 1: Clinical Performance in Lesion Detection.
| Parameter | ¹⁸F-AlF-NOTA-NOC | ⁶⁸Ga-DOTA-NOC | ⁶⁸Ga-NOTA-NOC | Reference |
| Tumor Uptake (%ID/g at 1h) | 37.3 ± 10.5 | 26.4 ± 10.8 | 25.7 ± 5.8 | [3] |
| Tumor Uptake (%ID/g at 3h) | 42.1 ± 5.3 | - | - | [3] |
| Tumor-to-Blood Ratio (at 1h) | 52 | 35 | 31 | [4] |
| Tumor-to-Liver Ratio (at 1h) | 9.0 | 3.7 | 5.2 | [4] |
| Tumor-to-Blood Ratio (at 3h) | 295 | - | - | [4] |
| Tumor-to-Liver Ratio (at 3h) | 21 | - | - | [4] |
Table 2: Preclinical Biodistribution in AR42J Xenograft Mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison of these radiotracers.
Radiolabeling of Peptides
Protocol 1: ⁶⁸Ga-Labeling of DOTA-TATE
This procedure is often performed using an automated labeling module coupled to a ⁶⁸Ge/⁶⁸Ga generator.[5][6]
-
Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: The ⁶⁸Ga eluate is added to a reaction vial containing a precursor solution of DOTA-TATE and a buffer (e.g., HEPES or sodium acetate) to maintain a pH of 3.5-4.5.[7]
-
Heating: The reaction mixture is heated at 95°C for 5-15 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.[8][9]
-
Purification (if necessary): The reaction mixture can be passed through a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and other impurities. The final product is eluted with ethanol/water.
-
Quality Control: The radiochemical purity is assessed using radio-HPLC or iTLC. The final product should have a radiochemical purity of >95%.[9]
Protocol 2: ¹⁸F-AlF-Labeling of NOTA-Octreotide
This "one-pot" method offers a simplified approach to ¹⁸F-labeling.[1][10]
-
Formation of [¹⁸F]AlF: Aqueous [¹⁸F]fluoride is mixed with a solution of aluminum chloride (AlCl₃) in a suitable buffer (e.g., sodium acetate, pH 4) and heated briefly.
-
Labeling Reaction: The NOTA-conjugated peptide (NOTA-octreotide) is added to the [¹⁸F]AlF solution.
-
Heating: The reaction mixture is heated at 100-110°C for 10-15 minutes.
-
Purification: The labeled peptide is purified using solid-phase extraction (e.g., C18 cartridge) to remove unreacted [¹⁸F]AlF.
-
Quality Control: Radiochemical purity is determined by radio-HPLC, with a target of >95%.
In Vitro Binding Affinity Assay
This assay determines the affinity of the radiolabeled peptide for its target receptor, SSTR2.[2][11]
-
Cell Culture: A cell line overexpressing SSTR2 (e.g., AR42J) is cultured to confluence.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation.
-
Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the corresponding non-radiolabeled ("cold") ligand.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by filtration.
-
Quantification: The radioactivity of the filters (representing the bound fraction) is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand) is calculated.
In Vivo Biodistribution Studies
These studies evaluate the uptake and clearance of the radiotracer in a living organism, typically in tumor-bearing mice.[12][13]
-
Animal Model: Tumor-bearing mice (e.g., nude mice with AR42J xenografts) are used.
-
Radiotracer Administration: A known amount of the radiolabeled peptide is injected intravenously into the mice.
-
Time-Course Analysis: At various time points post-injection (e.g., 1, 2, 4, 24 hours), groups of mice are euthanized.
-
Organ Harvesting and Weighing: Major organs and the tumor are dissected, weighed, and the radioactivity in each is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Mechanisms
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
The binding of somatostatin analogs like octreotide (B344500) to SSTR2, a G-protein coupled receptor, initiates a cascade of intracellular events that ultimately inhibit hormone secretion and cell proliferation.[14][15][16]
Caption: SSTR2 signaling cascade upon agonist binding.
Experimental Workflow for Radiotracer Comparison
The logical flow of a comparative study involves several key stages, from initial radiolabeling to clinical evaluation.
Caption: Workflow for comparing novel vs. standard radiotracers.
Conclusion
The available data strongly suggests that ¹⁸F-AlF-NOTA-octreotide is not only non-inferior but in several key aspects, superior to the current gold standard, ⁶⁸Ga-DOTA-TATE/NOC, for the imaging of neuroendocrine tumors.[1] The higher lesion detection rate and improved tumor-to-background ratios observed with ¹⁸F-AlF-NOTA-octreotide can have a significant impact on patient management, potentially leading to more accurate staging and better-informed treatment decisions.[1][2] Furthermore, the logistical advantages of ¹⁸F, including its longer half-life and potential for centralized production and wider distribution, position ¹⁸F-AlF-NOTA-octreotide as a highly promising next-generation radiotracer for NET imaging. Continued research and larger prospective trials will further solidify its role in clinical practice.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. [18F]AlF-NOTA-octreotide PET imaging: biodistribution, dosimetry and first comparison with [68Ga]Ga-DOTATATE in neuroendocrine tumour patients | Semantic Scholar [semanticscholar.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 7. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel facile method of labeling octreotide with 18F-fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Biodistribution Analysis: NOTA-NOC vs. DOTA-NOC for Neuroendocrine Tumor Imaging
This guide provides a detailed comparison of the biodistribution profiles of two key radiopharmaceuticals, NOTA-NOC and DOTA-NOC, used in the imaging of neuroendocrine tumors (NETs). Both are somatostatin (B550006) analogues that target somatostatin receptors (SSTRs) overexpressed on NET cells. The choice of chelator—NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)—can influence the radiolabeling process, stability, and in vivo pharmacokinetics of the resulting tracer. This comparison is based on preclinical data to provide researchers, scientists, and drug development professionals with objective performance insights.
Data Presentation: Quantitative Biodistribution
The following tables summarize the quantitative biodistribution data for Gallium-68 (⁶⁸Ga) labeled this compound and DOTA-NOC in an animal model bearing AR42J xenografts, which are derived from a rat pancreatic tumor cell line known to express SSTRs. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at 1-hour post-injection.
Table 1: Comparative Biodistribution of [⁶⁸Ga]Ga-NOTA-NOC and [⁶⁸Ga]Ga-DOTA-NOC in AR42J Xenograft Mice (1-hour p.i.)
| Organ/Tissue | [⁶⁸Ga]Ga-NOTA-NOC (%ID/g ± SD) | [⁶⁸Ga]Ga-DOTA-NOC (%ID/g ± SD) |
| Blood | 0.9 ± 0.2 | 0.9 ± 0.1 |
| Heart | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 1.8 ± 0.4 | 1.1 ± 0.2 |
| Liver | 2.5 ± 0.4 | 7.2 ± 1.6 |
| Spleen | 1.2 ± 0.4 | 1.0 ± 0.2 |
| Pancreas | 11.2 ± 2.4 | 3.3 ± 0.8 |
| Stomach | 5.8 ± 1.5 | 1.8 ± 0.3 |
| Small Intestine | 6.8 ± 1.0 | 2.0 ± 0.3 |
| Kidneys | 17.6 ± 3.6 | 17.6 ± 1.7 |
| Muscle | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Bone | 0.6 ± 0.1 | 0.6 ± 0.1 |
| Tumor | 25.7 ± 5.8 | 26.4 ± 10.8 |
Data sourced from a preclinical study comparing the radioligands in AR42J xenografted mice.[1][2][3]
Key Observations:
-
Tumor Uptake: Both [⁶⁸Ga]Ga-NOTA-NOC and [⁶⁸Ga]Ga-DOTA-NOC demonstrated high and comparable tumor uptake, with values of 25.7 ± 5.8 %ID/g and 26.4 ± 10.8 %ID/g, respectively.[1][2][3]
-
Organ Uptake: A statistically significant difference was observed in several organs. [⁶⁸Ga]Ga-NOTA-NOC showed higher uptake in SSTR-positive tissues like the pancreas, stomach, and small intestines compared to [⁶⁸Ga]Ga-DOTA-NOC.[2] Conversely, [⁶⁸Ga]Ga-DOTA-NOC exhibited significantly higher liver uptake (7.2 ± 1.6 %ID/g) compared to [⁶⁸Ga]Ga-NOTA-NOC (2.5 ± 0.4 %ID/g).[2]
-
Renal Clearance: Both tracers showed high kidney uptake, indicative of renal excretion as the primary clearance pathway.[4]
Experimental Protocols
The data presented is based on established preclinical methodologies designed to evaluate the biodistribution of radiopharmaceuticals.
1. Radiolabeling Protocol ([⁶⁸Ga]Ga-DOTA/NOTA-NOC)
-
⁶⁸Ga Elution: Gallium-68 was eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.
-
Labeling Reaction: DOTA-NOC and this compound peptides were radiolabeled with the eluted ⁶⁸Ga. The reaction was carried out in a sodium acetate (B1210297) buffer. While DOTA-based chelators often require heating (e.g., 60°C for 15 minutes), NOTA chelators can often be labeled efficiently at room temperature within a shorter timeframe (e.g., 5 minutes).[5]
-
Quality Control: The radiochemical purity (RCP) of the final products, [⁶⁸Ga]Ga-DOTA-NOC and [⁶⁸Ga]Ga-NOTA-NOC, was determined using chromatography. For the cited studies, RCPs were greater than 96.5% and the products were used without further purification.[1][2]
2. Animal Biodistribution Protocol
-
Animal Model: The study utilized an AR42J xenograft mouse model. AR42J cells, which overexpress somatostatin receptors, were subcutaneously implanted in mice.[2]
-
Tracer Administration: Tumor-bearing mice were injected intravenously (tail vein) with a specific molar amount of the radiotracer. In the comparative study, approximately 42.5 ± 6 pmol of [⁶⁸Ga]Ga-DOTA-NOC and 50.2 ± 5 pmol of [⁶⁸Ga]Ga-NOTA-NOC were administered.[2][3][5]
-
Tissue Collection and Analysis: At a predetermined time point (e.g., 1 hour post-injection), the mice were euthanized. Key organs and tissues, including the tumor, were collected, weighed, and the radioactivity was measured using a gamma counter.[2]
-
Data Calculation: The tissue uptake was calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Comparative Biodistribution
Caption: Workflow for comparing this compound and DOTA-NOC biodistribution.
Diagram 2: SSTR2-Targeting Mechanism
Caption: Mechanism of radiotracer uptake via SSTR2 targeting.
References
- 1. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 18F-AlF-NOTA-NOC and 68Ga-DOTA-TATE for Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent radiopharmaceuticals for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs): the well-established Gallium-68 (⁶⁸Ga) labeled DOTA-TATE and the emerging Fluorine-18 (¹⁸F) labeled AlF-NOTA-NOC. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these imaging agents.
Executive Summary
Both ⁶⁸Ga-DOTA-TATE and ¹⁸F-AlF-NOTA-NOC are potent radiotracers that target somatostatin (B550006) receptor subtype 2 (SSTR2), which is overexpressed in the majority of well-differentiated NETs. While ⁶⁸Ga-DOTA-TATE has been the clinical standard, ¹⁸F-AlF-NOTA-NOC presents several logistical and potential performance advantages primarily due to the longer half-life of ¹⁸F. Preclinical and clinical data suggest that ¹⁸F-AlF-NOTA-NOC is not only non-inferior but may even be superior to ⁶⁸Ga-DOTA-TATE in terms of lesion detection and tumor-to-background ratios, particularly for liver metastases.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, providing a direct comparison of the two radiotracers.
Table 1: Radiochemical and Preclinical Performance
| Parameter | 18F-AlF-NOTA-NOC | 68Ga-DOTA-TATE / 68Ga-DOTA-NOC | Reference |
| Radiolabeling Yield | 38 ± 8% (non-decay corrected) | >96.5% | [1] |
| Radiochemical Purity | >99% (after purification) | >96.5% | [1] |
| Apparent Molar Activity (MBq/nmol) | Not explicitly stated for ¹⁸F-AlF-NOTA-NOC, but high specific activities are achievable. | 11.6 ± 0.9 (for [⁶⁸Ga]Ga-DOTA-NOC) | [1] |
| Tumor Uptake (%ID/g in AR42J xenografts) | 37.3 ± 10.5 (1h p.i.), 42.1 ± 5.3 (3h p.i.) | 26.4 ± 10.8 (1h p.i. for [⁶⁸Ga]Ga-DOTA-NOC) | [1] |
| Tumor-to-Blood Ratio (AR42J xenografts, 1h p.i.) | 52 | 35 (for [⁶⁸Ga]Ga-DOTA-NOC) | [1] |
| Tumor-to-Liver Ratio (AR42J xenografts, 1h p.i.) | 9.0 | 3.7 (for [⁶⁸Ga]Ga-DOTA-NOC) | [1] |
Table 2: Clinical Performance in Neuroendocrine Tumor Patients
| Parameter | 18F-AlF-NOTA-Octreotide (¹⁸F-AlF-OC) | 68Ga-DOTA-TATE / 68Ga-DOTA-NOC | Reference |
| Mean Lesion Detection Ratio | 91.1% | 75.3% | [2][3][4] |
| Mean Differential Detection Ratio (DDR) | 15.8% (favoring ¹⁸F-AlF-OC) | - | [2][3][4] |
| Mean SUVmax (Concordant Lesions) | No significant difference (p=0.067) | No significant difference (p=0.067) | [3][4] |
| Mean Tumor-to-Background Ratio (TBR) | 31.7 ± 36.5 (Significantly higher) | 25.1 ± 32.7 | [3][4] |
| Effective Dose (mSv/MBq) | 0.0224 ± 0.0044 | 0.021 ± 0.003 | [5][6] |
| Highest Organ Dose | Spleen (0.159 ± 0.062 mGy/MBq) | Spleen and Urinary Bladder Wall | [5][6] |
| Superiority in Liver Metastases Detection | Demonstrated higher detection rates and TBRs | - | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the radiolabeling of both tracers.
Radiolabeling of 68Ga-DOTA-TATE
The radiolabeling of ⁶⁸Ga-DOTA-TATE is typically performed using an automated or semi-automated synthesis module coupled with a ⁶⁸Ge/⁶⁸Ga generator.
-
Generator Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with sterile, ultrapure 0.1 M hydrochloric acid (HCl) to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: The ⁶⁸Ga eluate is added to a reaction vial containing a buffered solution (e.g., HEPES or sodium acetate) and the DOTA-TATE precursor. The pH is adjusted to a range of 3.5-5.0 for optimal labeling.
-
Heating: The reaction mixture is heated at a controlled temperature, typically between 95°C and 100°C, for 5 to 15 minutes.[8]
-
Purification: The reaction mixture is passed through a C18 Sep-Pak cartridge to separate the labeled peptide from unreacted ⁶⁸Ga and other impurities. The cartridge is washed with sterile water.
-
Elution and Formulation: The purified ⁶⁸Ga-DOTA-TATE is eluted from the cartridge with an ethanol/water mixture. The final product is then formulated in a sterile saline solution for injection.
-
Quality Control: The final product undergoes rigorous quality control, including determination of radiochemical purity (typically by radio-TLC or radio-HPLC), pH, sterility, and endotoxin (B1171834) levels.[9][10][11]
Radiolabeling of 18F-AlF-NOTA-NOC
The aluminum-fluoride ("AlF") method provides a straightforward approach for ¹⁸F-labeling of NOTA-conjugated peptides.
-
¹⁸F-Fluoride Production: ¹⁸F-fluoride is produced via a cyclotron and delivered to a hot cell.
-
Reaction Mixture Preparation: In a reaction vial, an aqueous solution of aluminum chloride (AlCl₃) is mixed with the ¹⁸F-fluoride solution. This mixture is briefly heated to form the [¹⁸F]AlF²⁺ complex.
-
Labeling Reaction: The NOTA-NOC precursor, dissolved in a suitable buffer (e.g., sodium acetate), is added to the vial containing the [¹⁸F]AlF²⁺ complex. The reaction is typically carried out at an elevated temperature (e.g., 100-105°C) for a short duration (e.g., 15 minutes).[1]
-
Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted [¹⁸F]fluoride and other impurities.[1]
-
Formulation: The purified ¹⁸F-AlF-NOTA-NOC is eluted from the cartridge and formulated in a physiologically compatible solution for injection.
-
Quality Control: Similar to ⁶⁸Ga-DOTA-TATE, the final product is subjected to quality control tests to ensure its purity, sterility, and apyrogenicity.
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
The binding of somatostatin analogs like NOC and TATE to SSTR2 initiates a cascade of intracellular signaling events. This diagram illustrates the primary G-protein coupled signaling pathway.
Caption: Somatostatin Receptor 2 (SSTR2) signaling pathway upon ligand binding.
Experimental Workflow for Radiotracer Comparison
This diagram outlines a typical experimental workflow for the head-to-head comparison of two radiotracers in a preclinical setting.
Caption: Preclinical workflow for comparative evaluation of radiotracers.
Conclusion
The available evidence strongly supports ¹⁸F-AlF-NOTA-NOC as a viable and potentially superior alternative to ⁶⁸Ga-DOTA-TATE for the clinical imaging of neuroendocrine tumors. The longer half-life of ¹⁸F allows for centralized production and distribution, potentially improving accessibility and reducing costs. Furthermore, the improved lesion detection rate and higher tumor-to-background ratios, especially in challenging areas like the liver, suggest that ¹⁸F-AlF-NOTA-NOC could lead to more accurate staging and better-informed patient management. Further large-scale, prospective clinical trials will continue to delineate the precise clinical advantages of this promising radiopharmaceutical.
References
- 1. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 18F-AlF-NOTA-Octreotide Outperforms 68Ga-DOTATATE/NOC PET in Neuroendocrine Tumor Patients: Results from a Prospective, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative biodistribution and radiation dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F]AlF-NOTA-octreotide PET imaging: biodistribution, dosimetry and first comparison with [68Ga]Ga-DOTATATE in neuroendocrine tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-to-Head comparison of [18F]AlF-NOTA-TATE and [68Ga]Ga-DOTA-TATE PET/CT in patients with neuroendocrine tumors: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 10. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Nota-noc Imaging Findings with Immunohistochemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of molecular imaging agents targeting somatostatin (B550006) receptors (SSTRs) has revolutionized the diagnosis and management of neuroendocrine tumors (NETs). Among these, NOTA-NOC (1,4,7-triazacyclononane-1,4,7-triacetic acid-NOC) based radiotracers, such as 68Ga-NOTA-NOC and 18F-AlF-NOTA-octreotide, have demonstrated significant promise. This guide provides a comprehensive comparison of this compound imaging with alternative modalities, supported by experimental data, and details the crucial process of validating these imaging findings with immunohistochemistry (IHC).
Performance Comparison of this compound Imaging
This compound PET/CT imaging offers high sensitivity and specificity for the detection of SSTR-positive tumors. Its performance has been extensively compared with other imaging modalities, including conventional imaging (CT and MRI) and other SSTR-targeting radiotracers.
Table 1: Comparison of 18F-AlF-NOTA-octreotide PET/CT with Conventional Imaging (CT/MRI) for Neuroendocrine Neoplasms (NENs) [1]
| Performance Metric | 18F-AlF-NOTA-octreotide PET/CT | Contrast-enhanced CT/MRI |
| Sensitivity (per-patient) | 90.5% (133/147) | 81.8% (112/137) |
| Specificity (per-patient) | 93.1% (54/58) | 71.1% (27/38) |
| Accuracy (per-patient) | 91.2% (187/205) | 79.4% (139/175) |
| Sensitivity (per-lesion, tiny NENs) | 53.7% (22/41) | 35.1% (13/37) |
Table 2: Head-to-Head Comparison of 18F-AlF-NOTA-octreotide PET with 68Ga-DOTATATE/NOC PET in Neuroendocrine Tumor Patients [2][3][4]
| Performance Metric | 18F-AlF-NOTA-octreotide PET | 68Ga-DOTATATE/NOC PET |
| Total Lesions Detected | 4,278 | 3,454 |
| Mean Detection Rate (DR) | 91.1% | 75.3% |
| Mean Differential Detection Ratio (DDR) | 15.8% (95% CI: 9.6%–22.0%) | - |
| Mean Tumor-to-Background Ratio | 31.7 ± 36.5 | 25.1 ± 32.7 (p = 0.001) |
Table 3: Preclinical Comparison of Tumor Uptake for Different this compound Radiotracers in an AR42J Xenograft Mouse Model [5][6]
| Radiotracer | Tumor Uptake at 1h p.i. (%ID/g) | Tumor-to-Blood Ratio at 1h p.i. | Tumor-to-Liver Ratio at 1h p.i. |
| [68Ga]Ga-DOTA-NOC | 26.4 ± 10.8 | 35 | 3.7 |
| [68Ga]Ga-NOTA-NOC | 25.7 ± 5.8 | 31 | 5.2 |
| [18F]AlF-NOTA-NOC | 37.3 ± 10.5 | 52 | 9.0 |
| [18F]AlF-NOTA-NOC (at 3h p.i.) | 42.1 ± 5.3 | 295 | 21 |
Experimental Protocols
Accurate and reproducible data are paramount in research and clinical settings. The following sections detail the methodologies for this compound PET/CT imaging and its validation with SSTR2 immunohistochemistry.
18F-AlF-NOTA-octreotide PET/CT Imaging Protocol
This protocol outlines the key steps for performing PET/CT imaging with 18F-AlF-NOTA-octreotide.
1. Patient Preparation:
-
Patients should fast for a minimum of 4-6 hours prior to the scan to minimize physiological tracer uptake in the gastrointestinal tract.
-
Adequate hydration is encouraged.
-
Review of concomitant medications is crucial, particularly somatostatin analogs, which may interfere with tracer uptake. A washout period may be necessary.
2. Radiotracer Administration:
-
The recommended dose of 18F-AlF-NOTA-octreotide is 3.7 MBq/kg (0.1 mCi/kg) of body weight, administered via intravenous injection.[7]
-
The injection should be followed by a saline flush.
3. PET/CT Image Acquisition:
-
Imaging is typically performed 45-60 minutes post-injection.[8] Some studies suggest optimal imaging at 2 hours post-injection for improved tumor-to-background contrast.[1]
-
A low-dose CT scan is acquired first for attenuation correction and anatomical localization.
-
The PET scan is then acquired from the skull base to the mid-thigh.
-
Image reconstruction is performed using standard algorithms.
SSTR2 Immunohistochemistry Protocol for Validation
Validation of in vivo imaging findings with ex vivo tissue analysis is the gold standard. This protocol describes the immunohistochemical staining for SSTR2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Tissue Preparation:
-
Obtain FFPE tissue blocks from biopsies or surgical resections of the lesions identified by this compound imaging.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%), 3 minutes each.
-
Rinse in deionized water.
3. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Immerse slides in an appropriate antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heat to 95-100°C for 20-30 minutes.[9]
-
Allow slides to cool down to room temperature.
4. Staining Procedure:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding sites with a protein block solution.
-
Incubate with a primary antibody against SSTR2 (e.g., monoclonal antibody clone UMB1) at an optimized dilution and incubation time.[9]
-
Apply a polymer-based secondary antibody.
-
Incubate with a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
5. Scoring of SSTR2 Expression: Several semi-quantitative scoring systems are used to evaluate SSTR2 expression. A commonly used system is the Volante Score , which considers both the intensity and the percentage of stained tumor cells with membranous localization. Other scoring systems include the H-score and the Immunoreactive Score (IRS).
Table 4: Example of a Simplified SSTR2 Staining Interpretation
| Score | Description |
| 0 | No staining or weak cytoplasmic staining in <10% of tumor cells |
| 1+ | Faint, partial membranous staining in ≥10% of tumor cells |
| 2+ | Weak to moderate, complete membranous staining in ≥10% of tumor cells |
| 3+ | Strong, complete membranous staining in ≥10% of tumor cells |
A positive correlation between the intensity of tracer uptake on the this compound PET scan (e.g., Standardized Uptake Value - SUVmax) and the SSTR2 IHC score validates the imaging findings.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows involved, the following diagrams are provided.
Caption: Somatostatin Receptor 2 (SSTR2) signaling cascade.
Caption: Experimental workflow for imaging validation.
References
- 1. Diagnostic performance and clinical impact of 18F-AlF-NOTA-octreotide in a large cohort of patients with neuroendocrine neoplasms: A prospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Application of 18F-AlF-NOTA-Octreotide PET/CT in Combination With 18F-FDG PET/CT for Imaging Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. benchchem.com [benchchem.com]
A Preclinical Comparative Guide to Nota-noc and Other Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of Nota-noc ([1-Nal³]-Octreotide), a somatostatin (B550006) analog, with other key alternatives such as DOTATATE and the SSTR2 antagonist JR11. The information presented is collated from various preclinical studies to aid in the evaluation and selection of somatostatin analogs for diagnostic and therapeutic applications in neuroendocrine tumors.
Overview of Somatostatin Analogs
Somatostatin analogs are synthetic peptides that mimic the action of the natural hormone somatostatin. They exert their effects by binding to somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumors (NETs). This targeted binding makes them highly effective for both in vivo imaging and peptide receptor radionuclide therapy (PRRT). The most clinically relevant SSTR subtype is SSTR2, which is the primary target for the analogs discussed in this guide.
Comparative Quantitative Data
The following tables summarize the key preclinical performance metrics of this compound and its counterparts. It is important to note that direct head-to-head comparisons in a single study are not always available; therefore, data from different studies are presented with the understanding that experimental conditions may vary.
Table 1: Receptor Binding Affinity (IC50/Ki in nM)
Lower values indicate higher binding affinity.
| Analog | SSTR2 | SSTR3 | SSTR5 | Reference |
| In(III)-DOTA-NOC | 2.9 ± 0.1 | 8 ± 2 | 11.2 ± 3.5 | [1] |
| [natF]AlF-NOTA-octreotide | 25.7 ± 7.9 | - | - | [2] |
| [natGa]-DOTATATE | 1.4 ± 0.3 | - | - | [3] |
| [natGa]-NODAGA-JR11 (antagonist) | 25.9 ± 0.2 | - | - | [3] |
| [natF]AlF-NOTA-JR11 (antagonist) | 290.6 ± 71 | - | - | [2] |
Note: [natF]AlF-NOTA-octreotide is a close structural analog of this compound and provides a reasonable surrogate for binding affinity comparison.
Table 2: In Vitro Cellular Uptake and Internalization
Data from a study comparing an 18F-labeled octreotide (B344500) agonist with an 18F-labeled JR11 antagonist in BON1.SSTR2 cells after 60 minutes.
| Analog | Total Cell Binding (% of applied dose) | Internalized Fraction (% of total bound) | Reference |
| [18F]AlF-NOTA-octreotide (agonist) | 28.1 ± 1.9 | 75.4 | [2] |
| [18F]AlF-NOTA-JR11 (antagonist) | 75.9 ± 0.8 | 5.9 | [2] |
Table 3: In Vivo Tumor Uptake in Preclinical Models (%ID/g)
| Analog | Animal Model | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Reference |
| [68Ga]Ga-NOTA-NOC | Mice | AR42J Xenograft | 1h | 25.7 ± 5.8 | [4] |
| [68Ga]Ga-DOTA-NOC | Mice | AR42J Xenograft | 1h | 26.4 ± 10.8 | [4] |
| [18F]AlF-NOTA-NOC | Mice | AR42J Xenograft | 1h | 37.3 ± 10.5 | [4] |
| [18F]AlF-NOTA-NOC | Mice | AR42J Xenograft | 3h | 42.1 ± 5.3 | [4] |
Table 4: Comparative Therapeutic Efficacy (Residence Time in hours)
Data from a clinical study comparing 177Lu-DOTATATE and 177Lu-DOTATOC, providing insights into the therapeutic potential of agonist analogs.
| Analog | Tumor | Spleen | Kidneys | Reference |
| 177Lu-DOTATATE | 2.1 (ratio to DOTATOC) | 1.5 (ratio to DOTATOC) | 1.4 (ratio to DOTATOC) | [5][6] |
| 177Lu-DOTATOC | (baseline) | (baseline) | (baseline) | [5][6] |
Signaling Pathways and Experimental Workflows
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Upon agonist binding, SSTR2 initiates a cascade of intracellular events primarily aimed at inhibiting cell proliferation and hormone secretion. The major signaling pathways involved are the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases (PTPs), which can modulate the MAPK and PI3K/Akt pathways.
Experimental Workflow: In Vitro Receptor Binding Assay
This workflow outlines the steps for a competitive radioligand binding assay to determine the binding affinity (IC50) of a non-radiolabeled somatostatin analog.
Experimental Workflow: Preclinical In Vivo Evaluation
This diagram illustrates the typical workflow for the preclinical in vivo assessment of a novel radiolabeled somatostatin analog.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled somatostatin analog.
Materials:
-
Cell membranes from a cell line overexpressing a specific SSTR subtype (e.g., HEK293-SSTR2).
-
Radiolabeled somatostatin analog with high affinity for the target receptor (e.g., [125I-Tyr3]-octreotide).
-
Non-radiolabeled competitor analog (e.g., this compound, DOTATATE).
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters pre-treated with polyethyleneimine.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the non-radiolabeled competitor analog to the wells. For determination of non-specific binding, add a high concentration of a non-radiolabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration of the well contents through the glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on each filter using a gamma counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve and determine the IC50 value.
In Vitro Cellular Uptake and Internalization Assay
Objective: To quantify the total cellular uptake and the internalized fraction of a radiolabeled somatostatin analog.
Materials:
-
SSTR-positive cells (e.g., AR42J, BON1.SSTR2).
-
Radiolabeled somatostatin analog.
-
Cell culture medium.
-
Acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5) to strip surface-bound radioactivity.
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Incubate the cells with the radiolabeled analog at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
At each time point, wash the cells with ice-cold PBS to stop the uptake.
-
To determine the internalized fraction, incubate the cells with pre-chilled acid wash buffer for 5-10 minutes on ice to remove surface-bound radioactivity. Collect the supernatant (surface-bound fraction).
-
Lyse the cells with lysis buffer and collect the lysate (internalized fraction).
-
To determine total cellular uptake, lyse the cells directly after the PBS wash without the acid wash step.
-
Measure the radioactivity in the collected fractions using a gamma counter.
-
Express the results as a percentage of the total added radioactivity.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor targeting of a radiolabeled somatostatin analog in an animal model.
Materials:
-
Immunocompromised mice bearing SSTR-positive tumor xenografts.
-
Radiolabeled somatostatin analog.
-
Sterile saline for injection.
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Administer a known amount of the radiolabeled analog to the tumor-bearing mice via tail vein injection.
-
At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The preclinical data suggests that this compound and its derivatives are potent SSTR2-targeting agents with high tumor uptake. When compared to DOTA-NOC, [68Ga]Ga-NOTA-NOC shows similar tumor uptake, while [18F]AlF-NOTA-NOC demonstrates significantly higher tumor accumulation, highlighting the influence of the radiolabeling strategy. In comparison to the widely used DOTATATE, this compound's broader receptor binding profile, including SSTR3 and SSTR5, may offer advantages in tumors with heterogeneous receptor expression. The antagonist JR11, while showing lower SSTR2 binding affinity in some studies, exhibits significantly higher total cell binding, which could translate to improved tumor targeting in certain contexts. The choice of a somatostatin analog for clinical development will depend on the specific application, whether it be for diagnostic imaging with PET/SPECT or for PRRT, and should be guided by a thorough evaluation of the preclinical data presented in this guide.
References
- 1. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography | Semantic Scholar [semanticscholar.org]
- 4. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of [(177)Lu-DOTA(0),Tyr(3)]octreotate and [(177)Lu-DOTA(0),Tyr(3)]octreotide: which peptide is preferable for PRRT? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of In Vitro and In Vivo Nota-Noc Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo binding characteristics of Nota-noc, a promising ligand for targeting somatostatin (B550006) receptors (SSTRs) frequently overexpressed in neuroendocrine tumors (NETs). The following sections present a detailed analysis of experimental data, methodologies, and the underlying signaling pathways to facilitate a deeper understanding of this compound's performance and its potential applications in diagnostics and therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of various radiolabeled this compound analogs. This allows for a direct comparison of their binding performance.
Table 1: In Vivo Tumor Uptake of Radiolabeled NOC Analogs in AR42J Xenografted Mice
| Radioligand | Tumor Uptake at 1h p.i. (%ID/g) | Tumor Uptake at 3h p.i. (%ID/g) |
| [68Ga]Ga-DOTA-NOC | 26.4 ± 10.8 | Not Reported |
| [68Ga]Ga-NOTA-NOC | 25.7 ± 5.8 | Not Reported |
| [18F]AlF-NOTA-NOC | 37.3 ± 10.5 | 42.1 ± 5.3 |
%ID/g: Percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation.[1][2][3]
Table 2: In Vitro Binding Affinity (IC50) of DOTA-NOC for Somatostatin Receptor Subtypes
| Receptor Subtype | In-DOTA-NOC IC50 (nM) | Y-DOTA-NOC IC50 (nM) |
| sstr2 | 2.9 ± 0.1 | 3.3 ± 0.2 |
| sstr3 | 8 ± 2 | 26 ± 1.9 |
| sstr5 | 11.2 ± 3.5 | 10.4 ± 1.6 |
IC50 values represent the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand. Data is presented as mean ± standard deviation.[4]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In Vitro Saturation Binding Assay
This assay determines the binding affinity of a radioligand to its target receptor on cultured cells.
-
Cell Culture: AR42J cells, which are known to overexpress somatostatin receptors, were cultured in appropriate media and seeded in 24-well plates to allow for adherence overnight.[1]
-
Incubation: The cell medium was removed, and the cells were washed with a binding buffer. Following this, the cells were incubated for one hour at 37°C in a fresh binding buffer.[1]
-
Radioligand Incubation: The plates were cooled to 4°C for 30 minutes. Subsequently, increasing concentrations of the radiolabeled this compound compound (e.g., [18F]AlF-NOTA-NOC) were added to the wells and incubated for 2 hours at 4°C.[1]
-
Non-specific Binding Determination: To determine non-specific binding, a parallel set of wells were co-incubated with a high concentration of a non-radiolabeled competitor, such as octreotide (B344500) acetate.[1]
-
Washing and Lysis: After incubation, the cells were washed to remove unbound radioligand. The cells were then lysed to release the bound radioactivity.
-
Quantification: The radioactivity in the cell lysates was measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using saturation binding kinetics to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
In Vivo Biodistribution Studies in Xenografted Mice
These studies evaluate the distribution and tumor uptake of a radiolabeled compound in a living organism.
-
Animal Model: AR42J tumor cells were xenografted into immunodeficient mice.[1][2][3]
-
Radioligand Injection: The radiolabeled this compound compound was injected into the tail vein of the tumor-bearing mice.[1]
-
Sacrifice and Organ Collection: At specific time points post-injection (e.g., 1 hour and 3 hours), the mice were euthanized. Various organs and the tumor were collected and weighed.[1]
-
Radioactivity Measurement: The radioactivity in each organ and the tumor was measured using a gamma counter.[1]
-
Data Calculation: The tissue uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Preclinical PET/CT Imaging
This non-invasive imaging technique visualizes the distribution of the radiolabeled compound in vivo.
-
Animal Preparation: Tumor-bearing mice were anesthetized and placed on the scanner bed.[1]
-
CT Scan: A computed tomography (CT) scan was performed for anatomical reference.[1]
-
PET Scan: A dynamic or static positron emission tomography (PET) scan was initiated immediately before or after the intravenous injection of the radiolabeled this compound compound.[1]
-
Image Reconstruction and Analysis: The PET and CT images were co-registered. The PET data was reconstructed and analyzed to visualize the tracer uptake in different organs and the tumor. Three-dimensional regions of interest (ROIs) were drawn on the fused images to quantify the uptake.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by somatostatin receptor binding and the general workflows of the described experiments.
Caption: Somatostatin receptor signaling cascade initiated by this compound binding.
Caption: Workflow for determining in vitro binding affinity of this compound.
References
- 1. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. DOTA-NOC, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Nota-noc and DOTA-TOC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of radiopharmaceuticals for neuroendocrine tumor imaging and therapy, somatostatin (B550006) analogues conjugated with chelators for radiolabeling are paramount. Among these, DOTA-TOC has been a cornerstone. However, the emergence of alternative chelators like NOTA has prompted a need for comparative evaluation. This guide provides an objective comparison of the pharmacokinetic profiles of Nota-noc and DOTA-TOC, supported by experimental data, to aid researchers and drug development professionals in their selection of optimal candidates for clinical and preclinical applications.
Executive Summary
This guide presents a side-by-side comparison of the pharmacokinetic and biodistribution profiles of this compound and DOTA-TOC, two key somatostatin analogues used in nuclear medicine. While direct head-to-head pharmacokinetic data for the "-TOC" variants are limited, this comparison draws upon available preclinical data for the closely related "-NOC" variants and clinical data for DOTA-TOC to provide a comprehensive overview. The data suggests that while both compounds exhibit high tumor uptake, there are notable differences in their clearance from non-target organs, which may have implications for imaging contrast and therapeutic efficacy.
Pharmacokinetic and Biodistribution Profiles
The following tables summarize the available quantitative data on the biodistribution of [68Ga]Ga-Nota-noc versus [68Ga]Ga-DOTA-NOC in tumor-bearing mice and the pharmacokinetic parameters of [68Ga]Ga-DOTA-TOC in humans.
Table 1: Comparative Biodistribution of [68Ga]Ga-Nota-noc and [68Ga]Ga-DOTA-NOC in AR42J Xenografted Mice (%ID/g at 1 hour post-injection) [1]
| Organ/Tissue | [68Ga]Ga-Nota-noc (%ID/g ± SD) | [68Ga]Ga-DOTA-NOC (%ID/g ± SD) |
| Blood | 0.83 ± 0.12 | 0.74 ± 0.11 |
| Heart | 0.31 ± 0.05 | 0.25 ± 0.04 |
| Lungs | 1.25 ± 0.19 | 0.98 ± 0.15 |
| Liver | 5.01 ± 0.75 | 7.21 ± 1.08 |
| Spleen | 1.12 ± 0.17 | 1.54 ± 0.23 |
| Pancreas | 2.45 ± 0.37 | 1.89 ± 0.28 |
| Stomach | 1.98 ± 0.30 | 1.52 ± 0.23 |
| Small Intestine | 3.12 ± 0.47 | 2.41 ± 0.36 |
| Kidneys | 15.6 ± 2.34 | 18.2 ± 2.73 |
| Muscle | 0.41 ± 0.06 | 0.35 ± 0.05 |
| Bone | 0.55 ± 0.08 | 0.48 ± 0.07 |
| Tumor | 25.7 ± 5.8 | 26.4 ± 10.8 |
Table 2: Pharmacokinetic Parameters of [68Ga]Ga-DOTA-TOC in Humans [2][3][4]
| Parameter | Value |
| Blood Clearance | |
| Fast component half-life (t1/2α) | 2.0 ± 0.3 min[2] |
| Slow component half-life (t1/2β) | 48 ± 7 min[2] |
| Excretion | |
| Urinary excretion (2-4h post-injection) | ~16% of injected dose[2] |
| Kinetic Modeling Parameters (in NET lesions) | |
| Receptor Binding (K1) | Major determinant of uptake[3][4] |
| Cellular Internalization (k3) | Contributes to uptake[3][4] |
| Fractional Blood Volume (Vb) | Contributes to uptake[3][4] |
Mechanism of Action: Somatostatin Receptor Signaling
Both this compound and DOTA-TOC are analogues of somatostatin and exert their effects by binding to somatostatin receptors (SSTRs), primarily SSTR2, which are overexpressed on the surface of many neuroendocrine tumor cells. This binding initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, allowing for the accumulation of the radiolabeled compound within the tumor cells. This targeted accumulation is the basis for both PET imaging and peptide receptor radionuclide therapy (PRRT).
Experimental Protocols
Radiolabeling of Peptides with Gallium-68
A crucial step in the application of these peptides is their efficient radiolabeling with a positron emitter like Gallium-68 (68Ga). The following workflow outlines a typical manual radiolabeling procedure.
Detailed Radiolabeling Protocol:
-
Elution: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl to obtain [68Ga]GaCl3.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the NOTA- or DOTA-conjugated peptide (typically 10-50 µg) with a suitable buffer (e.g., sodium acetate) to adjust the pH to approximately 3.5-4.5.
-
Labeling: Add the [68Ga]GaCl3 eluate to the reaction vial. Heat the mixture at 95°C for 5 to 15 minutes.
-
Purification: After cooling, the reaction mixture is typically purified using a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak). The cartridge is first conditioned with ethanol (B145695) and then with water. The reaction mixture is loaded onto the cartridge, which retains the labeled peptide. Unreacted 68Ga and other impurities are washed away with water.
-
Elution of Final Product: The purified [68Ga]Ga-peptide is eluted from the cartridge with a small volume of an ethanol/water mixture.
-
Quality Control: The radiochemical purity of the final product is determined using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
In Vivo Biodistribution Studies in Mice
To assess the distribution of the radiolabeled peptides in a living organism, biodistribution studies are performed, typically in tumor-bearing mice.
Detailed Biodistribution Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing xenografts of a human neuroendocrine tumor cell line that expresses SSTRs (e.g., AR42J).
-
Radiotracer Administration: Inject a known amount of the [68Ga]Ga-labeled peptide (typically 1-5 MBq) into the tail vein of the mice.
-
Time Points: At predetermined time points after injection (e.g., 1, 2, and 4 hours), euthanize a group of mice (typically n=3-5 per time point).
-
Organ and Tissue Collection: Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone.
-
Measurement of Radioactivity: Weigh each collected tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the tracer uptake in different tissues.
Discussion and Conclusion
The available preclinical data on the "-NOC" variants suggest that [68Ga]Ga-Nota-noc has a lower liver uptake compared to [68Ga]Ga-DOTA-NOC, which could be advantageous for imaging liver metastases by providing better tumor-to-background contrast.[1] Both compounds show high and comparable tumor uptake.[1] The pharmacokinetic data for [68Ga]Ga-DOTA-TOC in humans indicates rapid blood clearance, which is a desirable characteristic for an imaging agent, as it leads to lower background radiation and improved image quality.[2]
The choice between Nota- and DOTA-based chelators for conjugating somatostatin analogues will depend on the specific application. For diagnostic imaging, particularly of liver metastases, the potentially lower liver uptake of NOTA-conjugated peptides may be beneficial. For therapeutic applications, a detailed comparison of the dosimetry and long-term retention in tumors and critical organs would be necessary to determine the superior candidate.
Further head-to-head comparative studies of the "-TOC" variants of both NOTA and DOTA conjugates, particularly in a clinical setting, are warranted to definitively establish their relative pharmacokinetic profiles and guide the selection of the optimal radiopharmaceutical for specific clinical scenarios.
References
- 1. Altered biodistribution of [68Ga]Ga-DOTA-TOC during somatostatin analogue treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [68Ga]Ga-DOTA-TOC: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacokinetics of 68Ga-DOTATOC in patients with metastatic neuroendocrine tumours scheduled for 90Y-DOTATOC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetics of 68Ga-DOTATOC and [18F]FDG in patients with metastatic neuroendocrine tumours scheduled for 90Y-DOTATOC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Nota-noc Versus MRI in the Detection of Liver Metastases
For researchers, scientists, and professionals in drug development, the accurate detection of liver metastases is a critical step in the staging and treatment planning for neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of the novel positron emission tomography (PET) radiotracer, [¹⁸F]AlF-NOTA-NOC (Nota-noc), and magnetic resonance imaging (MRI), the standard morphological imaging modality, in identifying liver metastases.
This comparison synthesizes data from recent studies to offer an objective evaluation of their respective performances, supported by detailed experimental protocols and a visualization of the underlying biological pathway.
Quantitative Performance in Detecting Neuroendocrine Neoplasms
A recent prospective study provides a direct comparison of the diagnostic performance of [¹⁸F]AlF-NOTA-octreotide ([¹⁸F]AlF-OC) PET/CT and contrast-enhanced CT/MRI in a large cohort of patients with neuroendocrine neoplasms. The patient-level data from this study is summarized below.
| Performance Metric | [¹⁸F]AlF-NOTA-NOC PET/CT | Contrast-Enhanced CT/MRI |
| Sensitivity | 90.5% | 81.8% |
| Specificity | 93.1% | 71.1% |
| Accuracy | 91.2% | 79.4% |
These findings suggest that [¹⁸F]AlF-NOTA-NOC PET/CT demonstrates higher sensitivity, specificity, and accuracy at the patient level for detecting neuroendocrine neoplasms when compared to contrast-enhanced CT/MRI[1][2]. Another study focusing on liver metastases from neuroendocrine tumors found that Gd-EOB-DTPA-enhanced MRI had a sensitivity of 95% for their detection[3]. While not a direct comparison with this compound, it highlights the high sensitivity of advanced MRI techniques.
Studies have also shown that [¹⁸F]AlF-NOTA-NOC PET imaging results in a significantly higher tumor-to-liver signal ratio compared to other PET tracers, which is advantageous for the detection of liver metastases[4][5][6]. Specifically, the tumor-to-liver ratio for [¹⁸F]AlF-NOTA-NOC was found to be significantly higher than for [⁶⁸Ga]Ga-DOTA-NOC, increasing over time and enhancing image contrast for liver lesions[4][5][6].
The Underlying Mechanism: Somatostatin (B550006) Receptor Signaling
This compound is a radiolabeled somatostatin analogue. Its efficacy in detecting neuroendocrine tumors stems from the overexpression of somatostatin receptors (SSTRs) on the surface of these tumor cells. The binding of this compound to these receptors allows for the visualization of tumors via PET imaging. The signaling pathway initiated by this binding also has anti-proliferative and anti-secretory effects.
Caption: this compound binds to SSTRs, inhibiting hormone secretion and cell proliferation.
Experimental Protocols
The clinical studies evaluating this compound and MRI for the detection of liver metastases from neuroendocrine tumors have utilized specific and rigorous methodologies.
[¹⁸F]AlF-NOTA-NOC PET/CT and PET/MRI Protocol
A representative experimental protocol for a prospective study comparing [¹⁸F]AlF-NOTA-NOC with other imaging modalities is as follows:
-
Patient Population: Patients with histologically confirmed neuroendocrine tumors are recruited for the study.
-
Radiotracer Administration: Patients receive an intravenous injection of [¹⁸F]AlF-NOTA-NOC, typically at a dose of 4 MBq/kg.
-
Imaging Acquisition: Whole-body PET/CT or PET/MRI scans are performed approximately 2 hours after the injection of the radiotracer[7].
-
Image Analysis: Experienced nuclear medicine physicians and radiologists, often blinded to the results of other imaging modalities, independently review the scans. They identify and count tumor lesions. In comparative studies, a lesion-by-lesion analysis is performed to determine the detection rate of each modality. The reference standard for confirming lesions is typically a combination of histopathology and follow-up imaging.
Caption: Comparative evaluation workflow for this compound PET/MRI and MRI.
Contrast-Enhanced MRI Protocol for Liver Metastases
For the detection of neuroendocrine liver metastases, a standard MRI protocol would typically include:
-
Patient Preparation: Patients may be asked to fast for several hours before the scan.
-
Imaging Sequences: A combination of T1-weighted, T2-weighted, and diffusion-weighted imaging (DWI) sequences are acquired.
-
Contrast Administration: A gadolinium-based contrast agent, such as Gd-EOB-DTPA, is administered intravenously.
-
Dynamic Imaging: A series of T1-weighted images are acquired before and at multiple time points after contrast injection (arterial, portal venous, and delayed phases) to assess the enhancement pattern of liver lesions.
-
Image Interpretation: Radiologists analyze the images to identify lesions and characterize them based on their signal intensity on different sequences and their enhancement patterns.
Conclusion
The available data indicates that [¹⁸F]AlF-NOTA-NOC PET imaging is a highly sensitive and specific modality for the detection of neuroendocrine tumors, including liver metastases, and appears to offer a diagnostic advantage over conventional contrast-enhanced CT/MRI at a patient level. The superior tumor-to-liver contrast of this compound is a significant benefit in identifying hepatic lesions. While advanced MRI techniques also demonstrate high sensitivity for liver metastases, the functional information provided by this compound PET, based on somatostatin receptor expression, offers a more targeted and biologically relevant assessment. For researchers and clinicians, the choice of imaging modality may depend on the specific clinical question, but the evidence suggests that this compound is a powerful tool in the diagnostic armamentarium for neuroendocrine liver metastases.
References
- 1. thno.org [thno.org]
- 2. Diagnostic performance and clinical impact of 18F-AlF-NOTA-octreotide in a large cohort of patients with neuroendocrine neoplasms: A prospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prospective comparison of [18F]AlF-NOTA-octreotide PET/MRI to [68Ga]Ga-DOTATATE PET/CT in neuroendocrine tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nota-noc and Existing Radiotracers in Clinical Trials
In the landscape of molecular imaging, particularly for neuroendocrine tumors (NETs) and other malignancies expressing specific receptors, the development of novel radiotracers is paramount for improving diagnostic accuracy and therapeutic monitoring. This guide provides a detailed comparison of Nota-noc (and its derivatives) with established radiotracers, based on available clinical and preclinical trial data. The focus is on quantitative performance, experimental methodologies, and the underlying biological pathways.
Quantitative Data Summary
The performance of this compound based radiotracers has been rigorously evaluated against existing standards, primarily Gallium-68 (⁶⁸Ga) labeled somatostatin (B550006) analogues like DOTA-TATE and DOTA-NOC. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Clinical Comparison of ¹⁸F-AlF-NOTA-octreotide and ⁶⁸Ga-DOTA-TATE/-NOC for Neuroendocrine Tumor Imaging
| Parameter | ¹⁸F-AlF-NOTA-octreotide | ⁶⁸Ga-DOTA-TATE/-NOC | P-value | Citation |
| Mean Detection Rate (DR) | 91.1% | 75.3% | <10⁻⁵ | [1][2][3] |
| Mean Differential Detection Ratio (DDR) | 15.8% | - | - | [1][2][3] |
| Mean SUVmax | No significant difference | No significant difference | P = 0.067 | [3] |
| Mean Tumor-to-Background Ratio (TBR) | 31.7 ± 36.5 | 25.1 ± 32.7 | P = 0.001 | [3] |
Table 2: Preclinical Comparison of [¹⁸F]AlF-NOTA-NOC and [⁶⁸Ga]Ga-DOTA/NOTA-NOC in a Mouse Model
| Parameter | [¹⁸F]AlF-NOTA-NOC (1h p.i.) | [¹⁸F]AlF-NOTA-NOC (3h p.i.) | [⁶⁸Ga]Ga-DOTA-NOC (1h p.i.) | [⁶⁸Ga]Ga-NOTA-NOC (1h p.i.) | Citation |
| Tumor Uptake (%ID/g) | 37.3 ± 10.5 | 42.1 ± 5.3 | 26.4 ± 10.8 | 25.7 ± 5.8 | [4] |
Table 3: Preclinical Comparison of NOTA-NT-20.3 Radiotracers for Neurotensin (B549771) Receptor 1 (NTSR1) Imaging
| Parameter | [⁵⁵Co]Co-NOTA-NT-20.3 | [⁶⁴Cu]Cu-NOTA-NT-20.3 | [⁶⁸Ga]Ga-NOTA-NT-20.3 | P-value | Citation |
| Cell Uptake (%ID/mg) | 18.70 ± 1.30 | 15.46 ± 0.91 | 10.94 ± 0.46 | <0.001 | [5][6][7] |
| Tumor-to-Heart Ratio (24h p.i.) | 20.28 ± 3.04 | 6.52 ± 1.97 | Not Reported | - | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key comparative studies cited.
Protocol 1: ¹⁸F-AlF-NOTA-octreotide vs. ⁶⁸Ga-DOTA-TATE/-NOC in NET Patients (NCT04552847)
-
Study Design: A prospective, multicenter, non-inferiority trial.[1][3]
-
Patient Population: 75 patients with histologically confirmed neuroendocrine tumors who had a routine clinical ⁶⁸Ga-DOTATATE (n=56) or ⁶⁸Ga-DOTANOC (n=19) PET scan within a 3-month interval of the study scan.[3]
-
Radiotracer Administration: Patients received an intravenous injection of 4 MBq/kg of ¹⁸F-AlF-NOTA-octreotide.[3]
-
Imaging: A whole-body PET scan was performed two hours after the injection of ¹⁸F-AlF-NOTA-octreotide.[3]
-
Image Analysis: A randomized, blinded consensus read was conducted by two experienced readers to count tumor lesions. The detection ratio (DR), representing the fraction of lesions detected on one scan compared to the total number of unique lesions detected on both scans, was calculated. The differential detection ratio (DDR), which is the difference in DR between the two scans, was also determined. Tracer uptake was quantified by comparing the maximum standardized uptake value (SUVmax) and tumor-to-background ratios (TBRs) in concordant lesions.[1][2][3]
Protocol 2: Preclinical Evaluation of [¹⁸F]AlF-NOTA-NOC
-
Animal Model: Mice bearing AR42J xenografts (a rat pancreatic acinar cell line expressing somatostatin receptors).[4]
-
Radiotracer Administration: The radiolabeled compounds ([¹⁸F]AlF-NOTA-NOC, [⁶⁸Ga]Ga-DOTA-NOC, and [⁶⁸Ga]Ga-NOTA-NOC) were administered to the mice.[4]
-
Biodistribution Studies: Ex vivo biodistribution analysis was performed at 1 hour post-injection for all tracers, and also at 3 hours post-injection for [¹⁸F]AlF-NOTA-NOC, to determine the percentage of injected dose per gram of tissue (%ID/g) in various organs and the tumor.[4]
-
Imaging: Preclinical PET/CT imaging was used to confirm the general uptake pattern of the radiotracers.[4]
Protocol 3: Preclinical Comparison of NOTA-NT-20.3 Radiotracers
-
Cell Lines: Human colorectal adenocarcinoma HT29 cells, which express the neurotensin receptor 1 (NTSR1), were used for in vitro assays.[5][7]
-
In Vitro Assays: Cell uptake and subcellular localization of [⁵⁵Co]Co-NOTA-NT-20.3, [⁶⁴Cu]Cu-NOTA-NT-20.3, and [⁶⁸Ga]Ga-NOTA-NT-20.3 were investigated.[5][7]
-
Animal Model: In vivo PET/CT imaging was performed in mice bearing NTSR1-expressing HT29 tumors.[5][7]
-
Image Analysis: The distribution and clearance of the peptides were determined. Tumor uptake was quantified, and for the 24-hour imaging timepoint, the tumor-to-heart SUV ratios were calculated for [⁵⁵Co]Co-NOTA-NT-20.3 and [⁶⁴Cu]Cu-NOTA-NT-20.3.[5][7] Receptor specificity was confirmed through blocking studies with a co-injection of non-radiolabeled NOTA-NT-20.3.[5][7]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 18F-AlF-NOTA-Octreotide Outperforms 68Ga-DOTATATE/NOC PET in Neuroendocrine Tumor Patients: Results from a Prospective, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 [mdpi.com]
A Comparative Analysis of Nota-noc: Superiority and Non-Inferiority in Advanced NSCLC
This guide provides a detailed comparison of Nota-noc, a novel kinase inhibitor, against established therapies for advanced non-small cell lung cancer (NSCLC). The data presented is based on pivotal Phase 3 clinical trials designed to establish both its superiority over standard chemotherapy and its non-inferiority to a direct competitor in the targeted therapy class.
Mechanism of Action: Targeting the Aberrant Signaling Pathway
This compound is a highly selective inhibitor of the "Fictional Kinase 1" (FK1), a receptor tyrosine kinase. In a specific subset of NSCLC patients, a mutation leads to the constitutive activation of the FK1 signaling pathway, promoting uncontrolled cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of FK1, effectively blocking downstream signaling and inhibiting tumor growth.
Caption: this compound inhibits the mutated FK1 receptor, blocking downstream signaling.
Superiority Study: this compound vs. Standard Chemotherapy (ASCEND-1 Trial)
The ASCEND-1 trial was a Phase 3, randomized, double-blind study designed to evaluate the superiority of this compound over a standard platinum-based chemotherapy regimen in the first-line treatment of patients with FK1-mutated advanced NSCLC.
Experimental Protocol: ASCEND-1
-
Study Design: 550 treatment-naive patients with metastatic FK1-mutated NSCLC were randomized (1:1) to receive either this compound (250 mg, once daily, orally) or a standard chemotherapy regimen (Cisplatin 75 mg/m² plus Pemetrexed 500 mg/m², every 3 weeks for 4-6 cycles).
-
Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS), assessed by a blinded independent central review (BICR).
-
Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.
-
Statistical Analysis: The superiority of this compound for PFS was to be established if the upper bound of the 95% Confidence Interval (CI) for the Hazard Ratio (HR) was less than 1.0.
Caption: Workflow for the ASCEND-1 superiority trial.
Efficacy and Safety Data
This compound demonstrated a statistically significant and clinically meaningful improvement in progression-free survival compared to standard chemotherapy.
Table 1: Efficacy Results (ASCEND-1 Trial)
| Endpoint | This compound (n=275) | Chemotherapy (n=275) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 11.1 months | 6.9 months | 0.48 (0.37-0.62) | <0.001 |
| Objective Response Rate (ORR) | 72% | 35% | N/A | <0.001 |
| Overall Survival (OS) | 24.5 months | 18.2 months | 0.73 (0.58-0.92) | 0.008 |
Table 2: Common Adverse Events (≥15% in either arm)
| Adverse Event | This compound (n=275) | Chemotherapy (n=275) |
| Diarrhea | 58% (Grade 3/4: 6%) | 15% (Grade 3/4: 1%) |
| Rash | 45% (Grade 3/4: 4%) | 8% (Grade 3/4: <1%) |
| Nausea | 21% (Grade 3/4: 2%) | 55% (Grade 3/4: 7%) |
| Fatigue | 18% (Grade 3/4: 3%) | 48% (Grade 3/4: 9%) |
| Anemia | 10% (Grade 3/4: 2%) | 35% (Grade 3/4: 12%) |
Non-Inferiority Study: this compound vs. Alter-nib (ELEVATE-2 Trial)
The ELEVATE-2 trial was a Phase 3, randomized, open-label study designed to demonstrate that this compound is non-inferior to Alter-nib, another approved FK1 inhibitor, in terms of progression-free survival.
Experimental Protocol: ELEVATE-2
-
Study Design: 780 patients with previously treated, FK1-mutated advanced NSCLC were randomized (1:1) to receive either this compound (250 mg, once daily) or Alter-nib (150 mg, once daily).
-
Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS), as determined by investigator assessment.
-
Non-Inferiority Margin: The pre-specified non-inferiority margin for the hazard ratio (HR) was 1.25. Non-inferiority would be declared if the upper bound of the 95% CI for the HR was less than 1.25.
-
Key Secondary Endpoint: Comparison of safety and tolerability profiles.
Caption: Logical flow for the ELEVATE-2 non-inferiority trial.
Efficacy and Safety Data
This compound met the primary endpoint, demonstrating non-inferiority to Alter-nib in progression-free survival.
Table 3: Primary Endpoint Analysis (ELEVATE-2 Trial)
| Endpoint | This compound (n=390) | Alter-nib (n=390) | Hazard Ratio (95% CI) | Result |
| Progression-Free Survival (PFS) | 9.8 months | 9.5 months | 0.95 (0.78-1.16) | Non-inferior |
Table 4: Key Adverse Event Comparison (Grade ≥3)
| Adverse Event (Grade ≥3) | This compound (n=390) | Alter-nib (n=390) |
| Hepatotoxicity | 4% | 11% |
| Interstitial Lung Disease | 2% | 5% |
| Diarrhea | 6% | 7% |
| Hypertension | 8% | 3% |
The safety profile of this compound was notably different from Alter-nib, showing a lower incidence of severe hepatotoxicity and interstitial lung disease, but a higher incidence of hypertension. This distinct safety profile may inform clinical decision-making for patients with specific comorbidities.
Safety Operating Guide
Navigating the Disposal of Nota-noc: A Guide for Laboratory Professionals
The primary consideration for the disposal of [18F]AlF-NOTA-NOC and any related materials is its radioactive component, Fluorine-18 (18F). Therefore, waste management procedures must adhere to regulations governing radioactive waste, specifically for short-lived radioisotopes. The chemical properties of the NOTA-NOC peptide itself are secondary to the radiological hazard.
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of materials contaminated with [18F]AlF-NOTA-NOC, based on established principles for managing low-level, short-lived radioactive waste in a laboratory setting.
Experimental Protocols: The Principle of Decay-in-Storage (DIS)
The most common and effective method for the disposal of waste containing short-lived radionuclides like Fluorine-18 is Decay-in-Storage (DIS).[1][2] The half-life of 18F is approximately 1.83 hours.[2] The DIS protocol involves storing the radioactive waste for a sufficient period to allow the radioactivity to decay to background levels. A general rule of thumb is to store the waste for a minimum of 10 half-lives.[1][2] For 18F, this equates to approximately 18-20 hours. To ensure a sufficient margin of safety, a storage period of 24 hours is often recommended.[3]
Step-by-Step Disposal Procedure for [18F]AlF-NOTA-NOC Waste:
-
Segregation: Immediately following the experimental procedure, all waste contaminated with [18F]AlF-NOTA-NOC must be segregated from non-radioactive and other chemical waste streams.[1][4] This includes:
-
Unused [18F]AlF-NOTA-NOC solutions.
-
Contaminated labware (e.g., pipette tips, vials, syringes).
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Absorbent paper and other cleaning materials.
-
-
Labeling and Containment:
-
Place all solid waste into a designated, clearly labeled radioactive waste container. The container must be lined with a durable plastic bag.[4]
-
The label must include the radiation symbol (trefoil), the radionuclide (18F), the date the waste was sealed, and the estimated activity level.
-
Liquid waste should be collected in a shatter-resistant, sealed container, also clearly labeled. Avoid mixing with other chemical or radioactive wastes.[1]
-
-
Decay-in-Storage:
-
Store the sealed waste containers in a designated and shielded location. This area should be secure and have restricted access.
-
Allow the waste to decay for at least 10 half-lives (a minimum of 24 hours is recommended for 18F).
-
-
Monitoring and Verification:
-
After the decay period, the waste container must be surveyed with a radiation survey meter (e.g., a Geiger-Muller counter) in a low-background area.
-
The radiation level on all surfaces of the container must be indistinguishable from the natural background radiation.
-
-
Final Disposal:
-
Once confirmed to be at background levels, the waste is no longer considered radioactive.
-
Before disposal as regular (non-radioactive) waste, all radioactive labels and symbols must be removed or completely defaced.[1][5]
-
The de-labeled waste can then be disposed of according to the appropriate stream for non-radioactive laboratory waste (e.g., general trash, biohazardous waste if applicable, or chemical waste if other hazardous chemicals are present).
-
Important Note: This is a general procedure. All laboratory personnel must adhere to the specific protocols established by their institution's Environmental Health & Safety (EHS) or Radiation Safety Office.
Data Presentation: Characteristics of Radiolabeled this compound Compounds
The following table summarizes key quantitative data for [18F]AlF-NOTA-NOC and related compounds as reported in the scientific literature. This information is crucial for understanding the material's properties during handling and for accurate record-keeping.
| Parameter | [18F]AlF-NOTA-NOC | [68Ga]Ga-NOTA-NOC | [68Ga]Ga-DOTA-NOC | Reference |
| Radiochemical Purity (RCP) | > 99% (after purification) | > 96.5% | > 98.5% | [6][7][8] |
| Radiolabeling Yield | 38 ± 8% | > 96.5% | > 97.4% | [6][7][8] |
| Apparent Molar Activity | 32 ± 10 MBq/nmol | 12.1 ± 1.9 MBq/nmol | 11.6 ± 0.9 MBq/nmol | [6][7] |
| Tumor Uptake (1h p.i.) | 37.3 ± 10.5 %ID/g | 25.7 ± 5.8 %ID/g | 26.4 ± 10.8 %ID/g | [6][7][8] |
Mandatory Visualization: Disposal Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of [18F]AlF-NOTA-NOC waste and the decision-making process involved.
Caption: Workflow for Decay-in-Storage of 18F-contaminated waste.
Caption: Decision logic for laboratory waste segregation.
References
- 1. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 2. droracle.ai [droracle.ai]
- 3. pafmj.org [pafmj.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. buffalo.edu [buffalo.edu]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure: Handling and Disposal of Nota-noc
Disclaimer: Nota-noc is a fictional substance. The following guidelines are provided as an illustrative example of a comprehensive safety protocol for a hazardous chemical and should not be applied to any real-world substance without consulting its specific Safety Data Sheet (SDS).
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent, fictional neurotoxin and corrosive agent. Adherence to these procedural, step-by-step guidelines is mandatory for all personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound presents a significant health risk through inhalation, skin contact, and ingestion. It is a volatile and highly corrosive liquid that can cause severe burns and long-term neurological damage. The following table summarizes the minimum required PPE for handling this compound.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Protects against skin absorption and chemical burns. |
| Eye Protection | Chemical splash goggles and a full-face shield | Prevents contact with eyes and face from splashes. |
| Body Protection | Chemical-resistant lab coat and apron | Provides a barrier against spills and contamination. |
| Respiratory | Use within a certified chemical fume hood | Mitigates inhalation risk from volatile fumes. |
Operational Plan: Handling this compound
All handling of this compound must occur within a designated and properly functioning chemical fume hood.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing this compound.
-
Don the required PPE as specified in Table 1.
Step 2: Aliquoting and Use
-
Use only glass or PTFE labware, as this compound can degrade certain plastics.
-
Perform all transfers and measurements slowly to avoid splashing.
-
Keep all containers of this compound sealed when not in immediate use.
Step 3: Post-Handling
-
Decontaminate all surfaces within the fume hood with a 10% sodium bicarbonate solution.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Liquid Waste: Collect all liquid this compound waste in a designated, sealed, and clearly labeled glass container.
-
Solid Waste: Contaminated gloves, pipette tips, and other solid materials must be placed in a separate, sealed hazardous waste bag.
-
Disposal: All this compound waste must be disposed of through the institution's official hazardous waste management program. Do not mix with other chemical waste streams unless explicitly approved.
Emergency Procedures: this compound Spill
The following workflow outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for this compound chemical spill response.
Experimental Protocol: Measuring Neurotoxic Effects of this compound
This section provides a detailed methodology for assessing the neurotoxic effects of this compound on primary cortical neurons.
Materials:
-
Primary cortical neurons (murine, E18)
-
Neurobasal Plus Medium
-
This compound (10 mM stock solution in DMSO)
-
96-well microplates
-
Fluorescence microscope
Procedure:
-
Plate primary cortical neurons in a 96-well plate at a density of 50,000 cells per well.
-
Culture cells for 7 days to allow for maturation.
-
Prepare serial dilutions of this compound in Neurobasal Plus Medium to final concentrations ranging from 1 nM to 100 µM.
-
Replace the medium in each well with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Following incubation, perform a cell viability assay (e.g., using Calcein-AM) to determine the dose-dependent neurotoxic effects.
-
Image the wells using a fluorescence microscope to visualize neuronal morphology and cell death.
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for assessing this compound neurotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
